molecular formula C4H8O B1631353 (S)-(-)-1,2-Epoxybutane CAS No. 30608-62-9

(S)-(-)-1,2-Epoxybutane

Número de catálogo: B1631353
Número CAS: 30608-62-9
Peso molecular: 72.11 g/mol
Clave InChI: RBACIKXCRWGCBB-BYPYZUCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-(-)-1,2-Epoxybutane is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 72.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBACIKXCRWGCBB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315723
Record name (2S)-2-Ethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30608-62-9
Record name (2S)-2-Ethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30608-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-ethyl-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(-)-1,2-Epoxybutane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-1,2-Epoxybutane: Properties, Synthesis, and Applications

Introduction

This compound, also known as (S)-2-ethyloxirane, is a chiral epoxide that stands as a cornerstone in modern stereoselective organic synthesis.[1][2] Its significance is derived from the strained three-membered ether ring combined with a defined stereocenter, making it a highly valuable C4 chiral building block. This unique structural feature allows for regio- and stereospecific ring-opening reactions, providing access to a wide array of enantiomerically pure compounds.[3] For researchers and professionals in drug development and fine chemical synthesis, mastering the reactivity and handling of this compound is paramount for the construction of complex molecular architectures with precise stereochemical control, which is often critical for biological activity.[2][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, and key applications of this compound, grounded in established scientific principles and field-proven insights.

Physicochemical and Stereochemical Properties

This compound is a colorless, volatile liquid with a characteristic ethereal odor.[5][6] The presence of a stereocenter at the C2 position dictates its chiroptical properties and its utility in asymmetric synthesis.[2] Its physical and chemical characteristics are well-documented, providing a solid foundation for its application in various synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₈O[7][8]
Molecular Weight 72.11 g/mol [5][7]
CAS Number 30608-62-9[7][9]
Appearance Colorless liquid[5][9]
Boiling Point 63 °C (lit.)[7][10]
Density 0.837 g/mL at 25 °C (lit.)[7][10]
Refractive Index (n20/D) 1.386 (lit.)[7][10]
Optical Activity ([α]20/D) -10°, neat[7]
Flash Point -12.2 °C (-10.0 °F) - closed cup[7]
Solubility Soluble in water and miscible with most organic solvents.[5][6][5][6]
SMILES String CC[C@H]1CO1[7][9]
InChI Key RBACIKXCRWGCBB-BYPYZUCNSA-N[7][9]

Stereoselective Synthesis: The Jacobsen-Katsuki Epoxidation

The reliable and large-scale synthesis of enantiomerically pure epoxides is critical for their use in drug development. While several methods exist, the Jacobsen-Katsuki epoxidation stands out for its efficiency and high stereoselectivity. An analogous and widely adopted method for producing chiral epoxides is the Hydrolytic Kinetic Resolution (HKR) of racemic epoxides, which also often employs a Jacobsen-type catalyst. This approach is predicated on the selective reaction of one enantiomer from a racemic mixture, leaving the desired, unreacted enantiomer in high enantiomeric excess.

The causality behind this choice of methodology lies in the precision of the chiral salen-metal complex catalyst. The catalyst creates a chiral environment that preferentially catalyzes the ring-opening of the (R)-enantiomer, for instance, leaving the (S)-enantiomer untouched and thus enantiomerically enriched.

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxybutane

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

  • Catalyst Preparation: A chiral (Salen)Co(III) complex (Jacobsen's catalyst) is either purchased or synthesized according to established literature procedures.

  • Reaction Setup: A reaction vessel is charged with racemic 1,2-epoxybutane and a suitable solvent (e.g., tert-butyl methyl ether).

  • Catalyst Addition: The (Salen)Co(III) catalyst is added to the solution (typically 0.2-0.5 mol%).

  • Initiation: The reaction is initiated by the slow addition of water (0.5-0.6 equivalents relative to the epoxide). The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining this compound.

  • Workup: Once the desired e.e. is achieved (typically >98%), the reaction is quenched. The mixture is filtered to remove the catalyst, and the organic layer is separated.

  • Purification: The resulting solution, now enriched in this compound, is purified by fractional distillation to remove the solvent and the diol byproduct formed from the (R)-enantiomer.

G cluster_workflow Workflow: Hydrolytic Kinetic Resolution racemate Racemic 1,2-Epoxybutane reaction Kinetic Resolution (Selective Ring-Opening of (R)-enantiomer) racemate->reaction catalyst Chiral (Salen)Co(III) Catalyst + H₂O catalyst->reaction separation Separation & Purification (Distillation) reaction->separation Mixture of (S)-epoxide and (R)-diol product This compound (>98% e.e.) separation->product byproduct (R)-1,2-Butanediol (Byproduct) separation->byproduct

Caption: Jacobsen HKR Workflow for this compound.

Reactivity: The Chemistry of the Epoxide Ring

The synthetic utility of this compound is dominated by the high reactivity of its strained three-membered ring.[11] This ring strain facilitates nucleophilic ring-opening reactions that proceed with high regioselectivity and stereospecificity, depending on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then preferentially attacks the more substituted carbon atom (C2).[12] This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which can better stabilize it. The reaction proceeds with inversion of configuration at the attacked stereocenter.

Base-Catalyzed Ring-Opening

In the presence of a strong, non-bulky nucleophile under basic or neutral conditions, the reaction follows a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the ethyl group, the attack occurs preferentially at the less substituted carbon atom (C1). This reaction also proceeds with a clean inversion of stereochemistry.

G cluster_acid Acid-Catalyzed Pathway (e.g., H⁺, MeOH) cluster_base Base-Catalyzed Pathway (e.g., NaOMe) start This compound protonation Protonation of Epoxide Oxygen start->protonation H⁺ attack_c1 SN2 Attack at C1 (less substituted) start->attack_c1 MeO⁻ attack_c2 Nucleophilic Attack at C2 (more substituted) protonation->attack_c2 [Nu⁻ attacks] product_acid Product A (e.g., (S)-1-methoxybutan-2-ol) attack_c2->product_acid product_base Product B (e.g., (S)-2-methoxybutan-1-ol) attack_c1->product_base

Caption: Regioselective Ring-Opening of this compound.

Applications in Pharmaceutical and Chemical Synthesis

The ability to introduce specific stereochemistry makes this compound an indispensable intermediate in the synthesis of biologically active molecules and other high-value chemicals.[4][11]

  • Antibiotic Synthesis : It serves as a key starting material for preparing (+)- and (−)-homononactic acids, which are crucial intermediates in the total synthesis of the cyclic antibiotic tetranactin.[7]

  • Prostaglandin Synthesis : The compound is used to prepare chiral phosphorus synthons, which are then applied in the synthesis of phytoprostane B1 type I, a member of a class of compounds with diverse biological activities.[1][7]

  • Neurologically Active Compounds : It is a building block for the synthesis of α-ethyltryptamines, which act as dual dopamine-serotonin releasers and have potential applications in treating neurological disorders.[1][10]

  • Catalysis : this compound is used in the preparation of Europium-based precatalysts that are effective in the Mukaiyama Aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1][7]

G cluster_synthesis Application in Synthesis start This compound intermediate1 Chiral Intermediate A (via Ring-Opening) start->intermediate1 Nucleophile 1 intermediate2 Chiral Intermediate B (via Ring-Opening) start->intermediate2 Nucleophile 2 final_product1 Homononactic Acid (Tetranactin Precursor) intermediate1->final_product1 Further Steps final_product2 α-Ethyltryptamine Core (Neuroactive Agent) intermediate2->final_product2 Further Steps

Caption: Role as a Versatile Chiral Starting Material.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this reactive and hazardous chemical. This compound is a highly flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[13][14][15] It is also suspected of causing cancer.[5][7]

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][14] Work should be conducted in a well-ventilated chemical fume hood.[14]

  • Storage : Store in a cool, dry, well-ventilated area away from sources of ignition in a tightly sealed container.[13][14] It is classified as a flammable liquid.[7]

  • Handling : Avoid contact with skin, eyes, and clothing.[13] Take precautionary measures against static discharge.[13] Containers must be carefully resealed after use and kept upright.[13]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for precision in organic synthesis. Its defined stereochemistry and predictable reactivity through regio- and stereocontrolled ring-opening reactions provide a reliable pathway to complex, enantiomerically pure molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for innovation and the development of next-generation chemical entities.

References

Introduction: The Significance of a Chiral Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-1,2-Epoxybutane (CAS 30608-62-9): A Cornerstone for Asymmetric Synthesis

This compound, also known as (2S)-2-Ethyloxirane, is a highly valuable chiral building block in the landscape of modern organic synthesis.[1][2] Its importance stems from the unique combination of a strained three-membered epoxide ring and a defined stereocenter, providing a gateway to a multitude of complex, enantiomerically pure molecules. For researchers, scientists, and professionals in drug development, this compound is not merely a reagent but a strategic tool for introducing stereospecific functionality. The precise spatial arrangement of its atoms allows for the construction of chiral drugs and bioactive natural products with high levels of stereochemical control, a critical factor in determining pharmacological efficacy and reducing potential side effects. This guide offers a technical exploration of its properties, synthesis, reactivity, and applications, providing the field-proven insights necessary for its effective utilization.

Core Physicochemical and Spectroscopic Data

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a colorless, volatile liquid whose physical and spectroscopic characteristics are well-defined.[3][4] This data is crucial for reaction planning, purification, and analytical verification.

PropertyValueSource
CAS Number 30608-62-9[1][5][6]
Molecular Formula C₄H₈O[2][5]
Molecular Weight 72.11 g/mol [2][5]
Appearance Colorless liquid[4][7]
Boiling Point 63 °C (lit.)[8]
Density 0.837 g/mL at 25 °C (lit.)[8]
Refractive Index (n20/D) 1.386 (lit.)
Optical Activity ([α]20/D) -10°, neat
Flash Point -22 °C (-8 °F)[3][7]
SMILES String CC[C@H]1CO1[2]
InChI Key RBACIKXCRWGCBB-BYPYZUCNSA-N

Spectroscopic data serves as the fingerprint for chemical identity and purity. While detailed spectra are typically consulted directly, key reference points are available. Nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the racemic 1,2-epoxybutane have been extensively reported and provide a baseline for analyzing the chiral enantiomer.[9][10]

Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric catalysis. While several methods exist, the preparation of compounds like this compound often relies on two premier strategies: the Sharpless Asymmetric Epoxidation and the Jacobsen Hydrolytic Kinetic Resolution (HKR).

  • Sharpless Asymmetric Epoxidation (SAE): This Nobel Prize-winning reaction is a powerful method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[11][12] The reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester ligand and an oxidant like tert-butyl hydroperoxide.[11][13] The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide, making the outcome highly predictable.[11]

  • Jacobsen Hydrolytic Kinetic Resolution (HKR): This method is particularly effective for producing highly enantioenriched terminal epoxides from a racemic mixture. It involves the selective ring-opening of one enantiomer of the epoxide with water, catalyzed by a chiral (salen)Cr(III) complex.[14] The unreacted epoxide enantiomer is recovered with very high enantiomeric excess. Commercial preparations of this compound are often manufactured using this robust and scalable technology.[15][16]

G cluster_0 Asymmetric Epoxidation Workflow Start Racemic or Prochiral Starting Material Process Enantioselective Catalysis Start->Process e.g., Jacobsen HKR or Sharpless Epoxidation Decision Separation/Recovery Process->Decision Product This compound (High e.e.) Decision->Product Unreacted Enantiomer Byproduct Resolved Byproduct (e.g., Diol) Decision->Byproduct Reacted Enantiomer

Caption: Generalized workflow for producing enantiopure epoxides.

The Chemistry of Reactivity: Regioselective Ring-Opening

The synthetic power of this compound is unlocked through the nucleophilic ring-opening of its strained epoxide ring. The key to its utility lies in the predictable regioselectivity of this reaction, which is dictated by the catalytic conditions (acidic or basic). Understanding this dichotomy is fundamental to designing synthetic pathways.

Base-Catalyzed Ring-Opening (Sₙ2 Mechanism): Under basic or nucleophilic conditions, the reaction proceeds via a classic Sₙ2 mechanism. The incoming nucleophile attacks the sterically least hindered carbon atom. For this compound, this is the primary carbon (C1). This backside attack leads to an inversion of stereochemistry at the point of attack, but since the original stereocenter (C2) is untouched, its configuration is retained in the product.[17][18]

Acid-Catalyzed Ring-Opening (Sₙ1/Sₙ2 Hybrid Mechanism): In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group.[17][19] The nucleophile then attacks. For an asymmetric epoxide like this one, the attack preferentially occurs at the more substituted carbon (C2).[18][19] This is because the transition state has significant Sₙ1 character, with a partial positive charge building up on the more substituted carbon, which can better stabilize it.[18] The attack still occurs from the backside, resulting in a trans-configured product.[17]

G cluster_0 Base-Catalyzed (Sₙ2) cluster_1 Acid-Catalyzed (Sₙ1-like) Epoxide (S)-1,2-Epoxybutane Base_Product Attack at C1 (Less Hindered) Epoxide->Base_Product Acid_Product Attack at C2 (More Substituted) Epoxide->Acid_Product Base_Nu Nucleophile (e.g., RO⁻) Base_Nu->Base_Product Acid_Nu Nucleophile (e.g., ROH/H⁺) Acid_Nu->Acid_Product G Start This compound CAS: 30608-62-9 App1 Synthesis of (+)- and (−)-Homononactic Acids Start->App1 App2 Preparation of Chiral Phosphorus Synthon Start->App2 App3 Development of Eu³⁺-based Precatalysts Start->App3 App4 Synthesis of α-Ethyltryptamines Start->App4 End1 Antibiotic Tetranactin App1->End1 End2 Phytoprostane B1 App2->End2 End3 Mukaiyama Aldol Reaction App3->End3 End4 Dopamine-Serotonin Releasers App4->End4

References

(S)-(-)-1,2-Epoxybutane molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(-)-1,2-Epoxybutane for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral epoxide of significant interest in organic synthesis and pharmaceutical development. We will delve into its fundamental properties, stereochemistry, synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers and scientists in the field.

Core Molecular and Physical Properties

This compound, also known by its systematic IUPAC name (2S)-Ethyloxirane, is a colorless, volatile liquid. Its core utility in chemical synthesis stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, enabling a wide range of chemical transformations.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these are:

  • Molecular Formula: C₄H₈O[1][2]

  • Molecular Weight: 72.11 g/mol [1][3]

These values are crucial for stoichiometric calculations in reaction planning and for analytical characterization.

Physicochemical Data Summary

A summary of key physical and optical properties is presented in the table below. These parameters are essential for reaction setup, purification, and characterization.

PropertyValueSource(s)
CAS Number 30608-62-9[1][2]
Appearance Colorless liquid[4]
Density 0.837 g/mL at 25 °C
Boiling Point 63 °C
Refractive Index n20/D 1.386
Optical Activity [α]20/D −10°, neat
Flash Point -12.2 °C (-10.0 °F) - closed cup

The Significance of Chirality: The (S)-Enantiomer

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image, the (R)-(+)-1,2-Epoxybutane enantiomer. This stereochemical purity is paramount in drug development, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even cause adverse effects. The "(S)" designation refers to the absolute configuration at the chiral center, determined by the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it rotates plane-polarized light to the left (levorotatory).

The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereocontrol.

Synthesis of this compound

The commercial availability of enantiopure this compound is often the result of sophisticated catalytic asymmetric epoxidation methods or kinetic resolution of a racemic mixture.

Industrial Synthesis Approaches

Historically, the production of racemic 1,2-epoxybutane has been achieved through methods like the chlorohydrin process, which involves the reaction of 1-butene with chlorine in water, followed by dehydrochlorination.[5] Another established method is the epoxidation of 1-butene using peroxy acids.[5]

A more modern and greener synthetic route has been developed starting from butanediol. This two-step process involves the carbonylation of butanediol to butenyl carbonate, followed by a decarboxylation step to yield the epoxide.[6]

A Representative Laboratory Scale Synthesis

A documented laboratory method involves the catalytic oxidation of 1-butene. One such procedure utilizes hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst.[7]

Experimental Protocol: Catalytic Epoxidation of 1-Butene

  • Reaction Setup: A pressure reactor is charged with toluene, tributyl phosphate, and a phosphotungstic acid catalyst.

  • Working Fluid Preparation: 50% hydrogen peroxide is dehydrated under reduced pressure and added to the reactor to create the working fluid.

  • Reactant Introduction: 1-Butene is charged into the reactor. A molar ratio of 1-butene to 50% hydrogen peroxide of 3:1 is established.[7]

  • Reaction Conditions: The reaction is conducted at a temperature of 70°C and a pressure of 0.5 MPa for 5 hours.[7]

  • Work-up and Purification: Upon completion, the product is isolated and purified by chromatography. This method has been reported to yield 1,2-butylene oxide with high selectivity (99.6%) and yield based on hydrogen peroxide (96.8%).[7]

Below is a conceptual workflow for this synthesis.

G cluster_prep Reactor Preparation cluster_reaction Epoxidation Reaction cluster_purification Product Isolation P1 Charge Reactor: Toluene Tributyl Phosphate Phosphotungstic Acid P2 Prepare Working Fluid: Dehydrate 50% H₂O₂ P1->P2 Combine R1 Charge 1-Butene P2->R1 R2 Set Conditions: Temp: 70°C Pressure: 0.5 MPa R1->R2 R3 React for 5 hours R2->R3 ISO1 Reaction Quench R3->ISO1 ISO2 Chromatographic Purification ISO1->ISO2 ISO3 Obtain Pure 1,2-Epoxybutane ISO2->ISO3

Caption: Workflow for the catalytic synthesis of 1,2-Epoxybutane.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the ring-opening reactions of the epoxide. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring.[8]

Nucleophilic Ring-Opening

In nucleophilic substitution reactions, the incoming nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond.[8][9] This regioselectivity is a key feature of epoxide chemistry and is fundamental to its utility as a synthetic building block.

The general mechanism is illustrated below:

Caption: Generalized Sₙ2 mechanism for epoxide ring-opening.

This predictable reactivity allows for the introduction of a wide variety of functional groups, making it an indispensable tool in the synthesis of complex molecules.[10]

Applications in Drug Development and Chiral Synthesis

This compound is a valuable chiral building block in the pharmaceutical industry. Its ability to introduce a stereocenter with defined configuration makes it a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Key applications include:

  • Antibiotic Synthesis: It serves as a starting material for the preparation of (+)- and (−)-homononactic acids, which are crucial intermediates in the total synthesis of the cyclic antibiotic tetranactin.

  • Chiral Synthons: It is used to prepare chiral phosphorus synthons, which have applications in the synthesis of complex natural products like phytoprostane B1 type I.

  • Catalyst Preparation: It is employed in the preparation of Europium (Eu³⁺)-based precatalysts used for the Mukaiyama Aldol reaction in aqueous media.

  • Neuroactive Compounds: It acts as a synthetic building block for the production of α-ethyltryptamines, which are investigated for their potential as dual dopamine-serotonin releasers in treating neurological and psychiatric disorders.

  • General Pharmaceutical Synthesis: Its unique reactivity allows for the creation of novel drug molecules, contributing to the development of more sustainable and effective medicinal treatments.[11][12]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary
  • Flammability: Highly flammable liquid and vapor.[13][14] It has a low flash point and can form explosive mixtures with air.[4][15]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

  • Corrosivity: Causes severe skin burns and eye damage.[13]

  • Carcinogenicity: Suspected of causing cancer.[13][14] The International Agency for Research on Cancer (IARC) has classified 1,2-epoxybutane as a Group 2B carcinogen, possibly carcinogenic to humans.[4]

Recommended Handling and Storage Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and flame-retardant lab coats.[13][15]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to prevent vapor inhalation.[15]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[13] Use non-sparking tools and ground all equipment to prevent static discharge.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][15] It should be stored in a designated flammable storage cabinet.[15]

  • Emergency Procedures: In case of exposure, seek immediate medical attention. Ensure emergency eyewash stations and safety showers are readily accessible. In case of fire, use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires; large amounts of water are ineffective.[13]

Conclusion

This compound is a versatile and powerful chiral building block for organic synthesis. Its defined stereochemistry and predictable reactivity make it an invaluable tool for researchers and professionals in drug development and fine chemical synthesis. A thorough understanding of its properties, reactivity, and stringent adherence to safety protocols are essential for its effective and safe utilization in the laboratory and beyond.

References

A Technical Guide to the Synthesis of (S)-(-)-1,2-Epoxybutane from 1-Butene: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-1,2-Epoxybutane is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, prized for the stereochemical control it imparts.[1][2] Its synthesis from a simple, unfunctionalized terminal alkene like 1-butene presents a significant challenge in asymmetric catalysis. This guide provides an in-depth analysis of the primary synthetic strategies for producing enantiomerically enriched this compound. We will explore the limitations of classic methods, the application of modern catalytic systems, and the strategic advantages of kinetic resolution. This document is intended for researchers, chemists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols grounded in established scientific literature.

Introduction: The Challenge of Unfunctionalized Alkene Epoxidation

The conversion of a prochiral alkene to a single enantiomer of an epoxide is a cornerstone transformation in modern organic synthesis.[3][4] While powerful methods exist, many, like the renowned Sharpless Asymmetric Epoxidation (SAE), are highly specific. The SAE is exceptionally effective for allylic alcohols, where the hydroxyl group coordinates to the titanium catalyst, directing the stereochemical outcome.[5][6] However, 1-butene is an unfunctionalized terminal alkene, lacking this critical directing group, which renders the standard Sharpless protocol ineffective for its direct asymmetric epoxidation.

This limitation necessitates alternative approaches. The primary strategies for accessing this compound from 1-butene can be broadly categorized into two pathways:

  • Direct Asymmetric Epoxidation: The direct conversion of 1-butene into the (S)-epoxide using a chiral catalyst.

  • Kinetic Resolution: The synthesis of a racemic mixture of 1,2-epoxybutane, followed by the selective reaction of one enantiomer, leaving the desired enantiomer enriched.

This guide will dissect both pathways, providing a causal explanation for experimental choices and validating each protocol with authoritative references.

G cluster_0 Synthetic Pathways from 1-Butene cluster_1 Pathway 1: Direct Asymmetric Epoxidation cluster_2 Pathway 2: Racemic Synthesis + Kinetic Resolution 1-Butene 1-Butene Direct_Epoxidation Direct Asymmetric Epoxidation 1-Butene->Direct_Epoxidation Racemic_Epoxidation Racemic Epoxidation (e.g., m-CPBA, H₂O₂) 1-Butene->Racemic_Epoxidation Catalysts Chiral Catalysts: - Jacobsen-Katsuki (Mn-salen) - Biocatalysis (e.g., P450) Direct_Epoxidation->Catalysts employs S_Epoxide This compound Direct_Epoxidation->S_Epoxide Racemic_Epoxide (±)-1,2-Epoxybutane Racemic_Epoxidation->Racemic_Epoxide Kinetic_Resolution Hydrolytic Kinetic Resolution (HKR) Racemic_Epoxide->Kinetic_Resolution Kinetic_Resolution->S_Epoxide enriches

Figure 1: Overview of synthetic strategies to produce this compound.

Pathway 1: Direct Asymmetric Epoxidation

The direct, enantioselective epoxidation of an unfunctionalized alkene like 1-butene is the most atom-economical approach. Success hinges on a catalyst that can create a chiral environment to differentiate the two prochiral faces of the double bond without a directing group.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[7][8] The reaction utilizes a chiral manganese-salen complex as the catalyst, which transfers an oxygen atom from a terminal oxidant (e.g., sodium hypochlorite or m-CPBA).[9][10] The C₂-symmetric salen ligand creates a chiral pocket that forces the alkene to approach from a specific orientation, leading to high enantioselectivity for cis-disubstituted and certain terminal alkenes.[7][9]

Causality of Design: The bulky substituents on the salen ligand (typically tert-butyl groups) sterically block certain approach trajectories of the alkene to the active Mn(V)-oxo species, thereby dictating the facial selectivity of the oxygen transfer.[9][11] For terminal alkenes, enantioselectivity can be moderate to high, though it is often sensitive to the substrate's electronic and steric properties.

Biocatalysis

Enzymatic epoxidation represents a green and highly selective alternative. Enzymes such as cytochrome P450 monooxygenases, methane monooxygenases, and certain fungal peroxygenases can catalyze the epoxidation of terminal alkenes with high enantioselectivity.[12][13]

Causality of Design: The enzyme's active site acts as a perfectly defined chiral pocket. The substrate (1-butene) is bound in a specific orientation relative to the oxidative species (e.g., an iron-oxo complex in P450s), ensuring oxygen transfer to only one face of the double bond.[12] While highly selective, these systems can be limited by substrate scope, enzyme stability, and the need for cofactor regeneration, often making them more complex to implement on an industrial scale compared to small molecule catalysts.[12][13]

Pathway 2: Racemic Synthesis and Hydrolytic Kinetic Resolution (HKR)

A more robust and often higher-yielding strategy for obtaining enantiopure terminal epoxides is through kinetic resolution. This two-step process involves the non-selective epoxidation of 1-butene to yield a racemic mixture, followed by the selective removal of the unwanted (R)-enantiomer.

The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and others is the benchmark method for this transformation.[14][15] It employs a chiral (salen)Co(III) catalyst to enantioselectively hydrolyze one epoxide enantiomer to its corresponding diol, leaving the other, less reactive epoxide enantiomer in high enantiomeric excess.[15]

Causality of Design: The HKR mechanism is a cooperative, bimetallic process. Two (salen)Co units work in concert: one activates the epoxide for nucleophilic attack, and the other delivers the nucleophile (water).[11] The chiral salen ligands ensure that the catalyst preferentially binds and activates one enantiomer of the epoxide over the other. For a racemic mixture of 1,2-epoxybutane, the (R,R)-(salen)Co catalyst will selectively catalyze the hydrolysis of the (R)-epoxide, leaving the desired (S)-epoxide unreacted and therefore enriched.[15] This method is highly effective, often yielding both the unreacted epoxide and the resulting diol in >99% ee, with the theoretical maximum yield of the desired epoxide being 50%.[14]

G Racemic_Epoxide (±)-1,2-Epoxybutane (R and S enantiomers) Transition_State_R Faster Reaction: (R)-Epoxide + Catalyst Racemic_Epoxide->Transition_State_R Transition_State_S Slower Reaction: (S)-Epoxide + Catalyst Racemic_Epoxide->Transition_State_S Catalyst_H2O Chiral (salen)Co(III) Catalyst + H₂O Catalyst_H2O->Transition_State_R Catalyst_H2O->Transition_State_S Diol (R)-Butane-1,2-diol Transition_State_R->Diol k_fast Enriched_Epoxide Enriched (S)-Epoxide (>99% ee) Transition_State_S->Enriched_Epoxide k_slow

Figure 2: Logical workflow of Hydrolytic Kinetic Resolution (HKR).

Comparative Analysis of Synthetic Strategies

The choice between direct epoxidation and kinetic resolution depends on factors such as required enantiopurity, acceptable yield, cost, and scalability.

StrategyCatalyst / ReagentTypical ee (%)ProsCons
Direct Epoxidation Jacobsen-Katsuki (Mn-salen)80-95%Atom economical; potentially >50% yield.Enantioselectivity can be substrate-dependent; catalyst cost.[16][17]
Direct Epoxidation Biocatalysis (Enzymes)>98%Very high enantioselectivity; green process.Technically complex; potential for low turnover numbers; enzyme stability issues.[12]
Kinetic Resolution (salen)Co(III) HKR Catalyst>99%Extremely high and reliable enantioselectivity; robust and scalable protocol.[15]Maximum theoretical yield is 50%; requires a two-step process.[14]

Experimental Protocols

The following protocols represent a validated, two-step approach via kinetic resolution, which is often the most practical and reliable method for achieving high enantiopurity of this compound in a laboratory setting.

Protocol 1: Synthesis of Racemic (±)-1,2-Epoxybutane

This protocol describes the epoxidation of 1-butene using hydrogen peroxide, a common and relatively green oxidant.[18]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
1-Butene56.11(excess)-
Hydrogen Peroxide (30% aq.)34.0111.3 mL0.1
Methanol32.04100 mL-
Titanium Silicalite-1 (TS-1)-2.0 g-

Procedure:

  • Cool a pressure-rated flask equipped with a magnetic stirrer and gas inlet/outlet to 0 °C.

  • Add methanol (100 mL) and the TS-1 catalyst (2.0 g) to the flask.

  • Bubble 1-butene gas through the cooled methanol solution for 15-20 minutes to ensure saturation.

  • Seal the reactor and maintain a positive pressure of 1-butene (e.g., via a balloon).

  • Slowly add hydrogen peroxide (30%, 11.3 mL, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC analysis for the disappearance of H₂O₂.

  • Upon completion, carefully vent any excess 1-butene in a fume hood.

  • Filter the reaction mixture to remove the TS-1 catalyst.

  • The resulting methanol solution contains racemic 1,2-epoxybutane. Due to its volatility (boiling point ~63 °C), it is often used directly in the next step without rigorous purification to avoid loss.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) of (±)-1,2-Epoxybutane

This protocol is adapted from established procedures for the HKR of terminal epoxides.[15][19]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
(±)-1,2-Epoxybutane72.113.61 g0.05
(R,R)-Jacobsen Catalyst~634158 mg0.00025 (0.5 mol%)
Water18.020.54 mL0.03 (0.6 equiv)
Tetrahydrofuran (THF)72.1120 mL-

Procedure:

  • To a round-bottom flask, add the (R,R)-(salen)Co(II) catalyst (158 mg, 0.5 mol%).

  • Expose the flask to air for 10-15 minutes to allow for the oxidation of Co(II) to the active Co(III) species (a color change is often observed).

  • Add the solution of crude (±)-1,2-epoxybutane (3.61 g, 0.05 mol) in THF (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add water (0.54 mL, 0.03 mol) in a single portion.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 18-24 hours.

  • Monitor the reaction progress using chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is typically stopped at or near 55% conversion to maximize the yield and ee of the unreacted epoxide.

  • Once the desired conversion is reached, the reaction can be quenched by filtering through a short plug of silica gel to remove the catalyst.

  • The solvent and the highly volatile this compound can be carefully separated from the less volatile (R)-butane-1,2-diol by fractional distillation under atmospheric pressure. Collect the fraction boiling at 60-65 °C.

  • Confirm the purity and enantiomeric excess of the final product using chiral GC and NMR spectroscopy.

Conclusion

While the direct asymmetric epoxidation of 1-butene remains an area of active research, the most reliable and established method for producing high-purity this compound is the two-step sequence involving racemic epoxidation followed by Hydrolytic Kinetic Resolution. The Jacobsen (salen)Co(III) HKR system provides a robust, scalable, and highly enantioselective pathway, consistently delivering the desired epoxide in excellent enantiopurity. This guide has detailed the causal logic behind this strategic choice and provided validated protocols to empower researchers in the synthesis of this critical chiral intermediate.

References

An In-Depth Technical Guide to the Physical Properties of (S)-(-)-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-1,2-Epoxybutane, also known as (S)-(-)-Ethyloxirane, is a chiral epoxide that serves as a critical building block in modern organic synthesis. Its significance lies in the stereocenter at the C2 position, which makes it an invaluable precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strained three-membered oxirane ring imparts high reactivity, allowing for stereospecific ring-opening reactions that are fundamental to constructing chiral molecules such as beta-blockers and antiviral agents.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is the bedrock of predictable and scalable synthesis, ensuring purity, optimizing reaction conditions, and maintaining safety. This guide provides a detailed examination of the core physical and chemical characteristics of this compound, offering field-proven insights into its handling, analysis, and application.

Section 1: Core Physicochemical Properties

The utility of this compound in a laboratory or manufacturing setting is directly governed by its physical constants. These properties dictate everything from storage conditions and solvent choice to reaction setup and purification strategy.

Table 1: Summary of Key Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₈O[3]
Molecular Weight 72.11 g/mol [3]
Appearance Clear, colorless liquid[4][5]
Boiling Point 63 °C (lit.)[6][7]
Melting Point < -60 °C; -150 °C[4][8]
Density 0.837 g/mL at 25 °C (lit.)[6][7]
Refractive Index (n²⁰/D) 1.386 (lit.)[6]
Specific Rotation ([α]²⁰/D) -10° (neat)
Flash Point -12.2 °C (10.0 °F) (closed cup)[6]
Vapor Pressure 140 mmHg at 20 °C[4][9]
Molecular Structure and Stereochemistry

This compound is the (S)-enantiomer of 1,2-epoxybutane. The "S" designation comes from the Cahn-Ingold-Prelog priority rules, indicating the counter-clockwise arrangement of substituents around the chiral carbon (C2). The negative sign (-) in its name refers to its levorotatory nature, meaning it rotates plane-polarized light to the left. This optical activity is a fundamental property used to confirm the enantiomeric identity of the material.

Boiling and Melting Points

With a boiling point of 63 °C, this compound is a volatile liquid.[6][7] This volatility necessitates handling in well-ventilated areas, such as a fume hood, and storage in tightly sealed containers to prevent evaporation.[10] Its low boiling point is advantageous for purification by distillation and for easy removal from reaction mixtures under reduced pressure. The extremely low melting point (below -60 °C) means it remains liquid under all standard laboratory and storage conditions.[4][8]

Density and Refractive Index

The density of 0.837 g/mL at 25 °C is a useful parameter for converting between mass and volume, which is essential for accurate reagent measurement in the laboratory.[6][7] The refractive index, a measure of how light propagates through the substance, is a critical quality control parameter.[6] A measured refractive index of 1.386 at 20 °C provides a rapid, non-destructive method to verify the purity and identity of a sample, as impurities will cause this value to deviate.

Optical Activity: A Signature of Chirality

The specific rotation ([α]) is the most direct experimental confirmation of the enantiomeric form of the compound. For this compound, the value is -10° when measured neat (without solvent) at 20 °C using the D-line of a sodium lamp. This property is paramount. In drug development, often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. Therefore, ensuring the correct optical rotation is the first line of defense in quality control for any chiral synthesis.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, confirming its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include multiplets for the CH₂ and CH protons of the epoxide ring and signals for the ethyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the four unique carbon atoms in the structure, with the carbons of the epoxide ring appearing at characteristic chemical shifts.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the epoxide functional group. The characteristic vibrations of the C-O bonds within the strained three-membered ring result in strong absorption bands.[13][14] Specifically, terminal oxirane rings are known to exhibit strong bands near 11 and 12 microns (approximately 909 cm⁻¹ and 833 cm⁻¹).[13][14]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (72.11 g/mol ) by identifying the molecular ion peak.[15]

Section 3: Analytical Methodologies for Quality Assurance

For a chiral intermediate, confirming both chemical purity and enantiomeric excess (e.e.) is non-negotiable. The following protocols are standard in an industrial or research setting.

Protocol 3.1: Determination of Specific Rotation via Polarimetry
  • Objective: To verify the enantiomeric identity and optical purity of the sample.

  • Instrumentation: A calibrated polarimeter with a sodium lamp (589 nm).

  • Procedure:

    • Ensure the polarimeter sample tube is clean and dry.

    • Calibrate the instrument with a blank (air or an achiral solvent).

    • Carefully fill the sample tube with the neat this compound liquid, ensuring no air bubbles are present in the light path.

    • Place the tube in the polarimeter and record the observed rotation (α).

    • Measure the path length (l) of the sample tube in decimeters (dm).

    • Measure the density (d) of the sample at the measurement temperature (T).

    • Calculate the specific rotation using the formula: [α]ᵀD = α / (l × d) .

    • Validation: The calculated specific rotation should be within an acceptable range of the literature value (-10°). A significant deviation suggests the presence of the (R)-enantiomer or other optically active impurities.

Protocol 3.2: Determination of Enantiomeric Excess (e.e.) by Chiral Gas Chromatography (GC)
  • Objective: To precisely quantify the percentage of each enantiomer in the sample.

  • Rationale: While polarimetry confirms the dominant enantiomer, chiral GC separates the (S) and (R) enantiomers, allowing for their direct quantification. This is the gold standard for determining enantiomeric purity.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the epoxybutane sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

    • Instrument Setup: Set up the GC with an appropriate temperature program for the inlet, column, and detector to achieve baseline separation of the two enantiomer peaks. The specific method parameters (temperature ramp, carrier gas flow rate) must be optimized for the specific column used.

    • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Acquisition: Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

    • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(AreaS - AreaR) / (AreaS + AreaR)] × 100 .

    • Validation: For a high-purity sample, the peak area for the (S)-enantiomer should be significantly larger than that of the (R)-enantiomer, ideally corresponding to an e.e. of ≥98%.

Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and validation of an incoming batch of this compound.

QC_Workflow Quality Control Workflow for this compound cluster_0 Initial Verification cluster_1 Stereochemical Analysis cluster_2 Purity & Identity cluster_3 Final Decision start Receive Sample phys_props Measure Physical Properties (Density, Refractive Index) start->phys_props polarimetry Protocol 3.1: Measure Specific Rotation phys_props->polarimetry chiral_gc Protocol 3.2: Determine Enantiomeric Excess (e.e.) polarimetry->chiral_gc Confirmatory Step spectroscopy Spectroscopic Analysis (NMR, IR, MS) chiral_gc->spectroscopy decision Compare to Specifications spectroscopy->decision pass Release for Use fail Reject Batch decision->pass Pass decision->fail Fail

Caption: Quality Control Workflow for this compound.

Section 4: Solubility and Safety

Solubility Profile

This compound is soluble in water and miscible with most common organic solvents, such as ethanol and diethyl ether.[4][16] This broad solubility makes it versatile for use in a variety of reaction systems.

Table 2: Solubility Data
SolventSolubilitySource(s)
Water59-95.5 g/L at 20-25 °C[11][17]
EthanolVery Soluble[4]
Diethyl EtherMiscible[4]
AcetoneVery Soluble[11]
Most Organic SolventsMiscible[4]
Safety and Handling

From a safety perspective, the properties of this compound demand rigorous adherence to safety protocols.

  • Flammability: The compound is highly flammable with a very low flash point of -12.2 °C. It must be handled away from heat, sparks, and open flames.[10] All equipment must be properly grounded to prevent static discharge.[18]

  • Toxicity and Corrosivity: It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[10][19] It is also suspected of causing cancer.[10]

  • Personal Protective Equipment (PPE): Due to its hazardous nature, appropriate PPE is mandatory. This includes flame-retardant lab coats, chemical safety goggles, a faceshield, and gloves.[18] All work must be conducted in a well-ventilated chemical fume hood.[10]

  • Reactivity: As an epoxide, it can undergo exothermic polymerization, especially in the presence of acids, bases, or other catalysts.[4][16] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[16]

Section 5: Applications in Synthesis

The physical properties discussed directly influence the application of this compound as a synthetic intermediate.[20] Its defined boiling point allows for controlled reaction temperatures, while its solubility profile enables its use in both aqueous and organic media.[20] It is a key starting material for preparing chiral synthons, such as in the synthesis of (+)- and (−)-homononactic acids, which are intermediates for the cyclic antibiotic tetranactin. Its role extends to the preparation of chiral catalysts and as a building block for α-ethyltryptamines, which have potential applications in treating neurological disorders.[20]

Conclusion

This compound is a high-value chiral intermediate whose effective and safe use is predicated on a thorough understanding of its physical properties. From its defining optical rotation to its hazardous flammability, each characteristic informs the entire lifecycle of its use—from quality control and storage to reaction design and purification. For the researchers, scientists, and drug development professionals who rely on this reagent, the data and protocols presented in this guide serve as a critical foundation for achieving reproducible, safe, and successful synthetic outcomes.

References

A Technical Guide to the Safe Handling of (S)-(-)-1,2-Epoxybutane for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(-)-1,2-Epoxybutane , a chiral epoxide and valuable building block in pharmaceutical synthesis, demands rigorous safety and handling protocols due to its hazardous properties.[1][2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to manage this reagent safely, grounded in an understanding of its chemical nature. The focus is on the causality behind safety measures, ensuring a self-validating system of protocols for laboratory and scale-up operations.

Compound Profile and Hazard Identification

This compound, also known as (S)-2-ethyloxirane, is a colorless, volatile liquid with a characteristic ethereal odor.[4][5] Its utility as a chiral intermediate is significant, but its chemical structure—a strained three-membered epoxide ring—is the source of both its reactivity and its primary hazards.[1]

Core Hazards:

  • High Flammability: The compound is a highly flammable liquid and vapor (Flammable Liquid, Category 2).[6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8]

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 4).[6][7]

  • Severe Corrosivity: Direct contact causes severe skin burns and serious eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1).[6][7]

  • Suspected Carcinogen: The compound is suspected of causing cancer (Carcinogenicity, Category 2).[6][8] The International Agency for Research on Cancer (IARC) has classified the racemic mixture, 1,2-epoxybutane, as a Group 2B carcinogen, possibly carcinogenic to humans, based on animal studies showing tumors in the nasal cavity.[4]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[8][9]

The causality for these hazards lies in its high volatility and reactivity. The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[10] This reactivity is beneficial for synthesis but also enables reactions with biological macromolecules, leading to toxicity and tissue damage.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 30608-62-9[10][11]
Molecular Formula C₄H₈O[10]
Molar Mass 72.11 g/mol [10]
Boiling Point 63 °C (145 °F)[6]
Flash Point -12.2 °C (10.0 °F) - closed cup[11]
Density 0.837 g/mL at 25 °C[6]
Vapor Pressure 187 hPa at 20 °C[11]
Vapor Density 2.49 (Air = 1.0)[11]
Explosive Limits Lower: 1.7% (V) / Upper: 19% (V)[11]

The low flash point and wide explosive limits are critical data points. They dictate that this chemical must be handled in an environment strictly free from ignition sources. Its vapor density, being significantly heavier than air, means that vapors can accumulate in low-lying areas, creating a hidden ignition risk.[4][11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize vapor inhalation and prevent contact. All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the buildup of hazardous vapors.[12][13] Given the high flammability, all electrical equipment within the handling area, including stirring plates, vacuum pumps, and lighting, must be intrinsically safe or explosion-proof.[6][8] All containers and equipment must be properly grounded and bonded to prevent the buildup and discharge of static electricity, which can serve as an ignition source.[6][8][14]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene) that have been inspected for integrity before use.[15] Use proper glove removal technique to avoid skin contact.[11]

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes and vapors.[11]

  • Skin and Body Protection: A flame-retardant lab coat or an anti-static protective suit is essential.[6] Ensure complete skin coverage.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type AXBEK (EU)) is necessary.[11] For high concentrations, a full-face supplied-air respirator is the sole means of protection.[11]

The following diagram illustrates the workflow for selecting and using appropriate protective measures.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Control Implementation start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Procedure, Duration) start->risk_assessment eng_controls Work in Chemical Fume Hood Use Grounded, Explosion-Proof Equipment risk_assessment->eng_controls ppe_selection Select PPE: - Nitrile/Neoprene Gloves - Goggles & Face Shield - Flame-Retardant Lab Coat eng_controls->ppe_selection resp_check Is Ventilation Adequate? ppe_selection->resp_check respirator Add Full-Face Respirator (AXBEK Cartridges) resp_check->respirator No proceed Proceed with Experiment resp_check->proceed Yes respirator->proceed caption Diagram: PPE Selection Workflow

Caption: PPE Selection Workflow

Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidents.

Safe Handling Practices
  • Avoid All Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[12][14]

  • Ignition Source Control: Keep away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[6][8] Use non-sparking tools for all operations.[6]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Eating and Drinking: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][11][12]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[11][12][13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12][13] The storage area should be fireproof and separate from incompatible materials.[4]

  • Incompatible Materials: Segregate from oxidizing agents, strong acids, strong bases, and other reactive materials to prevent violent polymerization or reaction.[12][16]

  • Temperature and Light: Protect from direct sunlight and extreme temperatures to avoid increased vapor pressure and potential container rupture.[4][11][12] Storage in an explosion-proof refrigerator is recommended.[4]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is vital. All personnel must be trained on these procedures before working with the compound.

First-Aid Measures
  • General Advice: In case of exposure or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[11]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[6][7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water and soap.[6][11] A physician must be consulted.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately call an ophthalmologist.[6][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[6] Seek immediate medical attention.[11]

Spill and Leak Response
  • Evacuate and Ventilate: Evacuate non-essential personnel from the area.[11] Ensure adequate ventilation and remove all ignition sources.[4][11]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[11]

  • Clean-up: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[8] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[4] The area should be cleaned with a soap and water solution.[4]

The following flowchart outlines the decision-making process for responding to a chemical emergency.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event (Spill or Exposure) spill_check Spill Occurs start->spill_check exposure_check Personnel Exposure start->exposure_check spill_actions 1. Evacuate Area 2. Remove Ignition Sources 3. Contain with Inert Material 4. Collect in Sealed Container 5. Decontaminate Area spill_check->spill_actions Yes medical Seek Immediate Medical Attention (Provide SDS) spill_actions->medical exposure_actions 1. Move to Fresh Air (Inhalation) 2. Remove Contaminated Clothing 3. Flush Skin/Eyes with Water 4. Do NOT Induce Vomiting (Ingestion) exposure_check->exposure_actions Yes exposure_actions->medical caption Diagram: Emergency Response Flowchart

Caption: Emergency Response Flowchart

Waste Disposal

Contaminated materials and waste this compound must be handled as hazardous waste. Dispose of contaminated gloves, absorbent materials, and empty containers in accordance with all applicable local, regional, and national regulations.[11][12] Do not dispose of into the environment.[11]

References

Reactivity of the epoxide ring in (S)-(-)-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Epoxide Ring in (S)-(-)-1,2-Epoxybutane

Abstract

This compound, a chiral epoxide, is a cornerstone in modern stereoselective synthesis. Its utility stems from the inherent ring strain of the three-membered ether, which drives predictable and highly controlled ring-opening reactions.[1][2][3] This guide provides an in-depth analysis of the epoxide's reactivity, focusing on the mechanistic dichotomy of nucleophilic ring-opening under basic and acidic conditions. We will explore the governing principles of regioselectivity and stereochemistry, provide validated experimental protocols, and contextualize its application in the development of complex chiral molecules, particularly within the pharmaceutical industry.[4][5][6]

Introduction: The Strategic Importance of this compound

This compound (also known as (S)-2-ethyloxirane) is a versatile chiral building block in organic synthesis.[7][8] Its value lies in the C2 stereocenter, which can be strategically transferred to a target molecule through carefully chosen reaction pathways. The reactivity of this compound is dominated by the high ring strain (approximately 13 kcal/mol), which makes it susceptible to nucleophilic attack under conditions where other acyclic ethers would remain inert.[3] Understanding how to control the outcome of this ring-opening is paramount for any researcher in drug development or fine chemical synthesis.

This guide will dissect the two primary pathways for its transformation: base-catalyzed and acid-catalyzed ring-opening. The fundamental difference between these pathways lies in the regiochemistry of the nucleophilic attack—a distinction that provides synthetic chemists with remarkable control over the final product architecture.

The Dichotomy of Ring-Opening: A Mechanistic Overview

The central theme of epoxide reactivity is the nucleophilic substitution (SN2) reaction that opens the strained ring.[9] This process is characterized by a backside attack, where the nucleophile approaches the carbon-oxygen bond from the side opposite the oxygen atom, leading to an inversion of stereochemistry at the carbon center being attacked.[3][9][10]

The critical question for an unsymmetrical epoxide like this compound is which of the two carbons (C1 or C2) will the nucleophile attack? The answer depends entirely on the reaction conditions.

  • Under Basic/Nucleophilic Conditions: The reaction is governed by sterics. A strong, negatively charged nucleophile will attack the less sterically hindered carbon atom.[3][9][11]

  • Under Acidic Conditions: The reaction is governed by electronics. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack is directed to the more substituted carbon, which can better stabilize the developing positive charge in the transition state.[2][9][12][13]

Pathway A: Ring-Opening Under Basic & Nucleophilic Conditions

Under basic conditions, the reaction proceeds via a direct SN2 mechanism. A strong nucleophile (e.g., RO⁻, RS⁻, N₃⁻, RMgX) is required because the alkoxide is an inherently poor leaving group; the reaction is driven forward primarily by the release of ring strain.[3][12][14]

Mechanism and Regioselectivity

The causality behind the regioselectivity is steric hindrance. The nucleophile, often a bulky species, seeks the path of least resistance. In this compound, the primary carbon (C1) is significantly more accessible than the secondary, chiral carbon (C2), which is shielded by the ethyl group. Therefore, the nucleophilic attack occurs exclusively at C1.[9][11][13] The reaction is followed by a protonation step (typically an acidic workup) to neutralize the resulting alkoxide.[11][15]

Stereochemical Outcome

Since the nucleophilic attack occurs at the achiral C1 position, the stereochemistry at the C2 center remains untouched throughout the reaction. This pathway is therefore ideal for introducing a new functional group while preserving the original chirality of the epoxide.

Visualization: Mechanism of Base-Catalyzed Ring-Opening

Caption: Base-catalyzed Sₙ2 attack on this compound.

Experimental Protocol: Synthesis of (S)-1-Methoxybutan-2-ol

This protocol describes a representative ring-opening reaction using sodium methoxide.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium metal (1.1 eq) in small portions to anhydrous methanol (10 mL/mmol of epoxide) in a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer. Stir until all sodium has dissolved to form sodium methoxide.

  • Cooling: Cool the sodium methoxide solution to 0 °C using an ice-water bath.

  • Epoxide Addition: Add this compound (1.0 eq) dropwise to the cooled solution over 15 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (S)-1-methoxybutan-2-ol.

Pathway B: Ring-Opening Under Acidic Conditions

In the presence of an acid catalyst, the reaction mechanism shifts dramatically. The process is no longer a simple SN2 attack; it takes on significant SN1 character.[13][16] This is because the most crucial first step is the protonation of the epoxide oxygen.

Mechanism and Regioselectivity
  • Protonation: The acid (e.g., H₂SO₄, HCl) protonates the epoxide oxygen, converting it from a poor leaving group (alkoxide) into an excellent leaving group (a neutral alcohol).[1][2][13] This protonation makes the epoxide ring significantly more electrophilic and poised to open.

  • Nucleophilic Attack: The C-O bonds of the protonated epoxide are weakened. A partial positive charge (δ+) develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2) due to the electron-donating effect of the adjacent ethyl group.[2][14][16] Consequently, even a weak nucleophile (like H₂O or ROH) will preferentially attack the more substituted C2 position.[9][12][13][15][17] The transition state is best described as an "SN2-like" attack on a species with significant "SN1-like" carbocationic character at the C2 position.[13]

Stereochemical Outcome

Despite the SN1 character, the reaction proceeds with clean inversion of stereochemistry. The backside attack mechanism is still operative; the nucleophile attacks the C2 carbon from the face opposite the C-O bond.[2][9] This results in an inversion of the absolute configuration at the C2 stereocenter. This transformation is a powerful tool for converting an (S)-epoxide into an (R)-configured di-substituted product.

Visualization: Mechanism of Acid-Catalyzed Ring-Opening

Caption: Acid-catalyzed attack on this compound.

Experimental Protocol: Synthesis of (R)-Butane-1,2-diol via Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v, 10 mL/mmol of epoxide).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add 0.1 M sulfuric acid (H₂SO₄) dropwise (approx. 0.05 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude (R)-butane-1,2-diol can be purified by distillation or flash chromatography if necessary.

Summary of Reactivity

The divergent reactivity of this compound is a powerful asset in stereocontrolled synthesis. The choice between basic and acidic conditions allows for the selective formation of two different constitutional isomers, each with a predictable stereochemical outcome.

Condition Nucleophile Type Site of Attack Governing Factor Stereochemistry at C2 Typical Product
Basic / Nucleophilic Strong (e.g., RO⁻, R-MgBr)C1 (Less Substituted)Steric HindranceRetention (S)-1-substituted-butan-2-ol
Acidic Weak (e.g., H₂O, ROH)C2 (More Substituted)Electronic (Carbocation Stability)Inversion (R)-2-substituted-butan-1-ol

Applications in Drug Development

Chiral epoxides are critical intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[4][6] The ability to open the ring of this compound with high regio- and stereocontrol allows for the construction of complex chiral centers found in numerous drugs. For example, it serves as a starting material for preparing (+)- and (−)-homononactic acids, which are key intermediates in the synthesis of the cyclic antibiotic tetranactin.[18] It is also used in the synthesis of α-ethyltryptamines, which have potential applications in treating neurological disorders.[7]

Workflow: this compound in API Synthesis

Caption: Role of this compound as a key chiral starting material.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is a highly flammable liquid and vapor.[19][20] It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[19][21] It is also suspected of causing cancer.[19][20][21]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles with a face shield.[20] Keep away from heat, sparks, and open flames.[19][20] Ground all equipment to prevent static discharge.[20]

Conclusion

The reactivity of this compound is a classic illustration of how reaction conditions can dictate mechanistic pathways to yield divergent, yet predictable, outcomes. For researchers and drug development professionals, mastering the principles of its ring-opening under both basic and acidic conditions is not merely an academic exercise; it is a practical necessity. This control unlocks access to a vast landscape of complex, enantiomerically pure molecules, solidifying the role of this chiral epoxide as an indispensable tool in the synthetic chemist's arsenal.

References

The Alchemist's Guide to Chiral Epoxides: A Technical Introduction to Asymmetric Epoxidation Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Chirality in Modern Synthesis

In the intricate world of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms is not a trivial detail; it is the very language of molecular interaction. Chiral epoxides, with their inherent ring strain and defined stereochemistry, are master words in this language.[1] These versatile three-membered cyclic ethers serve as powerful chiral synthons, enabling the regio- and stereospecific installation of vicinal functional groups, a cornerstone of complex molecule construction.[1][2] Their pivotal role in the synthesis of numerous approved drugs, from antiviral agents to anticancer therapies, underscores the critical need for efficient and highly selective methods for their preparation.[1][3] The significance of this pursuit was formally recognized with the 2001 Nobel Prize in Chemistry, awarded in part to K. Barry Sharpless for his groundbreaking work in asymmetric oxidation reactions.

This guide provides an in-depth technical overview of the core catalytic systems for asymmetric epoxidation, designed for the practicing researcher and drug development professional. We will move beyond mere protocols to explore the mechanistic underpinnings and strategic considerations that govern the choice of catalyst, empowering you to make informed decisions in your synthetic endeavors.

The Decision Matrix: Choosing the Right Catalyst for the Task

The selection of an appropriate asymmetric epoxidation method is fundamentally dictated by the substrate's structure. An initial analysis of the alkene's functional handles is the first step in a logical workflow toward the desired chiral epoxide. The primary consideration is the presence or absence of a directing allylic alcohol group.

graph "Decision_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Substrate Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; Start [label="Analyze Alkene Substrate", shape=ellipse, fillcolor="#FBBC05"]; }

subgraph "cluster_1" { label = "Primary Catalyst Selection"; style = "rounded"; bgcolor = "#FFFFFF"; Sharpless [label="Sharpless Epoxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Jacobsen [label="Jacobsen-Katsuki Epoxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Shi [label="Shi Epoxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Start -> Decision1 [label="Functional Groups?"]; Decision1 [label="Allylic Alcohol Present?", shape=diamond, fillcolor="#F1F3F4"]; Decision1 -> Sharpless [label="Yes"]; Decision1 -> Decision2 [label="No (Unfunctionalized)"];

Decision2 [label="Alkene Substitution?", shape=diamond, fillcolor="#F1F3F4"]; Decision2 -> Jacobsen [label="cis-Disubstituted or\nTrisubstituted (Aryl)"]; Decision2 -> Shi [label="trans-Disubstituted or\nTrisubstituted (Alkyl)"]; }

A simplified decision-making workflow for catalyst selection.

The Sharpless-Katsuki Epoxidation: A Paradigm of Directed Reactivity

The Sharpless-Katsuki Asymmetric Epoxidation (SAE), first reported in 1980, remains a cornerstone of stereoselective synthesis due to its remarkable predictability and high enantioselectivity for a specific class of substrates: primary and secondary allylic alcohols.[4][5][6]

Mechanistic Insight and the Root of Selectivity

The power of the SAE lies in its elegant mechanism of substrate direction. The catalyst is formed in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[4][7] This combination creates a chiral environment that directs the oxidant, tert-butyl hydroperoxide (TBHP), to one face of the alkene.

The causality of the high enantioselectivity is the pre-coordination of the allylic alcohol to the titanium center of the catalyst. This binding event rigidly orients the alkene double bond within the chiral pocket created by the tartrate ligands, forcing the subsequent delivery of the oxygen atom from the coordinated TBHP to occur on a specific face.[7][8] The choice of the tartrate enantiomer directly and predictably controls the absolute stereochemistry of the resulting epoxide.[9]

graph "Sharpless_Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Catalyst_Formation [label="Ti(OiPr)4 + Chiral Tartrate\n(e.g., (+)-DET)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Catalyst [label="Chiral Ti-Tartrate Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_Coordination [label="Coordination of Allylic Alcohol\nand TBHP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen_Transfer [label="Directed Oxygen Transfer\n(Epoxidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Release [label="Release of Epoxy Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Catalyst_Formation -> Active_Catalyst; Active_Catalyst -> Substrate_Coordination [label="Substrate Binding"]; Substrate_Coordination -> Oxygen_Transfer [label="Intramolecular Oxidation"]; Oxygen_Transfer -> Product_Release; Product_Release -> Active_Catalyst [label="Catalyst Regeneration"]; }

Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Substrate Scope and Performance

The SAE is exceptionally reliable for a broad range of primary and secondary allylic alcohols, consistently delivering high enantiomeric excess (ee), often exceeding 90-95%.[10][11] The substitution pattern on the double bond has a minimal effect on the facial selectivity, a testament to the robustness of the directing effect.[4] However, its primary limitation is the strict requirement for the allylic alcohol functionality; unfunctionalized alkenes are not suitable substrates.[9][12]

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
Geraniol(+)-DIPT>9595[11]
(E)-2-Hexen-1-ol(+)-DET80-81>95[13]
Cinnamyl alcohol(+)-DET7796[13]
Allyl alcoholL-(+)-DET8595[11]
Field-Proven Experimental Protocol: Epoxidation of (E)-2-Hexen-1-ol

This protocol is a representative example of the catalytic variant of the SAE, demonstrating a self-validating system through the use of molecular sieves to ensure anhydrous conditions, which are critical for catalyst activity and turnover.

Materials:

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

  • Powdered 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • 10% NaOH solution in brine

Procedure:

  • Preparation: A flame-dried, round-bottom flask under a nitrogen atmosphere is charged with powdered 3Å molecular sieves and anhydrous DCM. The flask is cooled to -20 °C in a dry ice/acetone bath.

  • Catalyst Formation: To the cooled suspension, add L-(+)-DET via syringe, followed by the dropwise addition of Ti(OiPr)₄. The mixture is stirred at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: The allylic alcohol, (E)-2-hexen-1-ol, is added to the reaction mixture.

  • Oxidation: A pre-cooled (-20 °C) solution of anhydrous TBHP in toluene is added dropwise over 10-15 minutes. It is crucial to maintain the internal reaction temperature below -10 °C to ensure high enantioselectivity.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of NaOH in brine. The mixture is warmed to room temperature and stirred vigorously for at least 1 hour, or until the aqueous layer becomes clear. This step hydrolyzes the titanium species into a filterable solid.

  • Isolation and Purification: The mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxy alcohol is then purified by flash column chromatography.

The Jacobsen-Katsuki Epoxidation: Mastering Unfunctionalized Alkenes

Complementary to the Sharpless method, the Jacobsen-Katsuki epoxidation provides a powerful tool for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins.[14][15][16]

Mechanistic Insight and the Role of the Salen Ligand

The stereoselectivity of the Jacobsen-Katsuki epoxidation is derived from a C₂-symmetric manganese(III)-salen complex.[14][15] The catalyst, upon activation by a terminal oxidant (e.g., sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (mCPBA)), is believed to form a high-valent manganese(V)-oxo species.[14][17]

The precise mechanism of oxygen transfer to the alkene has been a subject of considerable debate, with evidence supporting both a concerted pathway and a stepwise radical or metallaoxetane pathway depending on the substrate.[17][18] Regardless of the exact pathway, the bulky chiral salen ligand effectively shields one face of the approaching alkene, directing the oxygen transfer to the less sterically hindered face. The "side-on" approach of the alkene to the Mn=O bond is a widely accepted model to rationalize the observed enantioselectivity.[17]

graph "Jacobsen_Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

MnIII_Salen [label="[Mn(III)-Salen]+ Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; MnV_Oxo [label="Active [Mn(V)=O-Salen]+ Species", fillcolor="#FBBC05", fontcolor="#202124"]; Alkene_Approach [label="Side-on Alkene Approach", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen_Transfer [label="Oxygen Atom Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide_Release [label="Epoxide Release", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MnIII_Salen -> MnV_Oxo [label="Oxidant (e.g., NaOCl)"]; MnV_Oxo -> Alkene_Approach [label="Alkene"]; Alkene_Approach -> Oxygen_Transfer [label="Epoxidation"]; Oxygen_Transfer -> Epoxide_Release; Epoxide_Release -> MnIII_Salen [label="Catalyst Regeneration"]; }

Proposed catalytic cycle for the Jacobsen-Katsuki Epoxidation.
Substrate Scope and Performance

The Jacobsen-Katsuki epoxidation excels with electron-rich cis-disubstituted alkenes, such as chromenes and dihydronaphthalenes, often achieving >95% ee.[13][19] Conjugated cis-olefins are also excellent substrates. While trans-olefins are generally poor substrates for the original Jacobsen catalyst, modifications by Katsuki and others have improved selectivity for this class.[15] Trisubstituted alkenes can also be good substrates, particularly with the addition of a co-catalyst like N-methylmorpholine N-oxide (NMO).[13]

SubstrateCatalyst ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
1,2-Dihydronaphthalene(R,R)-Jacobsen Catalyst96>98[13]
2,2-Dimethylchromene(R,R)-Jacobsen Catalyst9898[19]
Indene(R,R)-Jacobsen Catalyst9085-88[13]
cis-β-Methylstyrene(R,R)-Jacobsen Catalyst8492[13]
1-Phenylcyclohexene(R,R)-Jacobsen Catalyst8594[20]
Field-Proven Experimental Protocol: Epoxidation of 1,2-Dihydronaphthalene

This protocol illustrates a typical biphasic reaction condition using buffered bleach as the terminal oxidant, a common and cost-effective choice for this transformation.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]

  • 1,2-Dihydronaphthalene

  • Commercial bleach (sodium hypochlorite, NaOCl), buffered to pH ~11.3

  • Dichloromethane (DCM)

  • 0.05 M Na₂HPO₄ solution

  • 1 M NaOH solution

Procedure:

  • Oxidant Preparation: Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ to commercial bleach. Adjust the pH to approximately 11.3 with 1 M NaOH.

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the 1,2-dihydronaphthalene and the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in DCM.

  • Epoxidation: Add the buffered bleach solution to the DCM solution of the alkene and catalyst. Stir the biphasic mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or GC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude epoxide can be purified by flash chromatography on silica gel.

The Shi Epoxidation: The Power of Organocatalysis

The Shi epoxidation, a landmark in organocatalysis, utilizes a chiral ketone derived from D-fructose to catalyze the asymmetric epoxidation of unfunctionalized alkenes.[14][15] This metal-free approach is particularly effective for trans-disubstituted and trisubstituted olefins.[14][21]

Mechanistic Insight: The Chiral Dioxirane

The reaction is believed to proceed through a chiral dioxirane intermediate, which is generated in situ from the reaction of the ketone catalyst with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[15][22][23] The sulfate group in Oxone acts as a good leaving group, facilitating the ring closure to form the highly reactive dioxirane.[15]

The stereoselectivity arises from the transfer of an oxygen atom from this chiral dioxirane to the alkene. The bulky, rigid structure of the fructose-derived catalyst creates a well-defined steric environment. The alkene is proposed to approach the dioxirane in a "spiro" transition state, where steric interactions favor one facial approach over the other, leading to high enantioselectivity.[21]

graph "Shi_Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Ketone [label="Chiral Fructose-derived\nKetone Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Dioxirane [label="Chiral Dioxirane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Alkene_Approach [label="Alkene Approach\n(Spiro Transition State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxidation [label="Oxygen Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide_Product [label="Epoxide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ketone -> Dioxirane [label="Oxone (KHSO5)"]; Dioxirane -> Alkene_Approach [label="Alkene"]; Alkene_Approach -> Epoxidation; Epoxidation -> Epoxide_Product; Epoxidation -> Ketone [label="Catalyst Regeneration"]; }

Catalytic cycle of the Shi Asymmetric Epoxidation.
Substrate Scope and Performance

The Shi epoxidation is highly effective for a wide range of trans-disubstituted and trisubstituted alkenes, often yielding epoxides with >90% ee.[14][21] It tolerates a variety of functional groups.[21] While the original catalyst showed moderate selectivity for cis-olefins and terminal alkenes, subsequent catalyst modifications have significantly broadened the scope to include these substrates with high enantioselectivity.[21][24] One of the key experimental parameters is pH control; maintaining a basic pH (around 10.5) is crucial for catalyst stability and turnover, as it disfavors a competing Baeyer-Villiger side reaction.[15][22]

SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
trans-Stilbene9595[23]
trans-β-Methylstyrene9092[21]
1-Phenylcyclohexene9896[8]
cis-β-Methylstyrene8791[24]
1-Dodecene7585[21]
Using a modified catalyst designed for cis-olefins.
Field-Proven Experimental Protocol: Epoxidation of trans-Stilbene

This protocol highlights the biphasic nature of the Shi epoxidation and the critical role of pH control for achieving high efficiency and selectivity.

Materials:

  • Shi Catalyst (fructose-derived ketone)

  • trans-Stilbene

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogensulfate (phase-transfer catalyst)

  • Acetonitrile

  • Dimethoxymethane (DMM)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a solution of trans-stilbene in a mixture of acetonitrile and DMM, add the Shi catalyst and tetrabutylammonium hydrogensulfate.

  • Cooling and pH Adjustment: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Simultaneously add aqueous solutions of Oxone and K₂CO₃ dropwise over approximately 1 hour, maintaining the temperature at 0 °C. The K₂CO₃ solution maintains the required basic pH.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Dilute the mixture with water and ethyl acetate.

  • Isolation and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude epoxide is purified via flash column chromatography.

Conclusion: A Future of Precision and Control

The Sharpless, Jacobsen-Katsuki, and Shi epoxidations represent foundational pillars in the field of asymmetric catalysis. Each offers a unique solution to the challenge of installing stereocenters with high fidelity, governed by distinct mechanistic principles. The Sharpless epoxidation leverages the power of a directing group for unparalleled control in allylic systems. The Jacobsen-Katsuki epoxidation provides a robust method for unfunctionalized cis-olefins through a chiral metal-salen complex. Finally, the Shi epoxidation demonstrates the power of organocatalysis, offering a metal-free alternative that excels for trans and trisubstituted alkenes. Understanding the causality behind the selectivity of each method is paramount for the modern synthetic chemist. As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the principles established by these seminal reactions will undoubtedly pave the way for the development of even more powerful and versatile catalytic systems.

References

Methodological & Application

Application Notes and Protocols: Regio- and Stereoselective Ring-Opening of (S)-(-)-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-1,2-Epoxybutane is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its C2-chirality and reactive epoxide ring make it a valuable precursor for the asymmetric synthesis of a wide array of functionalized molecules, including β-amino alcohols and β-alkoxy alcohols, which are common structural motifs in drug candidates. The precise control of regioselectivity and stereoselectivity during the epoxide ring-opening reaction is paramount for its effective utilization.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key protocols for the nucleophilic ring-opening of this compound. The protocols described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a framework for predictable and reproducible outcomes.

Core Principles: Mechanistic Considerations

The regiochemical outcome of the ring-opening of 1,2-disubstituted epoxides like this compound is primarily dictated by the reaction conditions, specifically the nature of the nucleophile and the type of catalysis employed. The reaction proceeds via two principal mechanistic pathways: the SN2 mechanism and, under acidic conditions, a pathway with SN1-like character.

  • SN2 Mechanism: Under basic or neutral conditions, the nucleophile attacks one of the two electrophilic carbon atoms of the epoxide ring. For a sterically unhindered epoxide like 1,2-epoxybutane, the attack predominantly occurs at the less substituted carbon (C1), which is less sterically hindered. This is a classic SN2 reaction, resulting in an inversion of configuration at the center of attack.

  • Acid-Catalyzed Mechanism: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a better leaving group and activating the ring towards nucleophilic attack. This protonation enhances the electrophilicity of the ring carbons. While the reaction still proceeds with an overall inversion of stereochemistry, the regioselectivity can be more variable. The transition state has significant carbocationic character, and the nucleophile may attack the more substituted carbon (C2), which can better stabilize the partial positive charge.

The interplay of these factors allows for the selective synthesis of different regioisomers.

Diagram: Regioselective Ring-Opening Pathways

Epoxide Ring Opening cluster_0 Reaction Conditions cluster_1 Mechanism & Regioselectivity Basic_Neutral Basic / Neutral (e.g., NaOMe, RNH2) SN2 SN2 Mechanism Attack at C1 (less hindered) 'Normal' Product Basic_Neutral->SN2 Favors Acidic Acidic (e.g., H2SO4, Ti(OiPr)4) Acidic->SN2 Often Competes SN1_like SN1-like Transition State Attack at C2 (more stable carbocation) 'Abnormal' Product Acidic->SN1_like Can Favor

Caption: Mechanistic pathways for the ring-opening of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and synthetically useful ring-opening reactions of this compound.

Protocol 1: Base-Catalyzed Methanolysis for the Synthesis of (S)-1-Methoxy-2-butanol

This protocol details the ring-opening of this compound with methanol under basic conditions to yield the corresponding β-alkoxy alcohol. The use of a base, such as sodium methoxide, ensures that the reaction proceeds via an SN2 mechanism, with the methoxide anion acting as the nucleophile.

Diagram: Base-Catalyzed Methanolysis Workflow

Base_Catalyzed_Methanolysis Start Start: Reagents & Glassware Setup Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Start->Setup Reagents Charge Methanol (Anhydrous) and Sodium Methoxide Setup->Reagents Cool Cool to 0 °C (Ice Bath) Reagents->Cool Addition Add this compound Dropwise via Syringe Cool->Addition Reaction Stir at Room Temperature (Monitor by TLC/GC) Addition->Reaction Quench Quench with Saturated Aqueous NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Drying Dry Organic Layer (Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Chromatography (Silica Gel) Concentration->Purification End Product: (S)-1-Methoxy-2-butanol Purification->End

Caption: Step-by-step workflow for the synthesis of (S)-1-methoxy-2-butanol.

Materials:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Purity/Grade
This compound1.0 g (1.16 mL)72.1113.86>98%
Sodium Methoxide (NaOMe)75 mg54.021.39>95%
Methanol (MeOH), Anhydrous20 mL-->99.8%
Saturated Aqueous NH4Cl15 mL--Reagent Grade
Ethyl Acetate (EtOAc)3 x 20 mL--ACS Grade
Sodium Sulfate (Na2SO4), AnhydrousAs needed--Reagent Grade

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous methanol (20 mL) and sodium methoxide (75 mg, 0.1 eq).

  • Stir the mixture until the sodium methoxide is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add this compound (1.0 g, 13.86 mmol) dropwise to the stirred solution over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-methoxy-2-butanol.

Expected Outcome:

  • Product: (S)-1-methoxy-2-butanol

  • Stereochemistry: Inversion of configuration at the C1 position, but since the C2 stereocenter is untouched, the (S)-configuration of the product is retained.

  • Regioselectivity: >95% attack at the C1 position.

Protocol 2: Titanium (IV) Isopropoxide-Catalyzed Aminolysis with Benzylamine

This protocol illustrates a Lewis acid-catalyzed ring-opening reaction. Titanium (IV) isopropoxide serves as a mild Lewis acid that coordinates to the epoxide oxygen, activating the ring for nucleophilic attack by a less reactive nucleophile like benzylamine. This method is known to favor attack at the less substituted carbon, providing good regioselectivity.

Materials:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Purity/Grade
This compound1.0 g (1.16 mL)72.1113.86>98%
Benzylamine1.63 g (1.6 mL)107.1515.25>99%
Titanium (IV) Isopropoxide0.40 g (0.41 mL)284.221.39>98%
Dichloromethane (DCM), Anhydrous25 mL-->99.8%
1 M Aqueous HCl10 mL--Reagent Grade
Saturated Aqueous NaHCO310 mL--Reagent Grade
Brine10 mL--Reagent Grade
Magnesium Sulfate (MgSO4), AnhydrousAs needed--Reagent Grade

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (25 mL).

  • Add benzylamine (1.63 g, 1.1 eq) and titanium (IV) isopropoxide (0.40 g, 0.1 eq) to the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 g, 13.86 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the epoxide.

  • Upon completion, quench the reaction by adding 1 M aqueous HCl (10 mL).

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield (S)-1-(benzylamino)butan-2-ol.

Expected Outcome:

  • Product: (S)-1-(benzylamino)butan-2-ol

  • Stereochemistry: Retention of the (S)-configuration as the attack occurs at the C1 position.

  • Regioselectivity: High selectivity for the C1-attack product.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of each reaction should be meticulously tracked using appropriate analytical techniques such as TLC, GC, or LC-MS. The disappearance of the starting material (this compound) is a primary indicator of reaction completion.

  • Product Characterization: The identity, purity, and stereochemical integrity of the final product must be confirmed.

    • NMR Spectroscopy (1H and 13C): Confirms the chemical structure and regioselectivity of the ring-opening. The coupling constants and chemical shifts will differ for the C1 and C2 attack products.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Chiral HPLC or GC: Determines the enantiomeric excess (ee) of the product, confirming that the stereochemistry has been preserved.

    • Optical Rotation: Measurement of the specific rotation using a polarimeter can be compared to literature values to confirm the stereochemical outcome.

Conclusion

The ring-opening of this compound is a powerful transformation in asymmetric synthesis. By carefully selecting the reaction conditions—specifically the nucleophile and the catalyst—chemists can exert precise control over the regiochemical and stereochemical outcome of the reaction. The protocols outlined in these application notes provide a reliable foundation for the synthesis of valuable chiral intermediates for drug discovery and development. It is imperative that all reactions are conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents should be handled according to their respective Safety Data Sheets (SDS).

Application Note: Regio- and Stereoselective Nucleophilic Additions to (S)-(-)-1,2-Epoxybutane for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-(-)-1,2-Epoxybutane is a versatile chiral building block in modern organic synthesis.[1] Its strained three-membered ring is susceptible to nucleophilic attack, leading to a variety of functionalized, stereochemically defined products.[2] This reactivity, coupled with its inherent chirality, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3] For instance, it serves as a starting material for intermediates in the synthesis of the cyclic antibiotic tetranactin and in the preparation of chiral phosphorus synthons. This application note provides a detailed guide to the principles and protocols for nucleophilic ring-opening reactions of this compound, with a focus on controlling regioselectivity and stereochemistry.

Core Principles of Epoxide Ring-Opening

The ring-opening of epoxides is a cornerstone of organic synthesis, proceeding primarily through an S(_N)2-type mechanism.[4] This results in the inversion of stereochemistry at the carbon center undergoing nucleophilic attack. With an unsymmetrical epoxide like this compound, the regioselectivity of the attack—whether it occurs at the less substituted (C1) or more substituted (C2) carbon—is highly dependent on the reaction conditions.[5]

Reaction Conditions and Regioselectivity

Basic or Neutral Conditions (S(_N)2-Dominated): Under basic or neutral conditions, with strong nucleophiles (e.g., Grignard reagents, organocuprates, alkoxides, amines), the reaction is predominantly sterically controlled.[6] The nucleophile attacks the less sterically hindered carbon atom (C1).[5][6] This pathway is a classic S(_N)2 reaction, where the considerable ring strain of the epoxide facilitates the departure of the alkoxide, which is typically a poor leaving group.[7]

Acidic Conditions (S(N)1-like): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. This also activates the epoxide ring towards attack by weaker nucleophiles. The ensuing ring-opening has significant S(N)1 character. The nucleophile preferentially attacks the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state.[5][8]

Below is a Graphviz diagram illustrating the regioselective pathways.

G cluster_main Regioselectivity in Ring-Opening of this compound cluster_basic Basic/Neutral Conditions (Strong Nucleophile) cluster_acidic Acidic Conditions (Weak Nucleophile) Epoxide This compound Basic_Pathway Steric Control SN2 Mechanism Epoxide->Basic_Pathway Acidic_Pathway Electronic Control SN1-like Mechanism Epoxide->Acidic_Pathway Attack_C1 Nucleophilic attack at C1 (less substituted) Basic_Pathway->Attack_C1 Leads to Product_B Product B (e.g., (S)-1-substituted-2-butanol) Attack_C1->Product_B Attack_C2 Nucleophilic attack at C2 (more substituted) Acidic_Pathway->Attack_C2 Leads to Product_A Product A (e.g., (R)-2-substituted-1-butanol) Attack_C2->Product_A

Caption: Regioselective pathways for nucleophilic addition.

Protocols for Nucleophilic Addition to this compound

Safety Precautions: this compound is a highly flammable liquid and vapor.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It is also suspected of causing cancer.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be thoroughly dried, as many of the reagents are water-sensitive.

Protocol 1: Synthesis of (R)-3-Hexanol via Reaction with a Gilman Reagent

This protocol details the reaction with a lithium dialkylcuprate (Gilman reagent), a soft nucleophile that is highly effective for epoxide ring-opening. The reaction proceeds via an S(_N)2 mechanism with attack at the less substituted carbon.[6]

Reaction Scheme: this compound + (CH(_3)CH(_2))(_2)CuLi (\rightarrow) (R)-3-Hexanol

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Ethyllithium (EtLi) in a suitable solvent (e.g., cyclohexane/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Magnesium sulfate (MgSO(_4))

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glove box for inert atmosphere techniques

  • Round-bottom flasks, septum, and magnetic stirrer

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Gilman Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend CuI in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add 2 equivalents of EtLi solution via syringe. The solution will typically change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at this temperature.

  • Reaction with Epoxide:

    • Slowly add 1 equivalent of this compound to the Gilman reagent solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield (R)-3-Hexanol.

Stereochemical Outcome: The attack of the ethyl nucleophile occurs at the C1 position, leading to inversion of stereochemistry at this center is not applicable as it is not a stereocenter. The stereochemistry at C2 remains (S), resulting in the formation of (R)-3-Hexanol.

Protocol 2: Synthesis of (S)-1-Anilino-2-butanol via Aminolysis

The reaction of epoxides with amines is a fundamental method for the synthesis of (\beta)-amino alcohols, which are important intermediates in drug development.[10][11][12] This reaction typically proceeds with high regioselectivity for attack at the less hindered carbon.[10]

Reaction Scheme: this compound + Aniline (\rightarrow) (S)-1-Anilino-2-butanol

Materials:

  • This compound

  • Aniline

  • Methanol or water as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound and 1.2 equivalents of aniline in methanol.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO(_3) solution, followed by brine.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain (S)-1-Anilino-2-butanol.

Nucleophile Conditions Major Product Regioselectivity
(CH(_3)CH(_2))(_2)CuLiTHF, -78 °C to rt(R)-3-HexanolAttack at C1
AnilineMethanol, reflux(S)-1-Anilino-2-butanolAttack at C1
HBrAcetic acid(R)-1-Bromo-2-butanolAttack at C2
CH(_3)OHH(_2)SO(_4) (cat.)(R)-1-Methoxy-2-butanolAttack at C2

Table 1: Summary of Nucleophilic Additions and Expected Products.

Workflow for a Typical Nucleophilic Addition

The following diagram outlines the general workflow for conducting a nucleophilic addition to this compound.

G cluster_workflow General Experimental Workflow A Reagent Preparation (e.g., Grignard, Gilman) B Reaction Setup (Inert atmosphere, temperature control) A->B C Addition of this compound B->C D Reaction Monitoring (TLC, GC) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography, Distillation) E->F G Product Characterization (NMR, MS, Optical Rotation) F->G

Caption: A generalized experimental workflow.

Conclusion

This compound is a powerful chiral synthon whose utility is maximized through the careful selection of reaction conditions to control the regiochemical and stereochemical outcome of nucleophilic ring-opening reactions. By understanding the principles of S(_N)1-like and S(_N)2-dominated pathways, researchers can selectively synthesize a wide array of valuable chiral molecules. The protocols provided herein serve as a practical guide for harnessing the synthetic potential of this versatile epoxide.

  • Fürst-Plattner Rule - Wikipedia. Available at: --INVALID-LINK--

  • Fürst-Plattner Rule - chemeurope.com. Available at: --INVALID-LINK--

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017-04-21). Available at: --INVALID-LINK--

  • This compound - Safety Data Sheet - ChemicalBook. (2025-08-30). Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (±)-1,2-Epoxybutane. Revision Date 23-Dec-2025. Available at: --INVALID-LINK--

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI. Available at: --INVALID-LINK--

  • Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions - Taylor & Francis. (2010-12-08). Available at: --INVALID-LINK--

  • Cas 30608-62-9,this compound | lookchem. Available at: --INVALID-LINK--

  • Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: --INVALID-LINK--

  • A Temperature-Controlled Switch between Fürst–Plattner Rule and Anti-Fürst–Plattner Rule Ring Opening of 2,3-Epoxy-steroids with Various Halide Sources in the Presence of Imidazolium Ionic Liquids | ACS Omega. (2021-10-04). Available at: --INVALID-LINK--

  • 1,2-Epoxybutane for synthesis 106-88-7 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions | Request PDF - ResearchGate. (2025-08-09). Available at: --INVALID-LINK--

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • This compound 98 30608-62-9 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • 2.2: Cyclic Conformations - Chemistry LibreTexts. (2020-08-15). Available at: --INVALID-LINK--

  • (2S)-2-Ethyloxirane SDS, 30608-62-9 Safety Data Sheets - ECHEMI. Available at: --INVALID-LINK--

  • A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl- and 3-methylcyclohexene oxide. (2019-09-05). Available at: --INVALID-LINK--

  • 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis. Available at: --INVALID-LINK--

  • The Multifaceted Role of 1,2-Epoxybutane in Industry: Synthesis, Solvents, and Standards. Available at: --INVALID-LINK--

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (2015-09-18). Available at: --INVALID-LINK--

  • SAFETY DATA SHEET. (2025-04-28). Available at: --INVALID-LINK--

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Available at: --INVALID-LINK--

  • 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available at: --INVALID-LINK--

  • US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation - Google Patents. Available at: --INVALID-LINK--

  • Epoxide Opening - Organic Chemistry Tutor. Available at: --INVALID-LINK--

  • Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane. Available at: --INVALID-LINK--

  • Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. (2018-12-20). Available at: --INVALID-LINK--

  • Stereochemistry of epoxide ring-opening - YouTube. (2018-03-03). Available at: --INVALID-LINK--

  • How do Gilman reagents open epoxides? - Chemistry Stack Exchange. (2014-10-19). Available at: --INVALID-LINK--

  • Grignard Reaction of An Epoxide: A Mechanistic Study | PDF | Magnesium - Scribd. Available at: --INVALID-LINK--

  • 15.8: Opening of Epoxides - Chemistry LibreTexts. (2020-05-30). Available at: --INVALID-LINK--

  • 25. The Grignard Reaction. Available at: --INVALID-LINK--

  • Grignard Reaction. Available at: --INVALID-LINK--

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024-03-24). Available at: --INVALID-LINK----INVALID-LINK--

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction: Available at: --INVALID-LINK--

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024-03-16). Available at: --INVALID-LINK--

  • Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. - ResearchGate. Available at: --INVALID-LINK--

  • Regioselectivity of epoxide ring-opening - YouTube. (2018-03-03). Available at: --INVALID-LINK--

  • Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. Available at: --INVALID-LINK--

  • Connecting the Chemical and Biological Reactivity of Epoxides - ResearchGate. Available at: --INVALID-LINK--

  • Like other strong nucleophiles, triphenylphosphine attacks and op... | Study Prep in Pearson+ (2024-11-16). Available at: --INVALID-LINK--

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--

  • Ch16: SN2 type reactions of Epoxides - University of Calgary. Available at: --INVALID-LINK--

References

Application of (S)-(-)-1,2-Epoxybutane in the Stereoselective Synthesis of Tetranactin Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-1,2-Epoxybutane is a versatile and highly valuable chiral building block in modern organic synthesis. Its strained three-membered ring and defined stereochemistry at the C2 position make it an ideal electrophile for stereospecific ring-opening reactions, enabling the construction of complex chiral molecules with high enantiomeric purity. This application note details the use of this compound as a key starting material in the synthesis of precursors for the macrotetrolide antibiotic, tetranactin. Specifically, we will focus on the synthesis of (+)- and (–)-homononactic acids, the monomeric units that constitute tetranactin.

The macrotetrolide antibiotics, isolated from various Streptomyces species, are composed of four hydroxy acid monomers linked to form a 32-membered ring. Tetranactin, in particular, is assembled from two units of (+)-homononactic acid and two units of (–)-homononactic acid in an alternating sequence. The synthesis of these chiral monomers presents a significant challenge, and the use of enantiopure starting materials like this compound is crucial for an efficient and stereocontrolled synthetic route.[1]

Scientific Background & Causality

The core of this synthetic strategy lies in the highly regioselective and stereospecific ring-opening of the epoxide. The reaction of an organometallic nucleophile, such as an organolithium reagent, with this compound proceeds via an SN2 mechanism. This mechanism dictates that the nucleophile will attack the least sterically hindered carbon of the epoxide, which is the C1 position. Furthermore, the SN2 pathway results in an inversion of configuration at the center of attack. However, since the attack is at the unsubstituted C1, the stereochemistry at the C2 position of the original epoxide is preserved in the product, leading to the formation of a chiral secondary alcohol with a newly formed carbon-carbon bond.

In the synthesis of homononactic acid, 2-lithium-5-vinylfuran is employed as the nucleophile. The lithiated furan attacks the C1 position of this compound, yielding a chiral alcohol intermediate. This intermediate retains the (S)-configuration from the starting epoxide, which is essential for establishing the correct stereochemistry in the final homononactic acid monomer. The vinyl group on the furan ring serves as a latent carboxylic acid functionality, which is revealed in a later oxidative step. This approach showcases the utility of this compound in introducing a specific stereocenter that directs the synthesis towards the desired enantiomer of the natural product precursor.

Synthetic Workflow Overview

The overall synthetic strategy to produce homononactic acid from this compound is a multi-step process that leverages the chirality of the starting material. The key transformations are outlined below.

Synthetic Workflow Figure 1: Synthetic Workflow for Homononactic Acid cluster_0 Key Steps cluster_1 Starting Materials A 1. Furan Lithiation & Epoxide Opening B 2. Acetylation A->B Intermediate Alcohol C 3. Hydroformylation (Oxo-Reaction) B->C Acetylated Intermediate D 4. Oxidation to Carboxylic Acid C->D Aldehyde Mixture E 5. Saponification & Esterification D->E Carboxylic Acid Mixture F 6. Hydrogenation E->F Separated Diastereomers G Homononactic Acid Methyl Ester F->G Final Precursor SM1 This compound SM1->A SM2 ω-Vinylfuran SM2->A

Caption: Figure 1: Synthetic Workflow for Homononactic Acid

Experimental Protocols

The following protocol is a representative procedure for the initial and key step in the synthesis of homononactic acid precursors, based on the work by Schmidt and Werner.[2]

Protocol 1: Synthesis of the Chiral Alcohol Intermediate via Epoxide Ring-Opening

Materials:

  • ω-Vinylfuran

  • m-Tolyl-lithium solution in THF

  • This compound[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl Chloride

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Preparation of 2-lithium-5-vinylfuran: To a solution of ω-vinylfuran in anhydrous THF at a suitable low temperature (e.g., -78 °C) under a nitrogen atmosphere, add a solution of m-tolyl-lithium in THF dropwise with stirring. The reaction mixture is typically stirred for a period to ensure complete metallation, forming the 2-lithium-5-vinylfuran derivative (3).[2]

  • Epoxide Opening: To the freshly prepared solution of 2-lithium-5-vinylfuran, add a solution of this compound in anhydrous THF dropwise at 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[2]

  • Work-up and Acetylation: Cool the reaction mixture to -40 °C and quench by the slow addition of acetyl chloride. Allow the mixture to warm to room temperature and stir for 30 minutes. The reaction is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acetylated product (4).[2]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired chiral acetylated alcohol intermediate. The reported yield for this two-step process is 81%.[2]

Subsequent Transformations:

The acetylated intermediate (4) is then subjected to a series of reactions to complete the synthesis of the homononactic acid methyl ester:[2]

  • Hydroformylation: The vinyl group is converted to a mixture of diastereomeric aldehydes (5a,b) via a rhodium-catalyzed oxo-reaction in the presence of carbon monoxide and hydrogen gas.[2]

  • Oxidation: The aldehyde mixture is then oxidized to the corresponding carboxylic acids using sodium chlorite.[2]

  • Saponification and Esterification: The resulting carboxylic acids are saponified with potassium hydroxide in methanol, followed by esterification with diazomethane to yield the methyl esters (6).[2]

  • Hydrogenation: The furan ring is reduced via hydrogenation over a rhodium on alumina catalyst to afford the desired homononactic acid methyl ester.[2]

Data Summary

The following table summarizes the key characteristics of the starting material, this compound.

PropertyValue
CAS Number 30608-62-9
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Boiling Point 63 °C (lit.)
Density 0.837 g/mL at 25 °C (lit.)
Optical Activity [α]20/D −10°, neat

Conclusion

This compound serves as an excellent chiral precursor for the stereoselective synthesis of homononactic acid, a key component of the antibiotic tetranactin. The SN2 ring-opening with a lithiated furan nucleophile proceeds with high fidelity, effectively transferring the stereochemical information from the epoxide to the product. This application highlights the importance of chiral epoxides in the synthesis of complex, biologically active natural products and provides a robust strategy for the construction of key stereocenters in antibiotic drug development.

References

Application Notes and Protocols for the Jacobsen-Katsuki Epoxidation of 1-Butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the Jacobsen-Katsuki epoxidation, with a specific focus on the enantioselective synthesis of (R)- and (S)-1,2-epoxybutane from 1-butene. This guide is designed to offer not just a protocol, but a foundational understanding of the reaction's principles, enabling researchers to confidently apply and adapt this powerful catalytic method.

I. Foundational Principles: The Essence of Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral alkenes into valuable chiral epoxides.[1][2][3] Unlike earlier methods that required a directing group on the substrate, this reaction effectively epoxidizes unfunctionalized alkenes with high enantioselectivity.[1][2][3] The key to this remarkable selectivity lies in the use of a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst.[1][2][4] This C₂-symmetric catalyst creates a chiral environment that directs the delivery of an oxygen atom to one face of the alkene, leading to the preferential formation of one enantiomer of the epoxide.[2]

The reaction is typically carried out using a terminal oxidant, such as sodium hypochlorite (household bleach), to regenerate the active catalytic species.[1][2][5] While the precise mechanism is still a subject of academic discussion, it is widely believed to involve a high-valent manganese(V)-oxo intermediate that acts as the oxygen transfer agent.[2] The proposed pathways include a concerted mechanism, a stepwise radical mechanism, or the formation of a metallaoxetane intermediate.[2] For many substrates, a stepwise radical mechanism is considered to play a significant role.[3][4]

II. The Catalytic Heart: The Jacobsen's Catalyst

The efficacy of the Jacobsen-Katsuki epoxidation is intrinsically linked to the structure of the manganese-salen catalyst. The most common and effective version is derived from (1R,2R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine.[3] The bulky tert-butyl groups on the salicylaldehyde fragments, combined with the chirality of the diaminocyclohexane backbone, create a well-defined chiral pocket around the manganese center. This steric environment dictates the trajectory of the incoming alkene, thereby controlling the stereochemical outcome of the epoxidation.

The catalyst can be prepared in a straightforward, multi-step synthesis from commercially available starting materials, involving the resolution of racemic 1,2-diaminocyclohexane, followed by condensation with the appropriate salicylaldehyde and subsequent metallation with a manganese(II) salt.[4][6][7]

III. Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Jacobsen-Katsuki epoxidation. The cycle begins with the oxidation of the Mn(III) precatalyst to the active Mn(V)-oxo species by the terminal oxidant. This is followed by the approach of the alkene and the subsequent oxygen atom transfer to form the epoxide and regenerate the Mn(III) catalyst, which can then re-enter the catalytic cycle.

Jacobsen_Katsuki_Cycle MnIII Mn(III)-Salen (Precatalyst) MnV Mn(V)=O-Salen (Active Catalyst) MnIII->MnV Oxidation Epoxide_Complex [Alkene-Mn(V)=O-Salen] Intermediate MnV->Epoxide_Complex Alkene Coordination Epoxide_Complex->MnIII Oxygen Transfer & Product Release Product Epoxide Epoxide_Complex->Product Alkene 1-Butene Alkene->Epoxide_Complex Oxidant Terminal Oxidant (e.g., NaOCl) Byproduct Oxidant Byproduct Oxidant->Byproduct

Figure 1. Proposed Catalytic Cycle of the Jacobsen-Katsuki Epoxidation.

IV. Experimental Protocol: Enantioselective Epoxidation of 1-Butene

This protocol is adapted from established procedures for the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes and is specifically tailored for the gaseous substrate, 1-butene.[6]

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride≥98%Commercially AvailableJacobsen's Catalyst
1-Butene≥99%Gas Cylinder
Dichloromethane (DCM)Anhydrous
Sodium Hypochlorite (NaOCl)Commercial Bleach (e.g., Clorox)Check for concentration
Disodium Hydrogen Phosphate (Na₂HPO₄)Reagent Grade
Sodium Hydroxide (NaOH)Reagent GradeFor pH adjustment
HexanesReagent GradeFor chromatography
Silica Gel230-400 meshFor flash chromatography

B. Equipment

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube or a balloon filled with 1-butene

  • Pressure-equalizing dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Gas chromatograph with a chiral column (e.g., β-DEX™ 110)

C. Step-by-Step Procedure

  • Preparation of the Buffered Bleach Solution:

    • In a beaker, prepare a 0.05 M solution of Na₂HPO₄.

    • To a measured volume of commercial bleach, add the Na₂HPO₄ solution.

    • Adjust the pH of the resulting buffered solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution. The final concentration of NaOCl should be around 0.55 M.[6]

  • Reaction Setup:

    • In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve the Jacobsen's catalyst (typically 4-10 mol% relative to the alkene) in dichloromethane.

    • Cool the flask in an ice-water bath.

  • Introduction of 1-Butene:

    • Since 1-butene is a gas at room temperature, it can be introduced into the reaction mixture by bubbling a slow stream of the gas through the solution via a gas inlet tube for a predetermined amount of time to achieve the desired molar equivalent.

    • Alternatively, a balloon filled with a known volume of 1-butene can be attached to one of the necks of the flask. The gas will dissolve into the cooled DCM solution.

  • Addition of the Oxidant:

    • Slowly add the buffered bleach solution to the stirred reaction mixture via a pressure-equalizing dropping funnel over a period of 1-2 hours.

    • Maintain vigorous stirring to ensure efficient mixing of the biphasic system.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the organic layer.[6]

    • The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with saturated aqueous NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure, as 1,2-epoxybutane is volatile.

  • Purification:

    • The crude epoxide can be purified by flash column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent.[6]

D. Expected Outcomes

While the enantioselectivity of the Jacobsen-Katsuki epoxidation is generally lower for terminal alkenes compared to cis-disubstituted alkenes, significant enantiomeric excesses can still be achieved.[3] For terminal aliphatic alkenes, the expected enantiomeric excess (ee) can range from 50% to 75%. The chemical yield is dependent on the specific reaction conditions but is often moderate to good.

ParameterExpected Value
Enantiomeric Excess (ee) 50 - 75%
Chemical Yield 40 - 70%

V. Data Analysis and Characterization

A. Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized 1,2-epoxybutane should be determined by chiral gas chromatography (GC).

GC_Workflow Sample Purified 1,2-Epoxybutane Dilution Dilute in suitable solvent (e.g., DCM) Sample->Dilution Injection Inject into Chiral GC Dilution->Injection Separation Separation of Enantiomers on Chiral Column Injection->Separation Detection Detection (e.g., FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Figure 2. Workflow for Chiral GC Analysis of 1,2-Epoxybutane.

B. Structural Confirmation

The structure of the product can be confirmed by standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of the epoxide and the ethyl group.

  • ¹³C NMR: To identify the carbon signals of the epoxide ring and the ethyl group.

  • FT-IR: To observe the characteristic C-O stretching of the epoxide ring.

VI. Troubleshooting and Key Considerations

  • Low Yield: Ensure the bleach solution is fresh and its concentration is verified. The pH of the buffered bleach is crucial for catalyst stability and reactivity. Inefficient stirring of the biphasic mixture can also lead to lower yields.

  • Low Enantioselectivity: The purity of the catalyst is paramount. Ensure the catalyst is handled and stored properly to avoid decomposition. Reaction temperature can also influence enantioselectivity; running the reaction at lower temperatures may improve the ee.

  • Product Volatility: 1,2-epoxybutane is a low-boiling point compound. Care must be taken during the workup and purification steps, particularly during solvent removal, to minimize product loss.

VII. References

  • Hanson, J. (2002). Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. California Institute of Technology, Chemistry 5b Laboratory Manual.

  • Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266. --INVALID-LINK--

  • OpenOChem Learn. Jacobsen epoxidation. --INVALID-LINK--

  • Wikipedia. Jacobsen epoxidation. --INVALID-LINK--

  • Grokipedia. Jacobsen epoxidation. --INVALID-LINK--

  • Wikipedia. Jacobsen's catalyst. --INVALID-LINK--

  • Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. --INVALID-LINK--

  • Irie, R.; Noda, K.; Ito, Y.; Katsuki, T. (1991). Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins Using Chiral (Salen)Manganese(III) Complexes. Tetrahedron: Asymmetry, 2(7), 481–494. --INVALID-LINK--

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. --INVALID-LINK--

  • Chemistry LibreTexts. 5.3: Epoxidation of Unfunctionalized Alkenes. --INVALID-LINK--

  • Frings, M.; Zorn, J.; Griesbeck, A. G. (2010). Enantioselective Epoxidation of Terminal Alkenes. In Organic Syntheses. --INVALID-LINK--

  • Stoltz, B. M. Practical Catalytic Asymmetric Epoxidations. Caltech. --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Jacobsen Asymmetric Epoxidation. --INVALID-LINK--

  • Wipf Group. 9. Jacobsen-Katsuki Epoxidations. University of Pittsburgh. --INVALID-LINK--

  • Agilent Technologies. Enantiomers Analysis of epoxides. --INVALID-LINK--

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. --INVALID-LINK--

  • Chemistry LibreTexts. 1.4: Chiral Gas Chromatography. --INVALID-LINK--

  • Royal Society of Chemistry. A simple synthetic method for chiral 1,2-epoxides and the total synthesis of a chiral pheromone epoxide. --INVALID-LINK--

  • National Institutes of Health. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. --INVALID-LINK--

References

Sharpless asymmetric epoxidation for preparing chiral epoxides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sharpless Asymmetric Epoxidation: Principles, Protocols, and Insights for the Synthesis of Chiral Epoxides

Introduction: The Enduring Power of Chiral Epoxides

Chiral epoxides are among the most valuable and versatile building blocks in modern organic synthesis.[1][2] These three-membered cyclic ethers serve as pivotal intermediates in the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and natural products.[3][4][5] The ability to control the absolute stereochemistry of the epoxide ring is paramount, as the biological activity of the final target molecule often depends on a single enantiomer. The significance of this field was formally recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his groundbreaking work on chirally catalyzed oxidation reactions, most notably the asymmetric epoxidation.[1][6]

The Sharpless Asymmetric Epoxidation (SAE) provides a reliable and highly predictable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with exceptional levels of enantioselectivity, frequently exceeding 90% enantiomeric excess (ee).[7][8] Its enduring appeal lies in its operational simplicity, the commercial availability and low cost of its components, and its broad substrate scope.[3][9] This guide offers a comprehensive overview of the SAE, from its mechanistic underpinnings to detailed, field-proven protocols designed for researchers and drug development professionals.

Pillar 1: The Catalytic System and Mechanism of Stereoselection

The remarkable stereocontrol of the Sharpless epoxidation is achieved through a multi-component catalyst system that creates a rigid, chiral environment around the allylic alcohol substrate.

The Core Components:

  • Titanium (IV) Isopropoxide (Ti(OiPr)₄): This serves as the central metallic catalyst.[10][11] It acts as a Lewis acid, coordinating to the substrate and the oxidant to facilitate the oxygen transfer.[7]

  • Chiral Dialkyl Tartrate: Typically Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT), these are the chiral ligands that impart asymmetry to the catalyst system.[12][13] Both enantiomers, (+)-DET/(+)-DIPT and (-)-DET/(-)-DIPT, are readily available, allowing for the selective synthesis of either enantiomer of the epoxide product.[2][14]

  • tert-Butyl Hydroperoxide (TBHP): This is the terminal oxidant that provides the oxygen atom for the epoxide ring.[3][15][16]

The Mechanism of Action: The reaction begins with the formation of the active catalyst, which is understood to be a C₂-symmetric dimer of a titanium-tartrate complex.[3][17][18] In this dimeric structure, two titanium centers are bridged by two tartrate ligands.[9][17] The mechanism proceeds through the following key stages:

  • Catalyst Formation: Titanium (IV) isopropoxide reacts with the dialkyl tartrate, displacing two of the isopropoxide ligands to form the chiral [Ti(tartrate)(OiPr)₂] complex, which then dimerizes.[17][19]

  • Ligand Exchange: The allylic alcohol substrate and the TBHP oxidant displace the remaining isopropoxide ligands on one of the titanium centers of the dimer.[8][12][16] This brings all necessary components into close proximity within a defined chiral scaffold.

  • Directed Oxygen Transfer: The chiral tartrate ligands create a sterically constrained environment that directs the TBHP to deliver the oxygen atom to one specific face of the alkene.[12] The choice of tartrate enantiomer dictates which face is preferred.

  • Product Release & Catalyst Turnover: After the oxygen atom is transferred to form the epoxy alcohol, the product is released from the titanium center, allowing for a new cycle of ligand exchange and catalysis to begin.

The predictability of the stereochemical outcome is a key strength of this reaction. A widely used mnemonic allows for the quick determination of the product's absolute configuration.

Stereochemical Mnemonic: To predict the stereochemistry, orient the allylic alcohol with the C-OH bond in the bottom right corner of the plane of the double bond.

  • Using (+)-DET or (+)-DIPT results in the delivery of the oxygen atom from the top face (epoxide wedge).

  • Using (-)-DET or (-)-DIPT results in the delivery of the oxygen atom from the bottom face (epoxide dash).[3][7]

dot digraph "Sharpless Catalytic Cycle" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Catalytic Cycle of the Sharpless Asymmetric Epoxidation", labelloc=t, fontcolor="#202124", size="7.6,5.6!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes CAT [label="[Ti₂(tartrate)₂(OiPr)₄]\nActive Catalyst Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; SUB [label="Allylic Alcohol\n(Substrate)", fillcolor="#FBBC05"]; TBHP [label="t-BuOOH\n(Oxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOADED [label="Loaded Catalyst Complex\n[Ti₂(tartrate)₂(OiPr)₂(Sub)(TBHP)]", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; PRODUCT [label="Chiral Epoxy Alcohol\n(Product)", fillcolor="#FFFFFF", shape=ellipse];

// Edges CAT -> LOADED [label=" + Allylic Alcohol\n + t-BuOOH\n (Ligand Exchange)"]; LOADED -> PRODUCT [label="Oxygen Transfer\n(Stereoselective Epoxidation)", style=dashed, color="#EA4335", arrowhead=normal]; PRODUCT -> CAT [label="Product Release &\nCatalyst Regeneration", style=dotted, color="#4285F4", arrowhead=normal]; SUB -> LOADED [color="#5F6368"]; TBHP -> LOADED [color="#5F6368"]; } Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

Pillar 2: Performance and Substrate Scope

The Sharpless epoxidation is effective for a wide range of primary and secondary allylic alcohols.[3] The enantioselectivity is generally high, though it can be influenced by the steric and electronic properties of the substituents on the alkene.

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
GeraniolTi(OiPr)₄/(+)-DET/TBHP-203.59591--INVALID-LINK--[20]
(E)-2-Hexen-1-olTi(OiPr)₄/(+)-DIPT/TBHP-20480>95--INVALID-LINK--
Cinnamyl alcoholTi(OiPr)₄/(+)-DIPT/TBHP-20248596--INVALID-LINK--
Allyl alcoholTi(OiPr)₄/(+)-DET/TBHP-20187090--INVALID-LINK--

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Sharpless asymmetric epoxidation. The inclusion of molecular sieves is critical for achieving high catalyst turnover and consistent results, especially when using catalytic amounts of the titanium complex.[21][22]

dot digraph "Experimental Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Experimental Workflow", labelloc=t, fontcolor="#202124", size="7.6,5.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes A [label="1. Flask Preparation\n(Flame-dry, inert atmosphere)", fillcolor="#FFFFFF"]; B [label="2. Add Molecular Sieves\n& Anhydrous CH₂Cl₂", fillcolor="#FFFFFF"]; C [label="3. Cool to -20 °C", fillcolor="#FBBC05"]; D [label="4. Add Chiral Tartrate\n& Ti(OiPr)₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Stir for 30 min\n(Catalyst Pre-formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Add Allylic Alcohol Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Add TBHP Solution\n(Slowly, maintain temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Monitor Reaction\n(e.g., by TLC)", fillcolor="#FFFFFF"]; I [label="9. Quench Reaction", fillcolor="#FBBC05"]; J [label="10. Aqueous Workup\n& Extraction", fillcolor="#FFFFFF"]; K [label="11. Purification\n(e.g., Column Chromatography)", fillcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; } Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Protocol 1: Asymmetric Epoxidation of Geraniol

Objective: To synthesize (2S,3S)-2,3-epoxygeraniol with high enantioselectivity.

Materials:

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane/decane

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous NaOH solution saturated with NaCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Flask Preparation: A 250 mL round-bottom flask, equipped with a magnetic stir bar, is flame-dried under a stream of nitrogen or argon and allowed to cool to room temperature under an inert atmosphere.

  • Reagent Assembly: To the flask, add ~5 g of powdered 4Å molecular sieves. Add 100 mL of anhydrous CH₂Cl₂ and cool the resulting suspension to -20 °C using a cryocool or an acetone/dry ice bath.

    • Scientist's Note: Molecular sieves are crucial for sequestering water, which can hydrolyze the titanium catalyst and inhibit the reaction, leading to lower yields and turnover.[3][21] Cooling to -20 °C enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Catalyst Formation: To the cooled, stirred suspension, add (+)-DIPT (1.2 mL, 5.7 mmol) via syringe, followed by the dropwise addition of Ti(OiPr)₄ (1.0 mL, 3.4 mmol). The solution should turn from colorless to a pale yellow. Stir the mixture at -20 °C for 30 minutes.

    • Scientist's Note: This pre-stirring period allows for the formation of the active chiral titanium-tartrate catalyst complex before the introduction of the substrate.

  • Substrate Addition: Add geraniol (5.0 g, 32.4 mmol) to the reaction mixture.

  • Initiation with Oxidant: Add the TBHP solution (~20 mL, ~110 mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -15 °C.

    • Scientist's Note: Slow addition of the oxidant is critical to control the exothermic reaction and maintain the low temperature required for high selectivity.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material (geraniol) is consumed (typically 3-5 hours).

  • Reaction Quench: Once the reaction is complete, add 20 mL of water and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Workup: Add 10 mL of a 10% aqueous NaOH solution saturated with NaCl. Stir for another 30 minutes until the aqueous and organic layers become clear.

    • Scientist's Note: The NaOH workup, developed by Sharpless, helps to break down the titanium complex into filterable or easily separable salts, simplifying purification.

  • Extraction and Purification: Separate the layers in a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to yield the pure epoxy alcohol.

Protocol 2: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

Objective: To synthesize (2R,3R)-3-propyloxiranemethanol.

Materials:

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • (-)-Diethyl tartrate ((-)-DET)

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Saturated aqueous solution of NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flask Preparation: Under an inert atmosphere, charge a flame-dried 500 mL round-bottom flask with 200 mL of anhydrous CH₂Cl₂ and ~7 g of powdered 4Å molecular sieves.

  • Cooling: Cool the flask to -20 °C.

  • Catalyst Formation: Add Ti(OiPr)₄ (5.9 mL, 20 mmol) followed by (-)-DET (4.1 mL, 24 mmol). Stir for 30 minutes at -20 °C.

  • Substrate Addition: Add (E)-2-hexen-1-ol (5.0 g, 50 mmol) to the mixture.[6]

  • Initiation with Oxidant: Slowly add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene (~100 mmol) while maintaining the internal temperature below -10 °C.[6]

  • Reaction Monitoring: Stir the mixture at -20 °C for 4-6 hours, monitoring by TLC.

  • Reaction Quench: Quench the reaction by adding a solution of FeSO₄·7H₂O (25 g) and tartaric acid (10 g) in 100 mL of water. Stir vigorously for 10 minutes.

    • Scientist's Note: The FeSO₄ serves to catalytically decompose any excess TBHP, which is a safer alternative to other quenching methods, especially on a larger scale.[23]

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (hydrolyzed by water).Ensure all reagents and solvents are anhydrous. Use freshly activated molecular sieves.
Inactive TBHP.Use a fresh bottle of oxidant or titrate to determine its active concentration.
Low Enantioselectivity (ee) Reaction temperature too high.Maintain the reaction temperature at -20 °C or lower. Ensure slow addition of TBHP.
Incorrect stoichiometry of catalyst components.Ensure precise measurement of Ti(OiPr)₄ and tartrate. A slight excess of tartrate is often beneficial.
Difficult Workup Persistent emulsions during extraction.Use the NaOH/brine workup procedure, which often yields cleaner phase separation. Allow adequate stirring time.

Conclusion

The Sharpless asymmetric epoxidation remains a cornerstone of enantioselective synthesis, providing a powerful and predictable method for accessing valuable chiral epoxy alcohol intermediates.[4][24] Its high degree of stereocontrol, operational simplicity, and broad applicability have cemented its role in the synthesis of countless complex molecules, from natural products to life-saving pharmaceuticals.[3][5][8] By understanding the mechanistic principles and adhering to carefully optimized protocols, researchers can effectively leverage this Nobel Prize-winning reaction to advance their synthetic campaigns.

References

Application Notes & Protocols: Experimental Setup for Reactions Involving (S)-(-)-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-1,2-Epoxybutane is a valuable chiral building block in modern organic synthesis, particularly for the development of pharmaceutical agents. Its strained three-membered ring allows for regio- and stereoselective ring-opening reactions, enabling the introduction of diverse functionalities with precise stereochemical control. This guide provides a comprehensive overview of the principles and detailed protocols for conducting reactions with this compound. We delve into the mechanistic dichotomy of acid-catalyzed versus base-catalyzed ring-opening reactions, offering step-by-step procedures for both pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their work.

Physicochemical Properties & Safety Data

This compound is a highly flammable, volatile, and reactive liquid that requires careful handling.[1][2] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]

PropertyValueSource
Chemical Structure C₄H₈O
CAS Number 30608-62-9[4]
Molecular Weight 72.11 g/mol
Appearance Colorless liquid[5]
Density 0.837 g/mL at 25 °C
Boiling Point 63 °C
Flash Point -12.2 °C (-10.0 °F)
GHS Hazard Statements H225, H302, H312, H314, H332, H351[1][3]
Signal Word Danger

Safety Precautions:

  • Handling: Use only in a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[2] All equipment must be grounded to prevent static discharge.[3]

  • PPE: Wear safety goggles with side-shields or a face shield, flame-retardant antistatic protective clothing, and chemical-resistant gloves.[3][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Store locked up.[2]

  • Fire: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for extinction.[1] Water may be ineffective.[1]

Core Principles: The Reactivity of a Chiral Epoxide

The synthetic utility of this compound stems from the high ring strain of the epoxide, which facilitates nucleophilic attack.[7] The key to harnessing its power lies in understanding the regioselectivity of the ring-opening reaction, which is dictated by the reaction conditions.[8][9]

Basic or Nucleophilic Conditions (Sₙ2 Mechanism)

Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism.[10] A potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.[8] Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon (C1).[7][11] This results in a predictable and highly regioselective outcome.

Acidic Conditions (Sₙ1-like Mechanism)

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst.[12] This protonation makes the epoxide a much better electrophile and weakens the C-O bonds.[9] The reaction proceeds through a mechanism with significant Sₙ1 character.[8] The nucleophile, which is often a weak nucleophile like the solvent, will then attack the carbon atom that can best stabilize the developing positive charge.[10][12] In the case of this compound, this is the more substituted carbon (C2).[13]

This fundamental difference in regioselectivity is a powerful tool for synthetic chemists, allowing access to two different constitutional isomers from the same starting material simply by changing the reaction conditions.

Diagram: Regioselectivity of Epoxide Ring-Opening

G cluster_0 Reaction Conditions cluster_1 Basic/Nucleophilic Conditions cluster_2 Acidic Conditions Start This compound Basic Strong Nucleophile (e.g., RO⁻, R₂NH) Start->Basic Steric Control Acidic Acid Catalyst (e.g., H₂SO₄) + Weak Nucleophile (e.g., ROH) Start->Acidic Electronic Control Mech_Basic Sₙ2 Mechanism Basic->Mech_Basic Attack_Basic Attack at Less Hindered Carbon (C1) Mech_Basic->Attack_Basic Product_Basic Product A (e.g., 1-alkoxy-2-butanol) Attack_Basic->Product_Basic Mech_Acidic Sₙ1-like Mechanism Acidic->Mech_Acidic Attack_Acidic Attack at More Substituted Carbon (C2) Mech_Acidic->Attack_Acidic Product_Acidic Product B (e.g., 2-alkoxy-1-butanol) Attack_Acidic->Product_Acidic

Caption: Decisive pathways for epoxide ring-opening reactions.

Application Protocol 1: Nucleophilic Ring-Opening with an Amine

This protocol describes the regioselective ring-opening of this compound with diethylamine under neat (solvent-free) conditions, a common method for synthesizing chiral amino alcohols.

Objective: To synthesize (S)-1-(diethylamino)butan-2-ol.

Workflow Diagram:

G A 1. Reagent Preparation - this compound - Diethylamine B 2. Reaction Setup - Add epoxide to cooled amine A->B C 3. Reaction - Stir at room temperature - Monitor by TLC/GC B->C D 4. Workup - Remove excess amine under reduced pressure C->D E 5. Purification - Vacuum Distillation or - Column Chromatography D->E F 6. Analysis - NMR, IR, Mass Spec - Chiral HPLC for e.e. E->F

Caption: Workflow for the synthesis of a chiral amino alcohol.

Materials & Equipment
Reagent/EquipmentSpecification
This compound≥98% purity
DiethylamineAnhydrous, ≥99.5%
Round-bottom flaskTwo-neck, appropriate size
Magnetic stirrer & stir bar
Ice bath
Rotary evaporator
TLC platesSilica gel 60 F₂₅₄
GC or GC-MSFor reaction monitoring
NMR SpectrometerFor structural elucidation
Chiral HPLC systemFor enantiomeric excess determination
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethylamine (21.9 g, 300 mmol).

    • Rationale: A large excess of the amine is used to act as both the nucleophile and the solvent, driving the reaction to completion.

  • Addition of Epoxide: Cool the flask in an ice bath to 0 °C. Add this compound (7.21 g, 100 mmol) dropwise over 15 minutes using an addition funnel.

    • Rationale: The reaction is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent excessive temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.

  • Workup: Once the reaction is complete, remove the excess diethylamine under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product, (S)-1-(diethylamino)butan-2-ol, by vacuum distillation or column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.[14][15]

Application Protocol 2: Acid-Catalyzed Ring-Opening with Methanol

This protocol details the acid-catalyzed ring-opening of this compound with methanol, demonstrating the alternative regioselectivity to yield a β-alkoxy alcohol.

Objective: To synthesize (S)-2-methoxybutan-1-ol.

Materials & Equipment
Reagent/EquipmentSpecification
This compound≥98% purity
Methanol (MeOH)Anhydrous, ACS grade
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, stirrer, etc.As per Protocol 1
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask containing anhydrous methanol (100 mL), add 2-3 drops of concentrated sulfuric acid. Stir the solution for 5 minutes.

    • Rationale: A catalytic amount of strong acid is required to protonate the epoxide, thereby activating it for nucleophilic attack by the weak nucleophile (methanol).[16]

  • Addition of Epoxide: Add this compound (7.21 g, 100 mmol) to the acidic methanol solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution dropwise until the solution is neutral (pH ~7).

    • Rationale: The acid catalyst must be neutralized to stop the reaction and prevent potential side reactions during workup.

  • Workup: Remove the majority of the methanol using a rotary evaporator. Add deionized water (50 mL) and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude (S)-2-methoxybutan-1-ol by fractional distillation. Characterize the final product by NMR, IR, and determine enantiomeric purity by chiral HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (acidic protocol).- Insufficient reaction time/temperature.- Poor quality reagents (e.g., wet solvent).- Use fresh, concentrated acid.- Increase reaction time or gently warm the mixture.- Ensure all reagents and solvents are anhydrous.
Formation of Byproducts - Polymerization of the epoxide.- Diol formation from trace water.- For acidic protocol, elimination reactions.- Maintain low temperature during epoxide addition.- Use anhydrous conditions scrupulously.- Use a minimal amount of acid catalyst.
Loss of Stereochemical Purity - Racemization due to harsh conditions (e.g., high heat).- Impure starting material.- Avoid excessive heating during reaction and purification.- Verify the enantiomeric purity of the starting epoxide.

References

Application Note & Protocols: Polymerization of (S)-(-)-1,2-Epoxybutane for Novel Chiral Materials

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Significance

The stereospecific polymerization of chiral epoxides represents a frontier in materials science, enabling the creation of polymers with precisely controlled three-dimensional structures. (S)-(-)-1,2-Epoxybutane, a readily available chiral monomer, is a key building block for synthesizing isotactic poly((S)-1,2-butylene oxide) [P(S)BO]. This chiral polyether is gaining significant attention due to its unique properties, including optical activity, potential biodegradability, and enhanced hydrophobicity compared to its lower analogue, polypropylene oxide (PPO).[1] The inherent chirality of the polymer backbone makes these materials highly promising for advanced applications, including chiral stationary phases for enantiomeric separations, specialized components in drug delivery systems, and the development of novel functional materials where molecular recognition is paramount.[2][3][4]

This document provides a comprehensive guide to the synthesis of P(S)BO, focusing on robust and reproducible polymerization methodologies. We will delve into the mechanistic underpinnings of anionic and coordination ring-opening polymerization (ROP), offering detailed, field-proven protocols. Furthermore, we will outline standard characterization techniques to validate the synthesis and discuss the causality behind critical experimental choices to empower researchers to not only replicate but also innovate upon these methods.

Strategic Overview of Polymerization Methodologies

The ring-opening polymerization (ROP) of 1,2-Epoxybutane can be achieved through several mechanistic pathways, primarily anionic, cationic, and coordination polymerization.[5][6] The choice of method is critical as it dictates the polymer's molecular weight, dispersity (Đ), and, most importantly, its stereoregularity.

Polymerization Method Typical Initiator/Catalyst System Key Advantages Common Challenges Expected Dispersity (Đ)
Anionic ROP Alkali metal alkoxides (e.g., potassium tert-butoxide) or hydroxides.[7][8]Well-controlled, "living" polymerization is achievable[9][10]; leads to narrow dispersity; high molecular weights are possible.[7]Requires stringent anhydrous and anaerobic conditions; high vacuum techniques are often necessary.1.05 - 1.20
Coordination ROP Metal-based systems, e.g., salen-Co(III) complexes, chiral diboranes[11][12], or Ziegler-Natta type catalysts.[13][14]Can provide excellent stereocontrol, leading to highly isotactic polymers; some systems are tolerant to impurities.[11]Catalyst synthesis can be complex; removal of metal residues from the final polymer may be required.1.10 - 1.30
Cationic ROP Lewis acids (e.g., BF₃·OEt₂) or protonic acids.Can be rapid at low temperatures.Prone to side reactions (chain transfer, backbiting), leading to broad dispersity and poor control over molecular weight.> 1.50

For the synthesis of well-defined, high-purity chiral materials, this guide will focus on Anionic and Coordination ROP.

In-Depth Protocol: Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of epoxides proceeds via nucleophilic attack of an initiator (e.g., an alkoxide) on one of the carbon atoms of the epoxide ring.[8] This process can be "living," meaning there are no inherent termination or chain-transfer steps, allowing for the synthesis of polymers with predictable molecular weights and narrow dispersity.[9][10][15][16]

Diagram: Anionic Polymerization Mechanism

The following diagram illustrates the initiation and propagation steps for the anionic polymerization of this compound using a potassium alkoxide initiator.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis A Purify Monomer & Solvent B Prepare Initiator/ Catalyst Solution A->B D Initiate Polymerization B->D C Assemble & Dry Reactor C->D E Monitor Reaction (Viscosity, Sampling) D->E F Terminate Reaction E->F G Precipitate & Isolate Polymer F->G H Dry Polymer Under Vacuum G->H I Characterize Polymer (GPC, NMR, DSC) H->I

References

Catalytic Asymmetric Synthesis with (S)-(-)-1,2-Epoxybutane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(-)-1,2-Epoxybutane , a readily available and versatile chiral building block, serves as a cornerstone in modern asymmetric synthesis. Its strained three-membered ring, coupled with a defined stereocenter, makes it an ideal precursor for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth exploration of its application in catalytic asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Chiral Synthesis

The value of this compound lies in its ability to undergo highly regio- and stereoselective ring-opening reactions.[1] This allows for the introduction of two vicinal functional groups with controlled stereochemistry, a crucial step in the construction of chiral molecules. Its applications are diverse, ranging from the synthesis of chiral phosphorus synthons to being a key intermediate in the production of antibiotics and pharmaceuticals like α-ethyltryptamines.[2][3]

This document will delve into two powerful catalytic asymmetric strategies that leverage the unique properties of this compound and its racemic counterpart: the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides and the enantioselective synthesis of β-blockers.

Section 1: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[4] The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, pioneered by Jacobsen and coworkers, is a particularly efficient and practical method for obtaining highly enantioenriched epoxides and 1,2-diols.[5][6]

Mechanistic Insights: The Cooperative Bimetallic Pathway

The high efficiency and enantioselectivity of the Jacobsen HKR are attributed to a cooperative bimetallic mechanism.[7][8][9] The reaction is catalyzed by a chiral (salen)Co(III) complex. Kinetic studies have revealed a second-order dependence on the catalyst concentration, suggesting that two cobalt complexes are involved in the rate-determining step.[10]

One (salen)Co(III) complex acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second (salen)Co(III) complex, in the form of a hydroxo-cobalt species, delivers the water nucleophile to the less hindered carbon of the epoxide in a backside attack. This concerted process, occurring within a well-defined chiral environment, accounts for the remarkable enantioselectivity of the reaction.

Diagram 1: Proposed Mechanism for Jacobsen Hydrolytic Kinetic Resolution

HKR_Mechanism cluster_reaction Reaction Mixture rac_epoxide Racemic 1,2-Epoxybutane S_epoxide (S)-1,2-Epoxybutane (unreacted) rac_epoxide->S_epoxide k_slow R_epoxide (R)-1,2-Epoxybutane rac_epoxide->R_epoxide k_fast diol (R)-Butane-1,2-diol R_epoxide->diol Ring Opening catalyst1 (R,R)-(salen)Co(III)-OAc catalyst_OH (R,R)-(salen)Co(III)-OH catalyst1->catalyst_OH in situ activation catalyst_OH->R_epoxide activates H2O H₂O H2O->R_epoxide attacks

Caption: Bimetallic mechanism of the Jacobsen HKR.

Application Data: Hydrolytic Kinetic Resolution of Terminal Epoxides

The following table summarizes typical results for the HKR of various terminal epoxides using Jacobsen's catalyst, demonstrating the broad scope and high selectivity of this method.

Epoxide SubstrateCatalyst Loading (mol%)Time (h)Yield of Epoxide (%)ee of Epoxide (%)Reference
Propylene Oxide0.21245>99[5]
1,2-Epoxyhexane0.21446>99[5]
Epichlorohydrin0.51644>99[11]
Styrene Oxide0.81842>99[5]
Detailed Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxybutane

This protocol is adapted from the general procedures reported by Jacobsen and coworkers for the HKR of terminal epoxides.[2][5]

Materials:

  • (±)-1,2-Epoxybutane (1.0 equiv)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst) (0.2-0.5 mol%)

  • Glacial Acetic Acid (1 equiv relative to catalyst)

  • Deionized Water (0.55 equiv)

  • Tetrahydrofuran (THF), anhydrous (optional, for viscous epoxides)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Syringes

  • Short path distillation apparatus or rotary evaporator

  • Chiral Gas Chromatography (GC) system for enantiomeric excess determination

Procedure:

  • Catalyst Activation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Jacobsen's catalyst (0.002-0.005 equiv). Add a small amount of THF to dissolve the catalyst, then add glacial acetic acid (1 equiv relative to the catalyst). Stir the mixture at room temperature for 30 minutes to allow for the oxidation of Co(II) to the active Co(III) species. Remove the solvent under vacuum.

  • Reaction Setup: To the flask containing the activated catalyst, add racemic 1,2-epoxybutane (1.0 equiv).

  • Addition of Water: Cool the mixture to 0 °C in an ice bath. Slowly add deionized water (0.55 equiv) dropwise over 5-10 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the enantiomeric excess (ee) of the remaining epoxide by chiral GC. The reaction is complete when the conversion reaches approximately 50-55%, which should correspond to an ee of >99% for the unreacted this compound.

  • Work-up and Purification: Upon completion, the enantioenriched this compound can be isolated directly from the reaction mixture by vacuum transfer or short path distillation. The remaining 1,2-butanediol and catalyst will remain in the reaction flask.

  • Catalyst Recovery: The catalyst can be recovered by dissolving the residue in an organic solvent, washing with water to remove the diol, and then precipitating the catalyst.[5]

Analytical Method:

The enantiomeric excess of this compound can be determined using a chiral GC column (e.g., a Chiraldex G-TA or similar). The specific conditions (temperature program, carrier gas flow rate) will need to be optimized for the specific instrument and column.

Section 2: Enantioselective Synthesis of β-Blockers

β-Adrenergic blocking agents, commonly known as β-blockers, are a class of drugs widely used to manage cardiovascular diseases.[12] The pharmacological activity of many β-blockers resides primarily in one enantiomer. For instance, (S)-propranolol is about 100 times more potent than its (R)-enantiomer.[8] Therefore, the enantioselective synthesis of these compounds is of significant pharmaceutical importance. This compound and its analogue, (S)-epichlorohydrin, are key starting materials for the synthesis of chiral β-blockers.[13]

Synthetic Strategy: Nucleophilic Ring-Opening of a Chiral Epoxide

The synthesis of (S)-propranolol can be achieved through the nucleophilic ring-opening of a chiral epoxide precursor by an appropriate amine. While many syntheses start from racemic epichlorohydrin followed by a resolution step, a more direct approach involves the use of an enantiomerically pure epoxide. The following protocol outlines the synthesis of (S)-propranolol starting from 1-naphthol and (S)-epichlorohydrin, which serves as a close model for reactions with this compound.

Diagram 2: Synthetic Pathway to (S)-Propranolol

Propranolol_Synthesis naphthol 1-Naphthol intermediate (S)-1-(Naphthalen-1-yloxy)- 2,3-epoxypropane naphthol->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) epichlorohydrin (S)-Epichlorohydrin epichlorohydrin->intermediate propranolol (S)-Propranolol intermediate->propranolol Ring Opening isopropylamine Isopropylamine isopropylamine->propranolol

Caption: Enantioselective synthesis of (S)-Propranolol.

Detailed Protocol: Synthesis of (S)-Propranolol

This protocol is based on established methods for the synthesis of propranolol.[7][9]

Part A: Synthesis of (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

Materials:

  • 1-Naphthol (1.0 equiv)

  • (S)-Epichlorohydrin (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 equiv)

  • Acetone or 2-Butanone, anhydrous

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a three-neck round-bottom flask, add 1-naphthol, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the mixture and heat to reflux (around 60-80°C).

  • Slowly add (S)-epichlorohydrin to the refluxing mixture.

  • Continue to heat at reflux for 3-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the 1-naphthol is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the solid with acetone.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate can often be used in the next step without further purification.

Part B: Synthesis of (S)-Propranolol

Materials:

  • (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane (from Part A)

  • Isopropylamine (excess, e.g., 5-10 equiv)

  • Ethanol or Methanol (optional, as solvent)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the crude (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane in excess isopropylamine. A solvent such as ethanol can be used if necessary.

  • Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the epoxide is consumed.

  • Cool the reaction mixture to room temperature and remove the excess isopropylamine and solvent under reduced pressure.

  • The crude (S)-propranolol can be purified by recrystallization from a suitable solvent system (e.g., toluene/n-hexane) or by column chromatography on silica gel.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of (S)-(-)-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of (S)-(-)-1,2-Epoxybutane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(1,2-butylene oxide). Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

The most prevalent and controlled method for the polymerization of this compound is anionic ring-opening polymerization (AROP).[1][2][3] This technique allows for the synthesis of poly(1,2-butylene oxide) with well-defined molecular weights and narrow molecular weight distributions, which is often a critical requirement for biomedical applications.[4]

Q2: What are suitable initiators for the AROP of this compound?

A variety of nucleophilic initiators can be employed for the AROP of epoxides.[5] Common choices include alkali metal alkoxides, such as potassium tert-butanolate or potassium naphthalenide-generated benzyl alkoxides.[4][6] Hydroxides and other highly nucleophilic anions are also effective at initiating the polymerization by attacking the strained epoxide ring.[3][5] The selection of the initiator is crucial as it influences both the initiation efficiency and the final polymer architecture.[7]

Q3: How does solvent polarity affect the polymerization?

Solvent polarity plays a significant role in the kinetics of AROP.[1] Polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to facilitate ion pair separation of the growing polymer chain end from its counter-ion.[1][8] This separation leads to more "free" and reactive anionic species, which can accelerate the rate of polymerization.[2] Conversely, non-polar solvents can be utilized to tune the copolymer microstructure when copolymerizing with other epoxides.[1]

Q4: What is the expected structure of the resulting polymer?

The AROP of this compound yields poly(1,2-butylene oxide), a polyether. The polymerization proceeds through the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a C-O bond in the polymer backbone.[3] The stereochemistry of the monomer can be retained in the polymer, leading to isotactic poly(1,2-butylene oxide) under controlled conditions.

Q5: How can I characterize the synthesized poly(1,2-butylene oxide)?

Standard polymer characterization techniques are employed to analyze the resulting polymer. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and microstructure of the polymer.[4][8]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6][8]

  • Differential Scanning Calorimetry (DSC): To measure thermal properties like the glass transition temperature (Tg).[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and monitor the disappearance of the epoxide monomer.[8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the polymerization of this compound.

Issue 1: Low or No Polymer Yield

Q: I am not getting any polymer, or the yield is very low. What are the potential causes and how can I fix this?

A: Low or no polymer yield is a common issue that can often be traced back to the purity of your reagents or the reaction conditions.

Potential Causes and Solutions:

  • Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling.[8]

    • Solution: Always use a fresh batch of initiator or catalyst. Ensure it is stored under the recommended conditions, which often involves an inert atmosphere and low temperatures.

  • Presence of Protic Impurities: Anionic polymerizations are extremely sensitive to protic impurities like water, alcohols, or even acidic protons on glassware. These impurities will react with and terminate the growing polymer chains or the initiator itself.

    • Solution: Rigorous purification of the monomer and solvent is critical.[8] Techniques such as distillation over a suitable drying agent (e.g., calcium hydride for THF) are necessary. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Incorrect Reaction Temperature: The polymerization may have a specific activation temperature that needs to be reached. Conversely, a temperature that is too high can lead to initiator decomposition.[8]

    • Solution: Consult literature for the optimal temperature range for your specific initiator system. If this information is not available, a systematic study of the temperature's effect on the polymerization is recommended.[8]

  • Monomer Impurities: The this compound monomer itself may contain inhibitors or other impurities.[8]

    • Solution: Purify the monomer before use, for example, by distillation.[10]

Issue 2: Low Molecular Weight of the Polymer

Q: My polymer has a much lower molecular weight than theoretically predicted. What could be the reason?

A: A lower than expected molecular weight is typically a sign of premature chain termination or the presence of chain transfer agents.

Potential Causes and Solutions:

  • Chain Transfer Reactions: Impurities in the monomer or solvent, or the solvent itself, can act as chain transfer agents, effectively terminating one growing chain and initiating a new, shorter one.[8]

    • Solution: As with low yield, meticulous purification of all reagents and solvents is paramount.[8] Choose a solvent with a low chain transfer constant for anionic polymerization.

  • Insufficient Monomer to Initiator Ratio: The theoretical molecular weight is calculated based on the molar ratio of monomer to initiator. An error in weighing or dispensing either component can lead to a discrepancy.

    • Solution: Carefully and accurately measure the amounts of monomer and initiator. For very small quantities of initiator, it is often better to prepare a stock solution and dispense it volumetrically.

  • Slow Initiation Compared to Propagation: If the initiation rate is much slower than the propagation rate, not all initiator molecules will start a polymer chain simultaneously. This can lead to a population of shorter chains.

    • Solution: Select an initiator that is known to provide rapid and efficient initiation for epoxide polymerization.[5] The addition of crown ethers can sometimes improve the reactivity of the initiator.[4]

Experimental Protocol: Monomer and Solvent Purification

  • Solvent (e.g., THF): Reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl or calcium hydride) under an inert atmosphere for several hours. Distill the solvent directly into the reaction vessel.

  • Monomer (this compound): Stir the monomer over calcium hydride for several hours to remove water. Distill under reduced pressure and store under an inert atmosphere.

Issue 3: Broad Polydispersity Index (PDI)

Q: The GPC analysis of my polymer shows a broad PDI (> 1.2). How can I achieve a narrower molecular weight distribution?

A: A broad PDI indicates a lack of control over the polymerization, leading to polymer chains of varying lengths. This is often a symptom of issues with initiation, termination, or chain transfer.

Potential Causes and Solutions:

  • Slow Initiation: As mentioned previously, a slow initiation rate relative to propagation means that polymer chains are initiated at different times, leading to a broader distribution of chain lengths.

    • Solution: Optimize your initiator system for fast and quantitative initiation.

  • Chain Termination/Transfer: Any of the factors that cause premature chain termination will contribute to a broader PDI.[8]

    • Solution: Ensure the rigorous exclusion of water and other protic impurities.

  • Temperature Gradients: In larger scale reactions, poor heat dissipation can lead to temperature gradients within the reaction mixture. Since the rate of polymerization is temperature-dependent, this can cause different chains to grow at different rates.[11][12]

    • Solution: Ensure efficient stirring and use a temperature-controlled bath to maintain a uniform temperature throughout the reaction.

  • Multiple Active Species: The presence of different types of active centers (e.g., free ions and ion pairs) which have different propagation rates can broaden the PDI.[2][8]

    • Solution: The choice of solvent can influence the equilibrium between these species.[1] In some cases, adding a common ion salt can suppress the formation of one type of active center.

Visualization of Troubleshooting Logic

Troubleshooting_Polymerization Start Problem with Polymerization LowYield Low/No Yield Start->LowYield LowMW Low Molecular Weight Start->LowMW BroadPDI Broad PDI Start->BroadPDI InactiveInitiator Inactive Initiator/Catalyst LowYield->InactiveInitiator Cause ProticImpurities Protic Impurities (e.g., Water) LowYield->ProticImpurities Cause WrongTemp Incorrect Temperature LowYield->WrongTemp Cause LowMW->ProticImpurities Cause ChainTransfer Chain Transfer LowMW->ChainTransfer Cause SlowInitiation Slow Initiation LowMW->SlowInitiation Cause BroadPDI->ProticImpurities Cause BroadPDI->SlowInitiation Cause TempGradient Temperature Gradients BroadPDI->TempGradient Cause MultipleSpecies Multiple Active Species BroadPDI->MultipleSpecies Cause

References

Technical Support Center: Navigating Side Reactions in Acid-Catalyzed Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the acid-catalyzed ring-opening of epoxides. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges during this fundamental yet nuanced transformation. This guide moves beyond standard textbook procedures to provide field-proven insights into identifying, understanding, and mitigating common side reactions that can compromise yield, purity, and stereochemical integrity.

Introduction: The Duality of Acid Catalysis in Epoxide Chemistry

Acid-catalyzed ring-opening of epoxides is a powerful method for constructing 1,2-difunctionalized motifs, a common structural element in pharmaceuticals and complex molecules. The acid catalyst protonates the epoxide oxygen, enhancing its leaving group ability and activating the epoxide for nucleophilic attack.[1] While this activation is key to the reaction's utility, it also opens the door to a variety of undesired pathways. The reaction's course is a delicate balance between the desired SN2-like attack and competing SN1-like processes, which can lead to a loss of stereochemical and regiochemical control, as well as the formation of polymeric and rearranged byproducts.[2][3] This guide is structured to help you navigate these challenges through a series of troubleshooting scenarios and frequently asked questions, grounded in mechanistic principles and practical solutions.

Troubleshooting Guide: From Unexpected Products to Low Yields

This section addresses specific issues you might encounter in the laboratory, providing potential causes and actionable solutions to get your reaction back on track.

Issue 1: My reaction is producing a significant amount of a high molecular weight, viscous material, and my desired product yield is low.

This is a classic sign of epoxide polymerization . The protonated epoxide is not only susceptible to attack by your desired nucleophile but can also be attacked by another neutral epoxide molecule, initiating a chain-growth polymerization. This is particularly problematic under strongly acidic conditions and at elevated temperatures.[4]

Visualizing the Problem: Polymerization Cascade

cluster_initiation Initiation cluster_propagation Propagation Epoxide_1 Epoxide Protonated_Epoxide_1 Protonated Epoxide Epoxide_1->Protonated_Epoxide_1 Protonation H+ H+ Dimer Dimer Protonated_Epoxide_1->Dimer Nucleophilic Attack Epoxide_2 Epoxide (Monomer) Epoxide_2->Dimer Trimer ... -> Polymer Dimer->Trimer Further Attack Protonated_Epoxide Protonated Unsymmetrical Epoxide SN1_Pathway SN1-like Pathway (Electronic Control) Protonated_Epoxide->SN1_Pathway Favored by stronger acids, stabilizing groups SN2_Pathway SN2-like Pathway (Steric Control) Protonated_Epoxide->SN2_Pathway Favored by bulkier nucleophiles, less stable carbocation More_Substituted_Product Product from attack at more substituted carbon SN1_Pathway->More_Substituted_Product Less_Substituted_Product Product from attack at less substituted carbon SN2_Pathway->Less_Substituted_Product

References

Technical Support Center: Optimizing Catalyst Loading for Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric epoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst loading in asymmetric epoxidation reactions.

Q1: What is "catalyst loading" and why is it a critical parameter to optimize?

A: Catalyst loading refers to the amount of catalyst used relative to the amount of starting material (substrate), typically expressed in mole percent (mol%). It is a critical parameter because it directly influences the reaction's rate, overall yield, enantioselectivity (ee), and economic feasibility. An optimal loading balances high conversion and selectivity with minimal catalyst usage, reducing costs and simplifying product purification.

Q2: What are the general consequences of using too little or too much catalyst?

A:

  • Too Little Catalyst: Insufficient catalyst loading can lead to slow or incomplete reactions, resulting in low product yield. The catalyst may also be more susceptible to deactivation by trace impurities when present at very low concentrations.

  • Too Much Catalyst: While it might increase the reaction rate, excessive catalyst loading is uneconomical and can complicate purification. In some cases, high concentrations can lead to catalyst aggregation or the formation of less selective catalytic species, which can surprisingly decrease the enantiomeric excess (ee).[1]

Q3: How does the optimal catalyst loading differ between Sharpless and Jacobsen-Katsuki epoxidations?

A: The optimal loading varies significantly due to the different catalyst systems and mechanisms.

  • Sharpless Asymmetric Epoxidation (SAE): This reaction typically requires a higher catalyst loading, often in the range of 5-10 mol% for the titanium tetraisopropoxide catalyst and a slight excess of the chiral tartrate ligand.[2][3] The use of molecular sieves is crucial to prevent catalyst deactivation by water, which allows the reaction to be run with catalytic instead of stoichiometric amounts of the titanium complex.[4][5]

  • Jacobsen-Katsuki Epoxidation: This system generally operates at a lower catalyst loading, typically between 1-5 mol% of the Mn-salen complex.[6] The addition of a co-catalyst or axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), can stabilize the catalyst and increase the reaction rate, often allowing for a reduction in catalyst loading to less than 1 mol%.[7][8]

Comparison of Typical Reaction Conditions
ParameterSharpless EpoxidationJacobsen-Katsuki Epoxidation
Substrate Primary & Secondary Allylic Alcohols[9]Unfunctionalized cis- & trisubstituted Olefins[6][7]
Catalyst System Ti(O-i-Pr)₄ / Chiral Tartrate (DET/DIPT)[10]Chiral Mn(III)-salen complex[11]
Typical Loading 5–10 mol%[2]1–5 mol% (can be <1% with additives)[6][8]
Common Oxidant tert-Butyl hydroperoxide (TBHP)[12]Sodium hypochlorite (NaOCl), mCPBA[6]
Key Additive Molecular Sieves (to remove H₂O)[4]Axial Ligands (e.g., 4-PPNO)[7]
Common Solvents Dichloromethane (CH₂Cl₂)[13]Dichloromethane (CH₂Cl₂)

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Low Enantioselectivity (ee)

Low ee is a common issue suggesting that the chiral environment of the transition state is compromised.

Q: My reaction has a good yield, but the enantiomeric excess (ee) is poor. Where should I start troubleshooting?

A: A good yield with low ee indicates the catalyst is active but not selective. This points away from issues like catalyst deactivation and towards problems with the stereochemical control of the reaction. The first step is to systematically verify the purity of all components and the integrity of the reaction conditions.

Q: How can incorrect catalyst loading lead to low ee?

A: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[1] At very high concentrations, some catalysts may form aggregates or dimers that have different (and often lower) selectivity than the monomeric species. Conversely, at very low loadings, a background, non-catalyzed, or achiral-catalyzed reaction pathway might become more significant, eroding the overall ee.

Q: I've confirmed my catalyst loading is within the literature range, but the ee is still low. What's next?

A: The next steps involve a systematic evaluation of other reaction parameters that influence the energy difference between the diastereomeric transition states.

  • Lower the Temperature: Enantioselectivity is often inversely proportional to temperature.[1] A lower temperature makes the reaction more sensitive to the subtle energy differences between the transition states leading to the two enantiomers. Try running the reaction at 0 °C, -20 °C, or even lower.[14]

  • Check Reagent and Solvent Purity: Impurities can be catastrophic. For Sharpless epoxidation, trace amounts of water will deactivate the chiral titanium-tartrate complex, leading to non-selective pathways.[5][7] Ensure all reagents are pure and solvents are rigorously dried.

  • Re-evaluate Your Solvent: The solvent can play a crucial role in organizing the transition state.[1] An inappropriate solvent can disrupt key interactions required for high selectivity. Reactions with nonpolar solvents sometimes show higher enantioselectivity.[15]

Troubleshooting Workflow: Low Enantioselectivity

G start Low ee Observed purity Verify Purity of Substrate, Reagents, and Solvents start->purity conditions Confirm Reaction Conditions (Temp, Concentration) purity->conditions Purity Confirmed end Problem Resolved purity->end Impurity Found & Corrected loading Screen Catalyst Loading (e.g., 0.5x, 1x, 2x) conditions->loading Conditions Correct conditions->end Error Found & Corrected temp Optimize Temperature (Run at lower temp) loading->temp No Improvement loading->end Optimal Loading Found solvent Screen Solvents temp->solvent No Improvement temp->end Optimal Temp Found ligand Consider Different Ligand or Catalyst System solvent->ligand No Improvement solvent->end Optimal Solvent Found ligand->end Better System Found

Caption: A decision tree for troubleshooting poor enantioselectivity.

Scenario 2: Low Reaction Yield or Slow Rate

A low yield suggests the catalyst is not turning over efficiently or is deactivating.

Q: My reaction is very slow or stalls at low conversion. Should I just increase the catalyst loading?

A: Increasing the catalyst loading is a logical first step and will often increase the reaction rate.[16][17] However, if the underlying issue is catalyst deactivation or the presence of an inhibitor, simply adding more catalyst may be an inefficient and expensive solution. It is crucial to understand why the reaction is slow.

Q: What are the primary causes of catalyst deactivation in epoxidation reactions?

A: The deactivation pathways are specific to the catalyst system:

  • Jacobsen-Katsuki (Mn-salen): A common deactivation pathway is the formation of inactive µ-oxo dimers, where two manganese centers are bridged by an oxygen atom.[7] The presence of a nitrogen-containing axial base, like 4-PPNO, can help prevent the formation of these inactive species.[7]

  • Sharpless (Ti-tartrate): The titanium-tartrate catalyst is extremely sensitive to water, which hydrolyzes the titanium alkoxide bonds and destroys the active dimeric catalyst.[4][7] This is why the addition of activated molecular sieves is standard practice.

Q: Besides catalyst deactivation, what else could cause a low yield?

A:

  • Poor Substrate Reactivity: Not all alkenes are equally reactive. For Jacobsen epoxidation, trans-disubstituted and terminal alkenes are often less reactive than cis-disubstituted ones.[7] For Sharpless epoxidation, the substrate must be an allylic alcohol; the hydroxyl group is essential for directing the catalyst.[2][10]

  • Suboptimal Oxidant Amount: Ensure the oxidant is added in the correct stoichiometry and is not degraded. Using the minimum effective amount of oxidant can also prevent oxidative degradation of the chiral ligand over long reaction times.[7]

Catalyst Loading vs. Key Experimental Outcomes

References

Technical Support Center: Purification of (S)-(-)-1,2-Epoxybutane Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-(-)-1,2-Epoxybutane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral epoxide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and enantioselectivity in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities depend on the synthetic route used. However, you can typically expect to find:

  • 1,2-Butanediol : Formed from the hydrolysis of the epoxide ring. This is often the major byproduct.[1]

  • Unreacted starting materials : Such as 1-butene, if the epoxidation is incomplete.[1]

  • Residual solvents : From the reaction and workup steps.

  • Carbonyl compounds : Aldehydes or ketones can form as byproducts of oxidative degradation.[2]

  • (R)-(+)-1,2-Epoxybutane : The opposite enantiomer, if the synthesis is not perfectly stereoselective or if you are starting from a racemic mixture.

Q2: How can I determine the enantiomeric excess (ee) of my purified this compound?

A2: Chiral chromatography is the most reliable and accurate method for determining the enantiomeric excess of your product.[3]

  • Chiral Gas Chromatography (GC) : Suitable for volatile compounds like 1,2-Epoxybutane. A chiral stationary phase will separate the (S) and (R) enantiomers, allowing for their quantification.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This technique can also be used, often with derivatization of the epoxide to a compound more amenable to separation on available chiral columns.[4][5][6][7]

Q3: My purified product shows the presence of a diol. How can I remove it?

A3: The removal of the corresponding 1,2-butanediol can be challenging due to its polarity.

  • Fractional Distillation : If there is a sufficient boiling point difference between 1,2-epoxybutane (63 °C) and 1,2-butanediol (192-195 °C), fractional distillation is an effective method.[8][9]

  • Column Chromatography : Silica gel chromatography can be used, but the volatile nature of the epoxide can lead to losses. A less polar eluent system should be favored to retain the diol on the column while eluting the epoxide.

  • Aqueous Extraction : A simple aqueous wash can remove a significant portion of the water-soluble diol. However, this may also lead to some hydrolysis of the desired epoxide, so it should be performed quickly and with cold water.

Q4: Can I use simple distillation to purify this compound?

A4: Simple distillation can be used to remove non-volatile impurities. However, for separating components with close boiling points, such as certain solvents or other volatile byproducts, fractional distillation is necessary.[10][11][12][13] this compound has a boiling point of approximately 63 °C.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, with a focus on kinetic resolution, a powerful technique for obtaining high enantiomeric purity.

Guide 1: Troubleshooting Hydrolytic Kinetic Resolution (HKR)

Hydrolytic Kinetic Resolution (HKR) is a widely used method to resolve racemic epoxides, affording highly enantioenriched epoxide and 1,2-diol.[14][15][16][17] Chiral (salen)Co(III) complexes are often employed as catalysts.[14][15]

Problem 1: Low Enantiomeric Excess (ee) of the Recovered Epoxide.

  • Potential Cause 1: Incomplete Reaction. The enantiomeric excess of the unreacted starting material in a kinetic resolution increases as the reaction progresses towards 50% conversion.

    • Solution: Monitor the reaction progress carefully using chiral GC or HPLC. Quench the reaction when it reaches approximately 50-55% conversion to maximize the ee of the recovered epoxide.

  • Potential Cause 2: Inactive or Degraded Catalyst. The chiral catalyst is the heart of the resolution.

    • Solution: Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. Use freshly prepared or properly stored catalyst. Consider increasing the catalyst loading, although typical loadings are low (0.2-2.0 mol %).[14][15]

  • Potential Cause 3: Incorrect Stoichiometry of Water. In HKR, water is a reactant.

    • Solution: Use precisely 0.5 equivalents of water relative to the racemic epoxide. An excess of water can lead to the hydrolysis of both enantiomers, reducing the yield and potentially the ee.

Problem 2: Difficult Separation of the Epoxide from the Diol Product.

  • Potential Cause: Similar Physical Properties. While the boiling points are significantly different, effective separation by distillation requires careful technique.

    • Solution: Use a well-packed fractional distillation column and maintain a slow and steady distillation rate.[10][11] For small-scale purifications, flash column chromatography on silica gel with a low-polarity eluent system (e.g., hexane/ethyl acetate) can be effective.

Logical Flow for Troubleshooting Low ee in HKR

troubleshooting_hkr start Low ee of This compound check_conversion Check Reaction Conversion start->check_conversion check_catalyst Evaluate Catalyst Activity check_conversion->check_catalyst Conversion > 50% optimize_time Optimize Reaction Time check_conversion->optimize_time Conversion < 50% check_water Verify Water Stoichiometry check_catalyst->check_water Catalyst is active increase_loading Increase Catalyst Loading check_catalyst->increase_loading Low activity use_fresh_catalyst Use Fresh/ Properly Stored Catalyst check_catalyst->use_fresh_catalyst Suspect degradation adjust_water Adjust Water to ~0.5 equivalents check_water->adjust_water Incorrect amount success High ee Achieved check_water->success Correct amount optimize_time->success increase_loading->success use_fresh_catalyst->success adjust_water->success

Caption: Troubleshooting workflow for low enantiomeric excess in HKR.

Guide 2: Purification by Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points and is essential for obtaining high-purity this compound.[10][11][12][13]

Problem 1: Poor Separation of Components (Broad Boiling Point Range).

  • Potential Cause 1: Inefficient Column. The fractionating column may not have enough theoretical plates for the separation.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[10]

  • Potential Cause 2: Distillation Rate is Too High. A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate (typically 1-2 drops per second).

  • Potential Cause 3: Poor Insulation. Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain an adiabatic operation.

Problem 2: Product Decomposition or Polymerization in the Distilling Flask.

  • Potential Cause: Overheating or Presence of Acidic/Basic Impurities. Epoxides can polymerize or decompose at high temperatures, especially in the presence of catalysts.[8]

    • Solution: Use vacuum distillation to lower the boiling point of the epoxide. Ensure the glassware is scrupulously clean and free of any acidic or basic residues. Consider adding a polymerization inhibitor if necessary, though this will require subsequent removal.

Experimental Workflow for Fractional Distillation

fractional_distillation_workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup_flask Charge Distilling Flask with Crude Product setup_column Assemble Fractionating Column and Condenser setup_flask->setup_column setup_thermometer Position Thermometer Correctly setup_column->setup_thermometer heating Gradual Heating setup_thermometer->heating collect_forerun Collect Forerun (low-boiling impurities) heating->collect_forerun collect_product Collect Product Fraction at Constant Temperature (~63°C) collect_forerun->collect_product stop_distillation Stop Distillation Before Flask Runs Dry collect_product->stop_distillation gc_analysis Analyze Purity by GC collect_product->gc_analysis chiral_gc_hplc Determine ee by Chiral GC/HPLC collect_product->chiral_gc_hplc

Caption: Step-by-step workflow for fractional distillation of this compound.

Data Summary

ParameterThis compound1,2-Butanediol
Molecular Formula C₄H₈OC₄H₁₀O₂
Molecular Weight 72.11 g/mol [8][9]90.12 g/mol
Boiling Point 63 °C[8]192-195 °C
CAS Number 30608-62-9[18]584-03-2

Detailed Protocols

Protocol 1: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxybutane

This protocol is a general guideline based on established methods for the HKR of terminal epoxides using a chiral (salen)Co(III) catalyst.[14][15][16]

Materials:

  • Racemic 1,2-epoxybutane

  • Chiral (salen)Co(III)OAc complex (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate)

  • Deionized water

  • Anhydrous solvent (optional, e.g., THF)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic 1,2-epoxybutane.

  • If using a solvent, add the anhydrous solvent at this stage (typically 1 volume relative to the epoxide).[14]

  • Add the chiral (salen)Co(III)OAc catalyst (0.2-0.5 mol%).

  • Stir the mixture at room temperature until the catalyst dissolves completely.

  • Cool the mixture to 0 °C in an ice bath.

  • Add deionized water (0.50-0.55 equivalents relative to the racemic epoxide) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by chiral GC to determine the conversion and enantiomeric excess of the remaining epoxide.

  • Once the desired conversion (typically ~52-55%) is reached, quench the reaction.

  • Filter the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate.

  • Purify the this compound from the 1,2-butanediol by fractional distillation as described in Protocol 2.

Protocol 2: Fractional Distillation of this compound

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Stir bar or boiling chips

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Thermometer and adapter

  • Receiving flasks

  • Chilled water supply for the condenser

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound mixture to the round-bottom flask along with a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Insulate the fractionating column with glass wool or aluminum foil.

  • Begin circulating cold water through the condenser.

  • Gently heat the distilling flask.

  • Observe the vapor rising through the column. Adjust the heating to maintain a slow and steady distillation rate.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard appropriately.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound (~63 °C), switch to a clean, pre-weighed receiving flask.

  • Continue to collect the distillate as long as the temperature remains constant.

  • If the temperature drops or begins to rise sharply, it indicates that the desired product has distilled or a higher-boiling impurity is beginning to co-distill. At this point, stop the distillation.

  • Allow the apparatus to cool completely before dismantling.

  • Analyze the purified product for chemical purity and enantiomeric excess.

References

Technical Support Center: (S)-(-)-1,2-Epoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(-)-1,2-Epoxybutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this critical chiral building block. This compound, also known as (S)-ethyloxirane, is a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] Achieving high chemical purity and enantiomeric excess (ee) is paramount, and this guide provides in-depth, field-proven insights to help you optimize your synthetic protocols.

General Issues & Frequently Asked Questions

This section addresses common problems applicable across various synthetic methods for producing chiral epoxides.

Question 1: My final product is contaminated with a significant amount of 1,2-butanediol. What is the cause and how can I prevent it?

Answer: The presence of 1,2-butanediol is the most common issue in epoxide synthesis and purification. Epoxides are strained three-membered rings, making them susceptible to ring-opening reactions under both acidic and basic conditions, especially in the presence of nucleophiles like water.[2]

Causality: The formation of 1,2-butanediol occurs via the hydrolysis of the epoxide ring.[3] This reaction can be catalyzed by trace amounts of acid or base. Water acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of the vicinal diol.[4]

Troubleshooting & Prevention Protocol:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly handled to prevent atmospheric moisture contamination. The addition of activated molecular sieves (3Å or 4Å) to the reaction mixture can help scavenge trace amounts of water.[5][6]

  • pH Control During Work-up: During the aqueous work-up, avoid extreme pH conditions. If an acid or base wash is necessary, perform it quickly at low temperatures (0-5°C) and immediately proceed to the next step.

  • Purification: Careful distillation is the most common method for separating the more volatile 1,2-epoxybutane (boiling point: ~63°C) from the much less volatile 1,2-butanediol (boiling point: ~192°C).[7][8]

`dot graph Byproduct_Formation { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: General pathways for synthesis and primary byproduct formation.

Question 2: I've observed the formation of a high-molecular-weight, viscous substance in my product. What is it?

Answer: This is likely due to the polymerization or oligomerization of 1,2-epoxybutane.[9] The high ring strain of the epoxide makes it susceptible to ring-opening polymerization, which can be initiated by acids, bases, or certain metal catalysts.

Causality: An initiator (e.g., a proton from trace acid or a nucleophile) attacks the epoxide, opening the ring. The resulting species (an alcohol or alkoxide) can then act as a nucleophile to attack another epoxide molecule, propagating the chain reaction to form polyethers.[10]

Troubleshooting & Prevention:

  • Strict Temperature Control: Exothermic polymerization can be a risk. Maintain recommended reaction temperatures and ensure efficient stirring to dissipate heat.

  • Quenching: Ensure the catalyst is thoroughly quenched and neutralized during the work-up procedure as specified by the synthetic protocol.

  • Storage: Store purified 1,2-epoxybutane at low temperatures and under an inert atmosphere. Avoid contact with acidic or basic contaminants. Commercial sources are often stabilized to prevent this.

Method-Specific Troubleshooting: Hydrolytic Kinetic Resolution (HKR)

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for obtaining highly enantioenriched terminal epoxides from inexpensive racemic mixtures.[11][12] It employs a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer—in this case, the (R)-epoxide—at a much faster rate, leaving the desired (S)-epoxide unreacted.[13]

Question 3: The enantiomeric excess (ee) of my recovered this compound from HKR is lower than expected. What are the common causes?

Answer: Suboptimal enantioselectivity in an HKR process typically points to one of three issues: incomplete reaction conversion, catalyst deactivation, or a competing non-selective background reaction.

Troubleshooting & Optimization:

Potential Cause Explanation Recommended Action
Incomplete Conversion The HKR enriches the slower-reacting enantiomer over time. If the reaction is stopped too early, a significant amount of the faster-reacting (R)-enantiomer will remain, lowering the ee of the recovered epoxide.Monitor the reaction progress carefully (e.g., by GC). Allow the reaction to proceed to ~50-60% conversion to achieve high ee of the remaining epoxide. Note that this inherently limits the theoretical yield to 50%.
Catalyst Issues The chiral (salen)Co(III) catalyst can be sensitive. Improper preparation, handling, or the presence of impurities can lead to a less active or non-selective catalyst.Use a high-purity, well-characterized catalyst. Ensure the catalyst is properly activated as per established protocols.[14] Store the catalyst under inert conditions, protected from light and moisture.
Background Hydrolysis If a non-catalyzed hydrolysis reaction occurs at a significant rate, it will consume both (R) and (S) enantiomers non-selectively, eroding the enantiomeric excess. This is often caused by acidic or basic impurities.Ensure the reaction is run under neutral or very mildly acidic conditions as specified in the literature protocol. Purify starting materials if they are suspected of containing acidic or basic residues.
Incorrect Stoichiometry of Water The amount of water is critical. Too much water can lead to excessive hydrolysis of the desired (S)-enantiomer, while too little will result in low conversion.Use precisely 0.5 to 0.6 equivalents of water relative to the racemic epoxide for optimal resolution.[12]

HKR_Troubleshooting

Method-Specific Troubleshooting: Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-butene, using a chiral (salen)Mn(III) catalyst.[15] Common oxidants include sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (mCPBA).[16]

Question 4: My Jacobsen epoxidation of 1-butene suffers from low yield and produces several byproducts. What are they and how can I improve the reaction?

Answer: Low yields in the Jacobsen epoxidation can stem from catalyst deactivation, slow reaction rates, or competing side reactions. Besides the common 1,2-butanediol byproduct from hydrolysis, other impurities can arise from the reaction mechanism and conditions.

Causality & Troubleshooting:

  • Catalyst Deactivation: The Mn-salen catalyst can be susceptible to oxidative degradation, forming inactive µ-oxo dimers.

    • Solution: The addition of a coordinating axial ligand, such as pyridine N-oxide or N-methylmorpholine N-oxide (NMO), can often prevent the formation of these inactive dimers, leading to improved catalyst turnover and higher yields.

  • Formation of Chlorinated Byproducts: When using NaOCl (bleach) as the terminal oxidant, competing reactions can form chlorinated species. For example, ring-opening of the epoxide by chloride can yield a chlorohydrin.

    • Solution: Ensure the pH of the bleach solution is carefully controlled (typically buffered between 9.5 and 11.5). Using a phase-transfer catalyst can sometimes improve the reaction rate and selectivity, minimizing side reactions.[16]

  • Over-oxidation: Although less common for simple epoxides, further oxidation of the product is a theoretical possibility, leading to ring-opened products or C-H oxidation on the substrate.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive amounts of the oxidant.

Jacobsen_Cycle

References

Technical Support Center: Enhancing Enantioselectivity in Epoxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Enantioselective Epoxide Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The following guides and FAQs are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, offering step-by-step guidance to enhance your enantioselectivity.

Problem 1: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Ring-Opening (ARO) Reaction.

Question: I am performing an asymmetric ring-opening of a meso-epoxide using a chiral salen-metal complex, but my enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess in ARO reactions can stem from several factors, ranging from catalyst issues to reaction conditions. Let's break down the likely culprits and their solutions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Activity and Integrity:

    • Cause: The chiral catalyst may not be in its most active form, or it may have degraded. For instance, in Jacobsen's Hydrolytic Kinetic Resolution (HKR), the active catalyst is a (salen)Co(III)-OH species, which is formed in situ from a precatalyst like (salen)Co(II) or (salen)Co(III)-OAc.[1] Incomplete conversion to the active species can lead to a competing, non-selective background reaction.

    • Solution:

      • Catalyst Activation: Ensure proper activation of your precatalyst. For Co(III)-salen catalyzed HKR, aerobic oxidation of the Co(II) precursor in the presence of an acid like acetic acid is crucial.[1][2] Mechanistic studies have shown that the counterion on the Co(III) complex can influence reactivity, with some studies suggesting that catalysts with less coordinating anions can be more active.[1]

      • Catalyst Purity: Verify the purity of your catalyst and ligand. Impurities can interfere with the formation of the active catalytic species.

      • Catalyst Loading: While higher catalyst loading might seem beneficial, it can sometimes lead to the formation of less selective dimeric or oligomeric species.[2] Conversely, very low catalyst loading might not be sufficient to outcompete the background reaction.[2] Optimization of catalyst loading is key; start with the recommended loading (e.g., 0.2-2.0 mol%) and adjust as needed.

  • Reaction Conditions:

    • Cause: Temperature, solvent, and the presence of additives can significantly impact enantioselectivity.[2]

    • Solution:

      • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0°C or -20°C) can enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.[3]

      • Solvent Screening: The solvent can have a large impact on both the reaction rate and enantioselectivity.[2] Solvents can influence catalyst solubility, aggregation, and the stability of the transition state. Screen a range of solvents with varying polarities and coordinating abilities. For some reactions, solvent-free conditions have been shown to be effective.[2][4]

      • Additives: The addition of certain achiral additives can sometimes enhance enantioselectivity. For example, the use of Et3N as an additive has been shown to significantly improve ee in some Cr-salen catalyzed aminolysis reactions.[2]

  • Substrate and Nucleophile Purity:

    • Cause: Impurities in the epoxide substrate or the nucleophile can react with the catalyst or participate in non-selective side reactions. Water, for instance, can act as a competing nucleophile in non-hydrolytic reactions.

    • Solution:

      • Purification: Ensure your epoxide and nucleophile are of high purity. Purification by distillation or chromatography may be necessary.

      • Anhydrous Conditions: For reactions that are not hydrolytic, maintaining strictly anhydrous conditions is critical. Use freshly distilled solvents and dry glassware. The use of molecular sieves can help to scavenge any trace amounts of water.[3]

Problem 2: Poor Yield and/or Slow Reaction Rate in Hydrolytic Kinetic Resolution (HKR).

Question: My Hydrolytic Kinetic Resolution (HKR) of a terminal epoxide is very slow, and the yield of the recovered epoxide is low, even after extended reaction times. How can I improve the reaction efficiency?

Answer: Sluggish HKR reactions are often linked to issues with catalyst activation and reaction setup. Here’s a systematic approach to troubleshooting this problem.

Potential Causes & Troubleshooting Steps:

  • Inefficient Catalyst Activation:

    • Cause: As mentioned previously, the active species in the Jacobsen HKR is the (salen)Co-OH complex. The precatalyst, typically (salen)Co(OAc), must be converted to this active form.[1] This process can be slow or incomplete, leading to a low concentration of the active catalyst.

    • Solution:

      • Pre-activation: Consider a pre-activation step where the (salen)Co(OAc) is stirred with a small amount of water before adding the epoxide substrate.

      • Counterion Effect: The nature of the counterion on the Co(III) precatalyst can affect the rate of formation of the active catalyst.[1] While acetate is common, other counterions might offer faster initiation.

  • Bimetallic Mechanism Considerations:

    • Cause: The mechanism of the HKR is believed to be second-order in the cobalt catalyst, suggesting a cooperative bimetallic mechanism where one cobalt center activates the epoxide and another delivers the nucleophile (water).[4][5][6] If the catalyst concentration is too low, this bimetallic pathway may be disfavored.

    • Solution:

      • Optimize Catalyst Loading: While low catalyst loadings are desirable, they might not be optimal for all substrates. For particularly unreactive epoxides, increasing the catalyst loading (e.g., up to 2 mol%) may be necessary to achieve a reasonable reaction rate.

  • Mass Transfer Limitations:

    • Cause: In solvent-free or highly concentrated reactions, inefficient mixing can lead to poor mass transfer of the reactants to the catalyst. This is particularly relevant for heterogeneous or partially soluble catalysts.

    • Solution:

      • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction.

      • Solvent Effects: While solvent-free conditions are often preferred, for some substrates, the use of a minimal amount of a non-coordinating solvent can improve solubility and mass transfer without significantly impacting enantioselectivity.

Problem 3: Inconsistent Results and Poor Reproducibility.

Question: I am getting inconsistent enantioselectivity and yields for the same reaction performed on different days. What could be causing this lack of reproducibility?

Answer: Poor reproducibility is a frustrating issue that often points to subtle variations in experimental parameters. A meticulous and systematic approach is needed to identify the source of the inconsistency.

Potential Causes & Troubleshooting Steps:

  • Atmospheric Moisture and Oxygen:

    • Cause: Many organometallic catalysts, including the Co(II) precatalyst for HKR, are sensitive to air and moisture. Inconsistent exposure to the atmosphere can lead to variations in catalyst activation and degradation.

    • Solution:

      • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially during catalyst handling and reaction setup.

      • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

  • Purity of Reagents and Solvents:

    • Cause: Variations in the purity of reagents and solvents from different batches or suppliers can introduce unknown impurities that affect the reaction.

    • Solution:

      • Consistent Sourcing: Use reagents and solvents from the same trusted supplier and batch for a series of experiments.

      • Fresh Solvents: Use freshly purified/distilled solvents for each experiment.

  • Precise Control of Reaction Parameters:

    • Cause: Small, seemingly insignificant variations in temperature, reaction time, or stoichiometry can have a significant impact on the outcome of highly sensitive catalytic reactions.

    • Solution:

      • Accurate Temperature Monitoring: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.

      • Precise Reagent Addition: Use calibrated syringes or pipettes for the addition of all reagents, especially the catalyst and limiting reagents.

      • Consistent Reaction Time: Quench the reaction at the same time point for each run, as determined by reaction monitoring (e.g., TLC or GC).

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding enantioselective epoxide reactions.

Q1: What is the fundamental difference between the desymmetrization of a meso-epoxide and the kinetic resolution of a racemic epoxide?

A1: Both are powerful strategies for obtaining enantioenriched products, but they operate on different principles.[4][7]

  • Desymmetrization of meso-epoxides: This process starts with an achiral meso-epoxide, which has a plane of symmetry. A chiral catalyst selectively opens the epoxide at one of its two enantiotopic carbon atoms, leading to a single, enantioenriched product.[7][8] In theory, a 100% yield of the chiral product is possible.

  • Kinetic Resolution of Racemic Epoxides: This method begins with a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral epoxide. The chiral catalyst reacts preferentially with one enantiomer, leaving the other, less reactive enantiomer unreacted.[4][7] The maximum theoretical yield for the recovered, unreacted epoxide is 50%.[4]

Q2: How does the choice of the central metal in a salen complex affect the outcome of an asymmetric epoxide opening reaction?

A2: The central metal ion plays a crucial role in the Lewis acidity and overall reactivity of the salen complex, which in turn influences both the rate and enantioselectivity of the reaction. For example:

  • Chromium(III)-salen complexes are highly effective catalysts for the asymmetric ring-opening of meso-epoxides with nucleophiles like TMSN₃.[4][6]

  • Cobalt(III)-salen complexes are the catalysts of choice for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides.[6][9][10]

  • Manganese(III)-salen complexes , while famous for asymmetric epoxidation, are generally less effective for enantioselective ring-opening reactions.

The choice of metal is often determined empirically through screening, but it is clear that the metal's electronic properties and coordination geometry are key to effective catalysis.[4]

Q3: Can organocatalysts be used for enantioselective epoxide opening reactions?

A3: Yes, asymmetric organocatalysis has emerged as a powerful, metal-free alternative for promoting enantioselective epoxide ring-opening reactions.[7] Chiral organocatalysts, such as chiral phosphoric acids, thioureas, and amines, can activate the epoxide towards nucleophilic attack through hydrogen bonding or by forming a charged intermediate.[7] These methods offer the advantages of being less sensitive to air and moisture and avoiding potential heavy metal contamination of the final product.

Q4: What is the "cooperative catalysis" that is often mentioned in the context of salen-catalyzed epoxide openings?

A4: Cooperative catalysis in this context refers to a mechanism where two or more catalyst molecules work in concert to facilitate the reaction.[4][5] In the case of many salen-catalyzed epoxide openings, kinetic studies have shown a second-order dependence on the catalyst concentration, implying that two metal centers are involved in the rate-determining step.[5] The proposed mechanism involves one metal-salen unit acting as a Lewis acid to activate the epoxide, while a second metal-salen unit (often with a nucleophile coordinated) delivers the nucleophile.[4][6] This bimetallic pathway is often more enantioselective than a monometallic pathway.

Data Presentation & Experimental Protocols

Table 1: Influence of Reaction Parameters on Enantioselectivity in a Typical Jacobsen HKR of a Terminal Epoxide
ParameterCondition 1ee (%)Condition 2ee (%)Rationale
Temperature Room Temperature850 °C>99Lower temperatures enhance the energy difference between diastereomeric transition states, leading to higher selectivity.
Catalyst Loading 0.2 mol%901.0 mol%>99For some substrates, higher catalyst loading is needed to favor the selective bimetallic pathway over a non-selective background reaction.
Solvent Toluene92Solvent-free>99The absence of a coordinating solvent can sometimes enhance catalyst activity and selectivity.[2][4]
Water Stoichiometry 0.7 equiv95 (diol)0.55 equiv>99 (epoxide)Limiting the amount of water is crucial for achieving high ee of the recovered epoxide in a kinetic resolution.
Experimental Protocol: General Procedure for the Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide

This protocol is a general guideline and should be optimized for each specific substrate.

  • Catalyst Preparation:

    • In a clean, dry vial, dissolve the chiral (salen)Co(II) complex in a suitable solvent (e.g., toluene or CH₂Cl₂).

    • Add glacial acetic acid (1-2 equivalents).

    • Stir the mixture in an open-to-air vial for 1-2 hours until the color changes from orange/red to a deep brown/black, indicating the formation of the (salen)Co(III)OAc complex.

    • Remove the solvent under reduced pressure to obtain the solid precatalyst.

  • HKR Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the racemic terminal epoxide.

    • Add the (salen)Co(III)OAc precatalyst (0.2–2.0 mol%).

    • Cool the mixture to 0 °C in an ice bath.

    • Add deionized water (0.55 equivalents relative to the racemic epoxide) dropwise with vigorous stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or GC to determine the point of ~50% conversion.

    • Once the desired conversion is reached, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the recovered epoxide and the diol product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the recovered epoxide and the diol product by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) q1 Is the catalyst active and pure? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Are reaction conditions optimized? s1_yes->q2 a1 Verify catalyst activation. Check ligand/metal purity. Optimize catalyst loading. s1_no->a1 a1->q2 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Are substrate and nucleophile pure? s2_yes->q3 a2 Screen solvents. Optimize temperature. Investigate additives. s2_no->a2 a2->q3 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No end_node Improved Enantioselectivity s3_yes->end_node a3 Purify epoxide and nucleophile. Ensure anhydrous conditions. s3_no->a3 a3->end_node

Caption: A decision tree for troubleshooting low enantioselectivity.

Diagram 2: Conceptual Overview of Desymmetrization vs. Kinetic Resolution

G cluster_0 Desymmetrization of meso-Epoxide cluster_1 Kinetic Resolution of Racemic Epoxide meso meso-Epoxide (Achiral) product1 Single Enantioenriched Product (e.g., (R,R)-diol) meso->product1 Nucleophilic Attack chiral_cat1 Chiral Catalyst chiral_cat1->meso racemic Racemic Epoxide ((R)-Epoxide + (S)-Epoxide) product2 product2 racemic->product2 Unreacted product3 Ring-Opened Product (e.g., (R)-diol) racemic->product3 Reacts Faster chiral_cat2 Chiral Catalyst chiral_cat2->racemic

Caption: Comparison of desymmetrization and kinetic resolution pathways.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for epoxidation catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and regeneration. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and enhance the longevity and efficiency of your catalytic systems.

Troubleshooting Guide: Addressing Common Catalyst Performance Issues

This section addresses the most frequent symptoms of catalyst deactivation observed during epoxidation experiments.

My catalyst's activity is rapidly declining. What are the likely causes?

A rapid decline in conversion is a critical issue that points to several potential deactivation mechanisms. The cause often depends on your specific catalytic system and reaction conditions.

  • For Zeolite Catalysts (e.g., TS-1 in Propylene Epoxidation): The most common culprit is the physical blockage of micropores.[1] During the reaction, by-products such as dimers or oligomers of the epoxide (e.g., propylene oxide) can form.[1][2] These bulky molecules deposit within the catalyst's channels, physically obstructing the path of reactants to the active titanium sites.[1][3] This phenomenon is a form of fouling or coking.[4][5]

  • For Supported Metal Catalysts (e.g., Ag/α-Al₂O₃ in Ethylene Epoxidation): The primary cause is often thermal degradation, specifically the sintering of the active metal particles.[4][6][7] At high reaction temperatures (e.g., >200-280°C), the small silver nanoparticles can migrate and coalesce into larger particles.[6][8] This process reduces the total active surface area of the silver, leading to a drop in activity.[8][9]

  • General Causes (Applicable to most systems):

    • Poisoning: Impurities in your feedstock (e.g., sulfur, phosphorus, heavy metals) can strongly and often irreversibly bind to the catalyst's active sites, rendering them inactive.[4][10][11][12]

    • Leaching: The active metal component of the catalyst (e.g., titanium from a titanosilicate framework) can dissolve into the reaction medium.[1][13][14] This is a chemical form of deactivation that leads to a permanent loss of active sites.[10][15]

I'm observing a decrease in selectivity towards the desired epoxide. Why is this happening?

A drop in selectivity indicates that side reactions are becoming more prominent. This can be directly linked to changes in the catalyst's structure or surface chemistry.

  • Changes in Active Sites: For titanosilicate catalysts like TS-1, the leaching of framework titanium can be a cause. The resulting defects or the leached titanium species in solution can catalyze non-selective side reactions.[14] Similarly, changes to the catalyst's surface acidity due to regeneration procedures or reactions can also impact selectivity.

  • Coke Formation: The carbonaceous deposits on the catalyst surface can not only block active sites but also alter the electronic properties of neighboring sites, potentially favoring pathways that lead to by-products.[5]

  • Mass Transfer Limitations: As pores get blocked by coke, diffusion limitations can occur.[3] Reactants and products spend more time within the catalyst pores, increasing the likelihood of secondary reactions, such as the isomerization of the epoxide or its polymerization.[16]

Visual Troubleshooting Workflow

Use this flowchart to diagnose potential catalyst deactivation issues based on experimental observations.

G Start Start: Observe Performance Drop Activity_Loss Significant Loss of Activity/ Conversion? Start->Activity_Loss Selectivity_Loss Significant Loss of Selectivity? Activity_Loss->Selectivity_Loss No Pore_Blockage Primary Cause: Pore Blockage / Coking (e.g., TS-1) Activity_Loss->Pore_Blockage  Yes (Zeolite System) Sintering Primary Cause: Thermal Sintering (e.g., Ag Catalysts) Activity_Loss->Sintering  Yes (Supported Metal) Leaching Possible Cause: Active Site Leaching Selectivity_Loss->Leaching No Side_Reactions Primary Cause: Altered Active Sites or Mass Transfer Limitations Selectivity_Loss->Side_Reactions Yes Regen_Calcination Regeneration Strategy: Calcination or H2O2 Washing Pore_Blockage->Regen_Calcination Regen_Redispersion Regeneration Strategy: Thermal Treatment / Chemical Redispersion Sintering->Regen_Redispersion Poisoning Possible Cause: Feedstock Poisoning Leaching->Poisoning Characterize Action: Characterize Spent Catalyst (TGA, BET, TEM, ICP) Leaching->Characterize Regen_Difficult Regeneration: Difficult / Irreversible. Focus on Feed Purification. Poisoning->Regen_Difficult Side_Reactions->Characterize

Caption: A decision tree for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs) on Deactivation & Regeneration
Deactivation Mechanisms

Q1: What is "coking" in the context of epoxidation, and how does it differ from fouling?

A1: In epoxidation, "coking" and "fouling" are often used interchangeably to describe the deposition of heavy organic by-products on the catalyst.[4][17] Specifically, these deposits are not typically hard, graphitic coke seen in high-temperature hydrocarbon processing.[18] Instead, they are polymers, dimers, and oligomers formed from the epoxide product or from side reactions with the solvent.[1][2] These deposits physically block the catalyst pores and cover active sites, which is the primary deactivation mechanism for catalysts like TS-1.[1][3]

Q2: How can I confirm if active site leaching is occurring?

A2: Leaching is the physical loss of the active metal from the catalyst support into the reaction solution.[10][14] To confirm this, you can perform a hot filtration test. During your reaction, filter the solid catalyst out of the hot reaction mixture and allow the filtrate (the liquid portion) to continue reacting under the same conditions.[19] If the reaction continues to proceed in the filtrate, it indicates that active species have leached from the solid catalyst and are now catalyzing the reaction homogeneously.[19] For quantitative analysis, you can analyze the reaction filtrate using Inductively Coupled Plasma (ICP) spectroscopy to detect and measure the concentration of the leached metal.[19]

Q3: My reaction temperature is high. Should I be concerned about thermal degradation?

A3: Yes, especially if you are using a supported metal catalyst like silver for ethylene epoxidation.[6] High temperatures provide the energy for surface atoms to become mobile, leading to sintering, where smaller crystallites merge into larger ones, reducing the active surface area.[4][8][20] This is a major cause of deactivation for such systems.[6] For zeolite catalysts like TS-1, the crystalline framework is generally quite stable at typical epoxidation temperatures, but extreme temperatures during regeneration (calcination) must be carefully controlled to avoid structural damage.[15]

Catalyst Regeneration

Q4: What is the most effective way to regenerate a coked TS-1 catalyst?

A4: For TS-1 catalysts deactivated by organic deposits, two methods are highly effective:

  • Calcination: This involves heating the catalyst to a high temperature (e.g., 550°C) in the presence of air.[1][2] The oxygen combusts the organic foulants, cleaning the pores and restoring access to the active sites. This is a very robust and common industrial practice.[16][21]

  • Hydrogen Peroxide (H₂O₂) Washing: Washing the spent catalyst with a dilute solution of H₂O₂ (e.g., 1.5-5 wt%) at moderate temperatures (e.g., 80-100°C) is also very effective.[2][22] The peroxide oxidatively breaks down the bulky organic by-products, clearing the micropores.[1] This method can sometimes be preferred as it avoids the very high temperatures of calcination.

Washing with solvents like methanol or isopropanol alone is generally less effective for complete activity recovery compared to calcination or H₂O₂ treatment.[1][2]

Q5: Can regeneration fully restore my catalyst's initial performance?

A5: Often, a significant portion of the activity can be restored, but achieving 100% recovery can be challenging, and performance may degrade over many cycles. While regeneration methods like calcination can effectively remove coke, they may not reverse other deactivation mechanisms.[22] For instance, if active sites have been lost due to leaching, calcination will not replace them. Furthermore, the regeneration process itself can sometimes cause subtle, irreversible changes, such as altering the surface acidity or causing minor structural damage, which can affect selectivity and long-term stability in subsequent runs.

Q6: How do I choose between different regeneration methods?

A6: The choice depends on the primary deactivation mechanism and the nature of your catalyst. The following table provides a general guideline:

Deactivation MechanismPrimary Cause & ObservationCommon Catalyst TypesRecommended Regeneration Strategy
Coking / Fouling Blockage of pores by organic by-products. Gradual loss of activity.Zeolites (e.g., TS-1)[16]Calcination in air or washing with dilute H₂O₂.[1][2]
Thermal Sintering High reaction temperatures causing metal particle growth. Loss of active surface area.Supported Metals (e.g., Ag/α-Al₂O₃)[6][7]High-temperature treatment under controlled atmospheres to re-disperse metal particles. Promoters can also suppress sintering.[9][23]
Leaching Dissolution of active species into the reaction medium. Confirmed by hot filtration.Titano-silicates (TS-1, Ti-MCM-41)[13][14]Generally irreversible. Focus on optimizing reaction conditions (e.g., solvent, temperature) to minimize leaching.[14]
Poisoning Strong chemisorption of feedstock impurities (S, P, etc.). Rapid or gradual activity loss.All catalyst types, especially supported metals.[4][10]Can be irreversible. Regeneration may involve specific chemical treatments, but prevention through feed purification is key.[10][24]
Visual Guide: Deactivation Mechanisms & Regeneration Pathways

This diagram illustrates the common pathways of catalyst deactivation and the corresponding strategies for regeneration.

G cluster_0 Active Catalyst State cluster_1 Deactivated Catalyst States cluster_2 Regeneration Processes Active Fresh / Active Catalyst (High Surface Area, Dispersed Sites) Coked Coked / Fouled (Pores Blocked) Active->Coked By-product Deposition Sintered Sintered (Reduced Surface Area) Active->Sintered High Temperature Leached Leached (Active Sites Lost) Active->Leached Chemical Dissolution Calcination Calcination / Oxidative Washing Coked->Calcination Redispersion Thermal / Chemical Redispersion Sintered->Redispersion Irreversible Irreversible Leached->Irreversible Calcination->Active Restores Activity Redispersion->Active Restores Dispersion

Caption: Catalyst deactivation mechanisms and their regeneration routes.

Experimental Protocols

Protocol 1: Regeneration of TS-1 Catalyst via Calcination

This protocol describes a standard procedure for removing organic foulants from a spent Titanium Silicalite-1 (TS-1) catalyst.

  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration. Wash the catalyst thoroughly with the reaction solvent (e.g., methanol, isopropanol) to remove any residual reactants and products.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for at least 4 hours or until a constant weight is achieved. This removes residual solvent and moisture.

  • Calcination Setup: Place the dried catalyst powder in a ceramic crucible and place it in a programmable muffle furnace equipped with a proper ventilation system.

  • Heating Program:

    • Ramp the temperature from ambient to 550°C at a rate of 2-5°C/min under a slow flow of air. A slow ramp rate is crucial to prevent rapid, exothermic combustion of deposits, which could cause thermal shock and damage the catalyst structure.

    • Hold the temperature at 550°C for 5-6 hours to ensure complete combustion of all carbonaceous deposits.[1][2]

    • Cool the furnace down slowly to room temperature.

  • Post-Treatment: The regenerated catalyst is now ready for characterization or reuse.

Protocol 2: Regeneration of TS-1 Catalyst via H₂O₂ Washing

This protocol provides an alternative, lower-temperature method for oxidative removal of organic deposits.

  • Catalyst Recovery and Drying: Follow steps 1 and 2 from the Calcination Protocol.

  • Slurry Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of the spent catalyst in a dilute hydrogen peroxide solution. A typical concentration is 1.5-5 wt% H₂O₂ in deionized water. Use a solid-to-liquid ratio of approximately 1 g of catalyst per 20-30 mL of solution.

  • Washing Procedure:

    • Heat the slurry to 80-100°C with continuous stirring.[2][22]

    • Maintain this temperature for 4-24 hours. The duration depends on the extent of deactivation.[2]

  • Recovery and Final Wash:

    • Cool the slurry to room temperature.

    • Recover the catalyst by filtration.

    • Wash the regenerated catalyst thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove any residual peroxide and acids.

  • Drying: Dry the catalyst in an oven at 100-120°C overnight. The catalyst is now regenerated and ready for use.

References

Validation & Comparative

A Comparative Guide to (S)-(-)-1,2-Epoxybutane and (R)-(+)-1,2-Epoxybutane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's function, efficacy, and safety. Chiral epoxides are among the most versatile and powerful building blocks for introducing stereogenic centers. This guide provides an in-depth comparison of two fundamental chiral synthons: (S)-(-)-1,2-Epoxybutane and (R)-(+)-1,2-Epoxybutane. We will move beyond a simple catalog of properties to explore the causality behind their synthetic applications, supported by mechanistic insights and experimental frameworks.

Foundational Properties: More Than Just Mirror Images

At a glance, enantiomers possess identical physical properties, such as boiling point, density, and solubility. The defining difference lies in their interaction with plane-polarized light, a property known as optical rotation. However, their true divergence is revealed in a chiral environment, most notably during chemical synthesis where they generate diastereomeric transition states, leading to distinct stereochemical outcomes.

PropertyThis compound(R)-(+)-1,2-Epoxybutane
CAS Number 30608-62-9[1][2]3760-95-0[1]
Molecular Formula C₄H₈O[2]C₄H₈O
Molecular Weight 72.11 g/mol [2]72.11 g/mol
Boiling Point 63 °C[2]~65 °C[1]
Density 0.837 g/mL at 25 °C[2]0.83 g/cm³[1]
Optical Rotation [α] -10° (neat)[2]Positive (+)
Synonyms (S)-Ethyloxirane, (S)-Butylene Oxide[2][3](R)-Ethyloxirane, (R)-Butylene Oxide

The critical takeaway for the synthetic chemist is that while these molecules appear identical on a spec sheet, their stereochemical identity is the primary factor governing their utility. The choice between the (S) and (R) enantiomer is the first and most crucial decision in designing a synthesis for a specific chiral target.

The Cornerstone of Application: Regio- and Stereoselective Ring-Opening

The synthetic power of 1,2-epoxybutane lies in the reactivity of its strained three-membered ring, which readily opens upon reaction with a wide range of nucleophiles.[4] The predictability of this ring-opening reaction is what makes these reagents invaluable. The outcome is dictated by the reaction conditions—specifically, whether the reaction is catalyzed by acid or base.

Base-Catalyzed Ring-Opening: A Pure Sₙ2 Pathway

Under basic or neutral conditions, the ring-opening follows a classic Sₙ2 mechanism. The nucleophile attacks one of the epoxide carbons, displacing the oxygen atom in a single, concerted step.

  • Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon atom. In 1,2-epoxybutane, this is the primary carbon (C1).[5]

  • Stereoselectivity: As with all Sₙ2 reactions, the attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. Since the attack is at C1, which is not a stereocenter, the stereochemistry of the C2 carbon is retained.

This predictable behavior allows chemists to install a variety of functional groups with a specific, predetermined stereochemistry.

Acid-Catalyzed Ring-Opening: A Hybrid Sₙ1/Sₙ2 Mechanism

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. This activation enhances the electrophilicity of the ring carbons.

  • Regioselectivity: The mechanism is more complex than the base-catalyzed pathway.[5] It has significant Sₙ1 character, meaning a partial positive charge builds up on the carbon atom that can best stabilize it. In 1,2-epoxybutane, the secondary carbon (C2) is more substituted and thus better able to stabilize this charge. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon.[5][6]

  • Stereoselectivity: Despite the Sₙ1 character, the reaction still proceeds with backside attack, resulting in an inversion of configuration at the C2 stereocenter.[5]

The choice between acidic and basic conditions is therefore a powerful tool for controlling the regiochemistry of the final product, while in both cases, the stereochemical outcome is predictable and inverted relative to the reacting center.

G cluster_S This compound Synthesis cluster_R (R)-(+)-1,2-Epoxybutane Synthesis S_Epoxide (S)-Epoxide S_Base Base-Catalyzed (Nu⁻ attacks C1) S_Epoxide->S_Base Sₙ2 @ C1 S_Acid Acid-Catalyzed (Nu⁻ attacks C2) S_Epoxide->S_Acid Sₙ1/Sₙ2 @ C2 S_Product_Base (S)-1-Nu-butan-2-ol S_Base->S_Product_Base Retention at C2 S_Product_Acid (R)-2-Nu-butan-1-ol S_Acid->S_Product_Acid Inversion at C2 R_Epoxide (R)-Epoxide R_Base Base-Catalyzed (Nu⁻ attacks C1) R_Epoxide->R_Base Sₙ2 @ C1 R_Acid Acid-Catalyzed (Nu⁻ attacks C2) R_Epoxide->R_Acid Sₙ1/Sₙ2 @ C2 R_Product_Base (R)-1-Nu-butan-2-ol R_Base->R_Product_Base Retention at C2 R_Product_Acid (S)-2-Nu-butan-1-ol R_Acid->R_Product_Acid Inversion at C2

Caption: Regio- and stereochemical outcomes of nucleophilic ring-opening.

Comparative Synthetic Applications: Choosing the Right Tool for the Job

The "versus" in the topic title is not about competition, but about choice. The selection of (S) or (R)-1,2-epoxybutane is entirely dictated by the desired absolute configuration of the final product. One enantiomer is not inherently better; they are complementary tools for accessing the full spectrum of chiral chemical space.

EnantiomerApplicationResulting Product/IntermediateSignificance
This compound Synthesis of (+)- and (−)-homononactic acidsKey intermediates for tetranactinAccess to potent cyclic antibiotics.[3][7]
Preparation of a chiral phosphorus synthonBuilding block for phytoprostane B1 type IDevelopment of prostaglandin analogues.[3][7]
Synthesis of α-ethyltryptaminesDual dopamine-serotonin releasersPotential therapeutics for neurological disorders.[3]
Preparation of Eu³⁺-based precatalystsChiral Lewis acidsCatalysts for asymmetric Mukaiyama Aldol reactions.[3][7]
(R)-(+)-1,2-Epoxybutane Nucleophilic ring-opening with various reagentsLibrary of new (R)-2-butanol derivatives[8]Chiral pool synthesis for creating diverse chiral molecules.
Synthesis of chiral amino alcoholsLigands for asymmetric catalysisEnabling other enantioselective transformations.

As the table illustrates, the (S)-enantiomer has been documented in the synthesis of several specific, biologically active molecules. The (R)-enantiomer serves as the essential starting material to access the opposite enantiomers of these same targets or to build libraries of other chiral molecules where the (R)-configuration at a key stereocenter is required.

Experimental Protocol: A Self-Validating System

The following protocol provides a generalized, field-proven methodology for the base-catalyzed ring-opening of 1,2-epoxybutane with a primary amine, a common transformation in drug development.

Objective: To synthesize (R)-1-(benzylamino)butan-2-ol from (R)-(+)-1,2-epoxybutane.

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-(+)-1,2-epoxybutane (1.0 eq) and ethanol (5 mL per mmol of epoxide).

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution. The slight excess of the nucleophile ensures complete consumption of the limiting epoxide.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting epoxide.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material or acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: The resulting crude oil can be further purified by flash column chromatography on silica gel to yield the pure (R)-1-(benzylamino)butan-2-ol.

Causality and Validation: This protocol is self-validating. The use of a slight excess of the nucleophile drives the reaction to completion. The aqueous workup effectively removes the excess amine and other water-soluble components. Final purification by chromatography ensures high purity, which can be confirmed by NMR spectroscopy and mass spectrometry. The stereochemical integrity can be verified by chiral HPLC or by measuring the optical rotation of the product.

G start Define Target Stereochemistry select Select (S) or (R) Epoxide start->select Design react Perform Regioselective Ring-Opening select->react Synthesize purify Purification & Analysis react->purify Isolate end Final Chiral Product purify->end Validate

Caption: Workflow for selecting and using the correct epoxide enantiomer.

Conclusion

This compound and (R)-(+)-1,2-Epoxybutane are not interchangeable commodities but are distinct and complementary chiral building blocks. Their reactivity is governed by predictable mechanistic principles of epoxide ring-opening, allowing for the controlled introduction of stereocenters. The choice between them is a foundational decision in asymmetric synthesis, dictated entirely by the absolute stereochemical requirements of the target molecule. Understanding the causality behind their regio- and stereoselective reactions empowers researchers to design and execute robust synthetic routes to a vast array of enantiomerically pure molecules, from life-saving pharmaceuticals to advanced materials.

References

A Senior Application Scientist's Guide to Epoxide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Oxirane Ring

Epoxides, or oxiranes, are three-membered cyclic ethers whose high ring strain makes them exceptionally versatile intermediates in organic synthesis.[1] This inherent reactivity allows for stereospecific ring-opening by a variety of nucleophiles, providing access to a vast array of 1,2-difunctionalized compounds that are foundational to the fields of medicinal chemistry, materials science, and natural product synthesis.[2] The industrial production of bulk chemicals like ethylene oxide and propylene oxide, produced on the scale of millions of tonnes per year, underscores their economic significance.[1]

For the research scientist and drug development professional, the challenge lies not in recognizing the value of epoxides, but in selecting the optimal synthetic method from a diverse and ever-evolving toolkit. The choice of method dictates not only yield and purity but also, critically, the stereochemical outcome of the reaction—a factor of paramount importance in the synthesis of chiral drugs.

This guide provides an in-depth comparative analysis of the most prominent and field-proven methods for epoxide synthesis. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings, substrate scope, and practical considerations of each technique. The objective is to equip you, the practicing scientist, with the expert-level insights required to make informed, effective decisions in your synthetic endeavors.

The Workhorse: Peroxy Acid Epoxidation (Prilezhaev Reaction)

The reaction of an alkene with a peroxy acid is the classical and perhaps most direct method for epoxidation, first reported by Nikolai Prilezhaev in 1909.[3] It remains a staple in both academic and industrial labs due to its operational simplicity and broad applicability.

Expertise & Experience: The "Why"

The choice to use a peroxy acid is often driven by its reliability for a wide range of simple, unfunctionalized alkenes. The reaction is highly stereospecific, meaning the stereochemistry of the starting alkene is preserved in the epoxide product.[3] Electron-rich alkenes react faster, a key consideration for chemoselectivity in poly-olefinic substrates.[3] The most commonly used reagent is meta-chloroperoxybenzoic acid (m-CPBA) because it is a relatively stable, commercially available solid that is soluble in many common organic solvents like dichloromethane (DCM).[3] Other peroxy acids, such as peracetic acid, are also effective.[1][4]

Mechanism: The Concerted "Butterfly" Pathway

The Prilezhaev reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state.[3] In this single step, the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic alkene pi-bond. All bond-forming and bond-breaking events occur simultaneously, which accounts for the reaction's high stereospecificity. The oxygen is delivered in a syn addition, meaning both C-O bonds form on the same face of the original double bond.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Alkene Alkene (Nucleophile) TS Butterfly Transition State Alkene->TS π(C=C) HOMO attacks σ*(O-O) LUMO PeroxyAcid Peroxy Acid (Electrophile) PeroxyAcid->TS Epoxide Epoxide TS->Epoxide Concerted Syn Addition CarboxylicAcid Carboxylic Acid (Byproduct) TS->CarboxylicAcid

Caption: The concerted "Butterfly" mechanism of the Prilezhaev reaction.

Trustworthy Protocol: Epoxidation of Styrene with m-CPBA

This protocol describes the epoxidation of styrene, a common aromatic alkene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 mmol) in dichloromethane (DCM, 10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve m-CPBA (approx. 77% purity, 1.2 mmol) in DCM (5 mL). Add the m-CPBA solution dropwise to the stirred styrene solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical yield for this reaction is high, often exceeding 95%.[5]

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude styrene oxide. The product can be further purified by flash column chromatography if necessary.

The "Green" Alternative: Catalytic Hydrogen Peroxide Methods

Driven by the principles of green chemistry, methods utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant have gained significant traction. H₂O₂ is inexpensive and its only byproduct is water, making these systems highly atom-economical. However, H₂O₂ itself is a relatively poor oxidant for alkenes and requires activation by a catalyst.

Expertise & Experience: The "Why"

This family of methods is chosen when environmental impact and cost are major considerations. Catalysts based on high-valent metals such as tungsten (W), manganese (Mn), or rhenium (Re) are commonly employed.[6][7] The choice of catalyst and ligand system can tune the reactivity and, in some cases, introduce enantioselectivity. For instance, tungsten-based catalysts paired with chiral bishydroxamic acid ligands have shown high yields and excellent enantioselectivity (up to 97% ee) for both allylic and homoallylic alcohols.[6] Manganese systems, often using picolinic acid as a ligand, are effective for epoxidizing unactivated terminal olefins.[7][8]

Trustworthy Protocol: Manganese-Catalyzed Epoxidation of 1-Octene with H₂O₂

This protocol is adapted from procedures using manganese salts and picolinic acid.[7][8]

  • Catalyst Preparation: In a reaction vessel, add manganese(II) acetate (0.05 mmol) and 2-picolinic acid (0.15 mmol) to acetonitrile (5 mL). Stir until a homogenous solution is formed.

  • Substrate Addition: Add 1-octene (5.0 mmol) to the catalyst solution.

  • Oxidant Addition: Cool the mixture to 0 °C. Slowly add 30% aqueous hydrogen peroxide (7.5 mmol) dropwise over 20 minutes, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Reported yields for this type of system can reach approximately 61% for 1-octene.[8]

  • Workup and Purification: Quench the reaction with an aqueous solution of sodium sulfite. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 1,2-epoxyoctane via column chromatography.

The Mild Oxidant: Dimethyldioxirane (DMDO)

Dimethyldioxirane (DMDO) is a powerful yet mild oxidizing agent prized for its ability to generate sensitive epoxides under neutral conditions.[9]

Expertise & Experience: The "Why"

DMDO is the reagent of choice for substrates that are sensitive to acid or base, or that contain functional groups that might be oxidized by harsher reagents like peroxy acids. The reaction is clean, with acetone being the only byproduct, which simplifies purification.[10] The main operational challenge is that DMDO is unstable and cannot be stored for long periods. It is typically prepared in situ or as a solution in acetone immediately before use from potassium peroxymonosulfate (Oxone®) and acetone.[11][12]

Trustworthy Protocol: In Situ Epoxidation of Cyclooctene with DMDO

This protocol is based on the in situ generation of DMDO for the epoxidation of a simple cyclic alkene.[11]

  • Reaction Setup: In a round-bottom flask, dissolve cyclooctene (0.58 mmol) in acetone (2 mL). Add sodium bicarbonate (NaHCO₃, 233 mg) to buffer the solution.

  • Oxidant Preparation: In a separate test tube, dissolve Oxone® (302 mg) in distilled water (1.5 mL).

  • Reaction: Add the aqueous Oxone® solution dropwise to the vigorously stirred cyclooctene/acetone mixture over 2-3 minutes.

  • Stirring: Once the addition is complete, allow the biphasic mixture to stir at room temperature for 25-30 minutes.

  • Workup: Add diethyl ether (2 mL) and stir to extract the product. Allow the layers to separate and carefully transfer the ether layer to a clean test tube. Extract the aqueous layer again with ether (1.5 mL).

  • Purification: Combine the organic extracts and wash with water (1 mL). Dry the ether layer using a sodium sulfate drying column and collect the solution in a pre-weighed vial. Evaporate the solvent with a gentle stream of nitrogen to yield the solid cyclooctene oxide.

The Pinnacle of Control: Asymmetric Epoxidation Methods

For the synthesis of enantiopure drugs and complex molecules, controlling stereochemistry is non-negotiable. Asymmetric epoxidation methods utilize chiral catalysts to deliver the oxygen atom to one face of the prochiral alkene preferentially, resulting in an enantiomerically enriched epoxide product. The Sharpless and Jacobsen-Katsuki epoxidations are the two pillars of this field.

Sharpless Asymmetric Epoxidation

The Nobel Prize-winning Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols .[13]

Expertise & Experience: The "Why"

The key to this reaction's success is its strict substrate requirement. The allylic alcohol is not merely a spectator; it coordinates to the titanium catalyst, acting as a directing group. This rigid, chiral environment dictates the face of the alkene to which the oxygen (from tert-butyl hydroperoxide, TBHP) is delivered.[14] The stereochemical outcome is predictable based on the chirality of the diethyl tartrate (DET) ligand used: (+)-DET delivers the oxygen to one face, while (-)-DET delivers it to the other. This predictability is its greatest strength, consistently providing very high enantiomeric excess (>90% ee).[15][16]

G cluster_reactants Core Reactants cluster_catalyst Catalyst Formation & Substrate Binding cluster_oxidation Oxygen Transfer cluster_products Products & Catalyst Turnover Ti Ti(OiPr)₄ ActiveCat Chiral Ti-Tartrate Dimeric Complex Ti->ActiveCat DET Chiral Tartrate (e.g., (+)-DET) DET->ActiveCat TBHP TBHP (Oxidant) BoundComplex Substrate-Catalyst Complex TBHP->BoundComplex AllylOH Allylic Alcohol (Substrate) AllylOH->BoundComplex Coordinates to Ti center ActiveCat->BoundComplex O_Transfer Face-Selective Oxygen Delivery from TBHP BoundComplex->O_Transfer O_Transfer->ActiveCat Catalyst Regeneration EpoxyAlc Enantioenriched Epoxy Alcohol O_Transfer->EpoxyAlc tBuOH t-Butanol O_Transfer->tBuOH

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Trustworthy Protocol: Asymmetric Epoxidation of Geraniol

This protocol is adapted from procedures for the epoxidation of geraniol, a common allylic alcohol substrate.[14]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves. Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C.

  • Catalyst Formation: To the cooled suspension, add D-(-)-diisopropyl tartrate (DIPT) (0.24 mmol), followed by titanium(IV) isopropoxide (Ti(OiPr)₄) (0.20 mmol). Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Reaction: Add geraniol (2.0 mmol) to the mixture. Prepare a solution of TBHP in decane (e.g., 5.5 M, 4.0 mmol) and add it dropwise over 10-15 minutes, ensuring the internal temperature remains below -15 °C.

  • Monitoring: Stir the reaction at -20 °C for 2-4 hours. The reaction's enantioselectivity is highly dependent on temperature. Enantiomeric excess values for this reaction can be very high, often in the range of 80-90%.[15]

  • Workup: Quench the reaction by adding water. Warm the mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution and stir for another 30 minutes until the phases clarify. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting chiral epoxy alcohol by flash column chromatography.

Jacobsen-Katsuki Epoxidation

In contrast to the Sharpless method, the Jacobsen-Katsuki epoxidation is a powerful tool for the asymmetric epoxidation of unfunctionalized alkenes , particularly cis-disubstituted and conjugated olefins like styrenes.[17][18]

Expertise & Experience: The "Why"

The Jacobsen epoxidation is the method of choice when the substrate lacks a directing hydroxyl group.[19] It employs a chiral manganese(III)-salen complex as the catalyst. A variety of terminal oxidants can be used, with aqueous sodium hypochlorite (NaOCl, or bleach) and m-CPBA being common.[19] The addition of an axial donor ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P₃NO), can significantly increase the reaction rate and catalyst stability, allowing for lower catalyst loadings.[20][21] While the mechanism is still debated, it is thought to proceed via a high-valent Mn(V)=O species that transfers its oxygen to the alkene.[19]

Trustworthy Protocol: Asymmetric Epoxidation of Indene

This protocol is based on the highly optimized procedure for the epoxidation of indene.[20][21]

  • Setup: In a flask, dissolve indene (1.0 mmol) and 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) (0.1 mmol) in dichloromethane (5 mL). Add pH 11.3 phosphate buffer (2.5 mL).

  • Catalyst Addition: Add the (R,R)-Jacobsen catalyst (0.02 mmol) to the biphasic mixture.

  • Oxidant Addition: Cool the vigorously stirred mixture to 0 °C. Add chilled commercial bleach (approx. 8.25% NaOCl, 1.5 mmol) dropwise over 1 hour using a syringe pump.

  • Reaction: Continue stirring at 0 °C for 2-4 hours after the addition is complete. This reaction typically provides indene oxide in ~90% yield and 85-88% enantiomeric excess.[20][21]

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.

Comparative Performance Analysis

The selection of an epoxidation method is a multi-parameter decision. The following table summarizes the key characteristics of the discussed methods to facilitate a direct comparison.

MethodTypical SubstrateOxidantKey Reagent/CatalystExample SubstrateReported Yield (%)Reported ee (%)Key AdvantagesKey Limitations
Prilezhaev Reaction General AlkenesPeroxy Acidm-CPBA, Peracetic AcidStyrene>95[5]0 (Racemic)Simple, reliable, broad scope, stereospecific.Not enantioselective, byproduct removal, oxidant can be hazardous.
Sharpless Epoxidation Allylic AlcoholsTBHPTi(OiPr)₄, DET/DIPTGeraniol~80[15]84-90[15]Highly predictable stereochemistry, very high ee.Strict requirement for an allylic alcohol substrate.[13]
Jacobsen Epoxidation cis-Alkenes, StyrenesNaOCl, m-CPBAChiral Mn(III)-salenIndene~90[20][21]85-88[20][21]Broad scope for unfunctionalized alkenes, high ee.Lower ee for trans-alkenes, catalyst can be expensive.
DMDO Epoxidation General AlkenesDMDO (in situ)Oxone®, AcetoneCycloocteneHigh (Qualitative)[11]0 (Racemic)Very mild, neutral conditions, clean (acetone byproduct).DMDO is unstable and must be freshly prepared.[10]
Catalytic H₂O₂ General AlkenesH₂O₂Mn or W salts1-Octene (Mn)~61[8]N/A"Green" (water byproduct), inexpensive oxidant.Often requires catalyst/ligand optimization, can have side reactions.

Conclusion: A Strategic Approach to Synthesis

The synthesis of epoxides is a mature field of organic chemistry, yet it continues to evolve with the development of more efficient, selective, and sustainable methods. The classical Prilezhaev reaction remains a robust and straightforward choice for many applications. For substrates sensitive to acidic conditions, DMDO offers a mild and clean alternative. When the ultimate goal is the stereocontrolled synthesis of chiral molecules, the Sharpless and Jacobsen epoxidations provide unparalleled control, albeit for different substrate classes. The Sharpless method is the undisputed champion for allylic alcohols, while the Jacobsen epoxidation offers greater flexibility for a broader range of unfunctionalized olefins. Finally, the growing importance of green chemistry makes catalytic hydrogen peroxide systems an increasingly attractive option for both laboratory and industrial-scale synthesis.

As a senior application scientist, my recommendation is to approach the choice of an epoxidation method strategically. First, analyze the substrate: does it possess a directing group like an allylic alcohol? Is it sensitive to acid or base? Second, define the goal: is racemic epoxide sufficient, or is high enantiomeric purity critical? Finally, consider the practical aspects: reagent cost, safety, scalability, and environmental impact. By carefully weighing these factors against the performance data and mechanistic principles outlined in this guide, you will be well-equipped to select the optimal path to your target epoxide, maximizing both efficiency and success.

References

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of 1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of methodologies for determining the enantiomeric excess (ee) of 1,2-epoxybutane, a critical chiral building block in synthetic chemistry. We will delve into the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and method validation, offering field-proven insights to guide researchers, scientists, and drug development professionals toward robust and reliable analyses.

The Critical Role of Enantiomeric Purity for 1,2-Epoxybutane

1,2-Epoxybutane, also known as butylene oxide, is a chiral epoxide. Its enantiomers, (R)- and (S)-1,2-epoxybutane, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of the epoxide ring is often crucial for the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the precise determination of its enantiomeric excess is a non-negotiable step in quality control and process development. Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis due to its high resolution, accuracy, and reproducibility.

Fundamentals of Chiral Recognition in HPLC

Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). The differing stability of these transient diastereomeric complexes leads to different retention times on the chromatographic column, enabling their separation and quantification.

The most successful and widely used CSPs for a broad range of chiral compounds, including epoxides, are polysaccharide-based columns. These phases consist of cellulose or amylose derivatives coated or immobilized onto a silica support. The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide polymer.

Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical factor in developing a successful chiral separation. Here, we compare the performance of two leading polysaccharide-based CSPs for the analysis of 1,2-epoxybutane: an immobilized amylose-based phase and a coated cellulose-based phase.

Method A: Immobilized Amylose-Based CSP (e.g., CHIRALPAK® IA)

Immobilized CSPs, where the polysaccharide derivative is covalently bonded to the silica support, offer exceptional durability and a wider range of compatible solvents. This allows for greater flexibility during method development.

  • Mechanism & Rationale: Amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), create helical polymer structures that act as chiral selectors. For 1,2-epoxybutane, the primary interactions are expected to be hydrogen bonding with the carbamate groups and steric interactions that force one enantiomer to fit more favorably within the chiral pocket. The immobilized nature of the phase allows for the use of solvents like ethyl acetate or methyl tert-butyl ether (MTBE), which can sometimes enhance selectivity.

  • Performance: This class of columns typically provides high selectivity and resolution for small, polar compounds like epoxides. The robust nature of the immobilized phase ensures longer column lifetime and method ruggedness, which is critical in a quality control environment.

Method B: Coated Cellulose-Based CSP (e.g., CHIRALCEL® OD-H)

Coated CSPs are a classic choice and have a long history of providing excellent chiral separations. However, they are limited to a narrower range of "normal phase" solvents (e.g., alkane/alcohol mixtures) to prevent stripping the chiral selector from the silica support.

  • Mechanism & Rationale: Cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), also form a helical structure with chiral grooves. The separation mechanism is similar to its amylose counterpart, relying on a combination of attractive and repulsive interactions. The precise three-dimensional arrangement of the carbamate groups on the cellulose backbone dictates the specific enantioselectivity.

  • Performance: For analytes like 1,2-epoxybutane, which are well-suited to normal-phase chromatography, coated cellulose columns often provide exceptional resolution. The analysis is typically fast and efficient, though care must be taken with solvent choice to ensure column longevity.

Data Presentation: Performance Comparison

The following table summarizes typical performance data for the separation of 1,2-epoxybutane enantiomers on the two types of CSPs discussed. These are representative values and may vary based on the specific system and conditions.

ParameterMethod A: Immobilized Amylose (CHIRALPAK® IA)Method B: Coated Cellulose (CHIRALCEL® OD-H)
Mobile Phase n-Hexane / 2-Propanol (98:2, v/v)n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (t_R1) ~ 5.2 min~ 6.5 min
Retention Time (t_R2) ~ 5.9 min~ 7.8 min
Selectivity (α) 1.151.22
Resolution (R_s) > 2.0> 2.5
Advantages High solvent flexibility, robust, long lifetimeExcellent resolution, established methodology
Disadvantages May require more screening for optimal solventLimited solvent compatibility

Experimental Protocols

The following sections provide detailed, step-by-step protocols for performing the chiral analysis.

Chiral Analysis Workflow

The general workflow for a chiral HPLC analysis is outlined below. It begins with careful sample preparation and system setup, followed by data acquisition and analysis, ensuring system suitability throughout the process.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Sample Preparation (Dilute 1,2-epoxybutane in mobile phase) MobilePhasePrep 2. Mobile Phase Preparation (Filter and degas solvent mixture) SystemEquil 3. System Equilibration (Pump mobile phase until baseline is stable) MobilePhasePrep->SystemEquil SST 4. System Suitability Test (SST) (Inject racemic standard, check Rs, Tailing) SystemEquil->SST SampleInject 5. Sample Injection (Inject prepared sample) SST->SampleInject DataAcq 6. Data Acquisition (Record chromatogram) SampleInject->DataAcq PeakIntegration 7. Peak Integration & ee Calculation (Area 1 / (Area 1 + Area 2)) * 100 DataAcq->PeakIntegration

Caption: General workflow for chiral HPLC analysis.

Detailed Protocol Using Coated Cellulose CSP (Method B)

This protocol is based on the high-resolution separation achieved with a CHIRALCEL® OD-H column.

1. Materials and Reagents:

  • Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Sample: Racemic 1,2-epoxybutane standard and the sample to be analyzed.

  • Instrumentation: HPLC system with UV detector.

2. Instrument Setup:

  • Mobile Phase Composition: n-Hexane / 2-Propanol (95:5, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Racemic Standard: Prepare a 1.0 mg/mL solution of racemic 1,2-epoxybutane in the mobile phase.

  • Analysis Sample: Prepare the sample at a similar concentration in the mobile phase.

4. Execution and System Suitability:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the racemic standard. The system is deemed suitable if:

    • The resolution (R_s) between the two enantiomer peaks is ≥ 2.0.

    • The tailing factor for each peak is ≤ 1.5.

  • Analysis: Once system suitability is confirmed, inject the analysis sample.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_1 - Area_2|) / (Area_1 + Area_2) * 100

Method Development and Optimization

Achieving optimal separation often requires logical troubleshooting. The choice of mobile phase modifier and its concentration is paramount.

Optimization Logic

The alcohol modifier (e.g., 2-propanol, ethanol) in the mobile phase plays a competitive role for hydrogen bonding sites on the CSP.

  • Low Alcohol %: Increases retention time and can improve resolution, but peaks may become broad.

  • High Alcohol %: Decreases retention time, leading to faster analysis, but may cause a loss of resolution.

The goal is to find a "sweet spot" that provides baseline separation (R_s > 1.5) in a reasonable runtime.

G cluster_opt Optimization Loop Start Start: Separate Enantiomers of 1,2-Epoxybutane SelectCol Select Initial Column (e.g., CHIRALCEL OD-H) Start->SelectCol InitialCond Set Initial Conditions (e.g., Hexane/IPA 90:10, 1 mL/min) SelectCol->InitialCond RunRacemic Inject Racemic Standard InitialCond->RunRacemic CheckRes Resolution (Rs) > 1.5? RunRacemic->CheckRes TooFast Peaks eluting too fast? (Poor Resolution) CheckRes->TooFast No Success Method Optimized: Validate CheckRes->Success Yes DecreasePolarity Decrease % Alcohol Modifier (e.g., from 10% to 5% IPA) TooFast->DecreasePolarity Yes TooSlow Peaks eluting too slow? (Broad Peaks) TooFast->TooSlow No DecreasePolarity->RunRacemic TooSlow->RunRacemic No (Hold Conditions) IncreasePolarity Increase % Alcohol Modifier (e.g., from 10% to 15% IPA) TooSlow->IncreasePolarity Yes IncreasePolarity->RunRacemic

Caption: Decision tree for chiral method optimization.

Conclusion and Recommendations

For the routine, high-resolution analysis of 1,2-epoxybutane enantiomeric excess, both immobilized amylose and coated cellulose-based CSPs are excellent choices.

  • For high-throughput QC environments , a well-established method on a coated cellulose column (e.g., CHIRALCEL® OD-H) often provides the best combination of speed and resolution.

  • For method development and research applications , the robustness and solvent flexibility of an immobilized amylose column (e.g., CHIRALPAK® IA) are highly advantageous, allowing for more extensive optimization and ensuring a longer column lifetime under varied conditions.

Ultimately, the choice of column should be guided by the specific application's requirements for resolution, speed, and method ruggedness. The protocols and optimization strategies outlined in this guide provide a robust framework for developing and implementing a reliable chiral HPLC method for this critical analyte.

A Comparative Guide to Jacobsen vs. Sharpless Epoxidation for Terminal Olefins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the enantioselective epoxidation of olefins is a foundational tool. Among the most robust and widely adopted methods are the Jacobsen-Katsuki and Sharpless asymmetric epoxidations. While both deliver high enantioselectivity, their fundamental mechanisms and substrate requirements diverge significantly, particularly concerning terminal olefins. This guide provides an in-depth technical comparison to inform the strategic selection of the appropriate method for this specific substrate class.

Core Distinction: The Role of the Directing Group

The primary determinant in choosing between the Jacobsen and Sharpless methodologies for a terminal olefin lies in the presence or absence of an allylic alcohol moiety. The Sharpless epoxidation is mechanistically dependent on this functional group to pre-coordinate with the titanium catalyst, thereby directing the stereochemical outcome of the oxygen transfer.[1][2][3] In stark contrast, the Jacobsen epoxidation is renowned for its ability to epoxidize unfunctionalized alkenes, including terminal olefins, without the need for a directing group.[4][5][6] This makes it a more versatile tool for a broader range of simple terminal alkenes.[7][8]

At a Glance: Jacobsen vs. Sharpless Epoxidation

FeatureJacobsen-Katsuki EpoxidationSharpless Asymmetric Epoxidation
Substrate Scope Unfunctionalized olefins, including terminal, cis- and trisubstituted alkenes.[5][6]Primary and secondary allylic alcohols.[1][3][9]
Catalyst System Chiral Manganese(III)-salen complex.[4][10]Titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[1][9]
Typical Oxidant Sodium hypochlorite (NaOCl), m-chloroperoxybenzoic acid (m-CPBA).[4][5]tert-Butyl hydroperoxide (TBHP).[1][9]
Key Advantage Broad substrate scope without the requirement of a directing functional group.[4][8]Excellent predictability and typically higher enantioselectivity for allylic alcohols (>90% ee).[1][11]
Limitation for Terminal Olefins Enantioselectivity for simple terminal alkenes can be lower compared to other olefin classes (e.g., cis-disubstituted).[5]Not applicable for terminal olefins that lack an allylic alcohol functionality.[1][6]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The differing substrate requirements of the Jacobsen and Sharpless epoxidations are a direct consequence of their distinct catalytic cycles and modes of stereochemical induction.

The Jacobsen Epoxidation: A Chiral Pocket Approach

The Jacobsen epoxidation employs a chiral manganese(III)-salen complex. The reaction is initiated by the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species by a terminal oxidant like bleach.[4][7] This potent oxidizing agent then transfers its oxygen atom to the olefin. The enantioselectivity is governed by the chiral salen ligand, which creates a sterically defined pocket around the manganese center.[4][10] The bulky substituents on the ligand dictate the trajectory of the incoming olefin, favoring the approach of one enantiotopic face over the other.[4] While several mechanistic pathways have been proposed, including concerted and radical-mediated steps, the facial selectivity is ultimately determined by steric and electrostatic interactions between the olefin and the chiral catalyst.[7][12][13]

Jacobsen_Epoxidation MnIII Mn(III)-salen Complex MnV Active Mn(V)=O Species MnIII->MnV Oxidation Intermediate Olefin Complexation & Oxygen Transfer MnV->Intermediate Facial Selection Product_Release Product Release Intermediate->Product_Release Epoxidation Epoxide Chiral Epoxide Olefin Terminal Olefin Olefin->Intermediate Oxidant Oxidant (e.g., NaOCl) Oxidant->MnIII Product_Release->MnIII Catalyst Regeneration Product_Release->Epoxide Sharpless_Epoxidation Ti_Catalyst Ti(IV)-Tartrate Dimer Active_Complex Active Ti-Allylic Alcohol-Peroxide Complex Ti_Catalyst->Active_Complex Ligand Exchange Oxygen_Transfer Directed Oxygen Transfer Active_Complex->Oxygen_Transfer Intramolecular Delivery Epoxy_Alcohol Chiral Epoxy Alcohol Oxygen_Transfer->Epoxy_Alcohol Epoxy_Alcohol->Ti_Catalyst Product Release & Catalyst Regeneration Allylic_Alcohol Terminal Allylic Alcohol Allylic_Alcohol->Active_Complex TBHP TBHP TBHP->Active_Complex

References

A Comparative Guide to Chiral C4 Synthons: Navigating Alternatives to (S)-(-)-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a pivotal decision in the intricate process of asymmetric synthesis. (S)-(-)-1,2-Epoxybutane is a widely utilized C4 chiral synthon, valued for its reactivity in introducing a stereodefined ethyl group.[1][2] However, its volatility, potential for side reactions, and the availability of alternative synthetic strategies necessitate a broader consideration of other chiral synthons. This guide provides an in-depth, objective comparison of viable alternatives, supported by experimental data, to inform the selection of the most appropriate chiral building block for specific synthetic challenges.

The Benchmarked Synthon: this compound

This compound serves as a crucial starting material in the synthesis of various complex molecules, including the cyclic antibiotic tetranactin and chiral phosphorus synthons.[1][3] Its utility stems from the high ring strain of the epoxide, which facilitates nucleophilic ring-opening reactions.[4] These reactions typically proceed via an SN2 mechanism, allowing for the predictable introduction of a new functional group with inversion of stereochemistry.[4]

However, challenges associated with this compound include its low boiling point (65 °C), which can complicate handling and scale-up, and the potential for regioselectivity issues in ring-opening reactions with certain nucleophiles.[2]

Key Alternatives and Their Synthetic Utility

A range of alternative chiral C4 synthons, derived from the "chiral pool" or synthesized via asymmetric methods, offer distinct advantages in terms of stability, reactivity, and handling.[5][][7] This guide will focus on three prominent alternatives: (S)-1,2-Butanediol, (R)-Glycidyl Butyrate, and synthons derived from (S)-3-Buten-2-ol.

(S)-1,2-Butanediol: The Stable and Versatile Diol

(S)-1,2-Butanediol, a colorless and water-soluble liquid, presents a stable, non-volatile alternative to its epoxide counterpart.[8][9] Its value lies in its two hydroxyl groups, which can be selectively functionalized, offering a high degree of synthetic flexibility.[8][9][10]

Advantages over this compound:

  • Enhanced Stability and Safety: With a significantly higher boiling point (181-183 °C) and lower volatility, (S)-1,2-butanediol is easier and safer to handle, particularly on a larger scale.[8]

  • Tunable Reactivity: The diol functionality allows for selective protection and activation of the primary and secondary hydroxyl groups. This enables a more controlled and stepwise introduction of nucleophiles, avoiding the regioselectivity issues that can arise with direct epoxide ring-opening.

  • Versatile Precursor: It serves as a key intermediate in the synthesis of various pharmaceuticals and can be used to produce polyesters and polyurethanes.[8][11]

Synthetic Considerations: While the diol itself is less reactive than the epoxide, it can be readily converted into a more reactive species in situ. For instance, it can be transformed into a cyclic sulfate, which is even more reactive than an epoxide, or selectively tosylated at the primary hydroxyl group to create a good leaving group, facilitating subsequent nucleophilic substitution.[12]

Comparative Performance Data:

FeatureThis compound(S)-1,2-Butanediol
Boiling Point 65 °C[2]181-183 °C[8]
Reactivity High (strained ring)[4]Lower (requires activation)
Handling Volatile, requires careNon-volatile, easier to handle
Key Reactions Nucleophilic ring-opening[4]Selective protection, activation, substitution
(R)-Glycidyl Butyrate: A Handier Glycidyl Equivalent

(R)-Glycidyl butyrate is another valuable chiral C3 building block that can be adapted for C4 introductions. It is often used in the synthesis of N-aryl-5-(R)-hydroxymethyl-2-oxazolidinones, which are important intermediates for antibacterial agents.[13] While technically a C3 synthon with a protecting group, its reactivity profile and commercial availability make it a relevant alternative for constructing chiral fragments.

Advantages:

  • Commercial Availability and Ease of Synthesis: (R)-Glycidyl butyrate is commercially available and can be synthesized through various methods, including the enzymatic hydrolysis of racemic glycidyl butyrate.[13][14][15]

  • Controlled Reactivity: The butyrate group can influence the reactivity of the epoxide and can be removed later in the synthetic sequence.

  • High Enantiomeric Purity: It is often available with high enantiomeric excess (>98% ee).[13]

Experimental Protocol: Synthesis of N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone

This procedure highlights the use of (R)-glycidyl butyrate in a key synthetic transformation.[13]

  • Preparation of N-lithio-N-phenyl carbamate: Methyl N-phenyl carbamate is dissolved in freshly distilled tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is added dropwise to generate the N-lithiated species.

  • Alkylation: (R)-(-)-Glycidyl butyrate is added dropwise to the solution at -78°C.

  • Cyclization and In Situ Deprotection: The reaction mixture is stirred, allowing for the alkylation and subsequent intramolecular cyclization. The lithium alkoxide generated during the cyclization facilitates an in situ transesterification, removing the butyrate group to directly yield the desired N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified.

This method avoids the need for potentially hazardous and non-commercially available aryl isocyanates.[13]

Visualizing Synthetic Strategies

Logical Flow for Chiral Synthon Selection

Caption: A decision-making flowchart for selecting a chiral C4 synthon.

Reaction Workflow: (S)-1,2-Butanediol to a Chiral Amine

DiolToAmine cluster_0 Activation of Primary Hydroxyl cluster_1 Nucleophilic Substitution cluster_2 Reduction to Amine Diol (S)-1,2-Butanediol Tosylation Tosylation (TsCl, Pyridine) Diol->Tosylation Tosyl_Diol (S)-1-O-Tosyl-1,2-butanediol Tosylation->Tosyl_Diol Azide_Sub Azide Substitution (NaN3, DMF) Tosyl_Diol->Azide_Sub Azido_Alcohol (S)-1-Azido-2-butanol Azide_Sub->Azido_Alcohol Reduction Reduction (H2, Pd/C or LiAlH4) Azido_Alcohol->Reduction Amino_Alcohol (S)-1-Amino-2-butanol Reduction->Amino_Alcohol

Caption: A typical reaction sequence transforming (S)-1,2-butanediol into a chiral amino alcohol.

Derivatives of (S)-3-Buten-2-ol: The Chiral Pool Approach

(S)-3-Buten-2-ol, accessible from the chiral pool, serves as a versatile precursor for various C4 synthons.[16] Its alkene and alcohol functionalities can be manipulated to generate epoxides, diols, and other useful intermediates. For example, asymmetric epoxidation of the double bond can lead to chiral epoxy alcohols, which are valuable synthetic intermediates.[17][18]

Advantages:

  • Access to Diverse Structures: The double bond allows for a wide range of transformations, including epoxidation, dihydroxylation, and metathesis, leading to a variety of chiral C4 building blocks.[19]

  • Stereocontrol: The existing stereocenter can direct the stereochemical outcome of subsequent reactions.

Comparative Synthesis Yields and Enantioselectivity:

ReactionSynthonCatalyst/ReagentYield (%)ee (%)Reference(s)
Asymmetric EpoxidationAllylic AlcoholTi(O-iPr)4, (+)-DET>90>95[17]
Oxazolidinone Synthesis(R)-Glycidyl Butyraten-BuLi9998[13]
Hydrolytic Kinetic ResolutionRacemic Glycidyl Butyrate(R,R)-(salen)Co(II)44>99[20]

Conclusion and Future Perspectives

While this compound remains a valuable and reactive chiral C4 synthon, its limitations have spurred the development and application of several effective alternatives. (S)-1,2-Butanediol offers superior stability and handling properties, with the potential for highly selective, stepwise functionalization. (R)-Glycidyl butyrate provides a reliable and commercially available route to important chiral intermediates like oxazolidinones. Furthermore, chiral pool starting materials such as (S)-3-buten-2-ol open avenues to a diverse array of chiral C4 building blocks through well-established asymmetric transformations.

The choice of a chiral synthon is not a one-size-fits-all decision. It requires a careful evaluation of the specific synthetic target, the desired reaction pathway, and practical considerations such as scale, cost, and safety. By understanding the comparative advantages and limitations of each alternative, researchers can make more informed decisions, leading to more efficient, robust, and elegant synthetic routes in drug discovery and development.

References

A Spectroscopic Guide to Distinguishing (S) and (R) Enantiomers of 1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the precise determination of a molecule's absolute configuration is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological, toxicological, and material properties.[1][2] This guide provides a comprehensive comparison of spectroscopic techniques for the differentiation of (S)- and (R)-1,2-epoxybutane, a versatile chiral building block used in the synthesis of more complex molecules.[3][4][5] We will delve into the theoretical underpinnings and practical applications of various spectroscopic methods, supported by experimental data and detailed protocols, to empower researchers in their analytical endeavors.

The Significance of Chirality in 1,2-Epoxybutane

1,2-Epoxybutane, also known as ethyloxirane, is a chiral molecule due to the presence of a stereocenter at the C2 position of the epoxide ring.[4] This results in the existence of two enantiomers: (S)-(-)-1,2-epoxybutane and (R)-(+)-1,2-epoxybutane.[6] The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral entities, a critical factor in biological systems and the development of stereospecific materials. For instance, in drug design, one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even induce adverse reactions.[1] Therefore, the ability to spectroscopically distinguish and quantify these enantiomers is not merely an academic exercise but a crucial aspect of quality control and mechanistic understanding in numerous scientific disciplines.

Spectroscopic Techniques for Enantiomeric Discrimination

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation, they are inherently incapable of distinguishing between enantiomers in an achiral environment. This is because enantiomers possess identical physical properties like boiling point, density, and refractive index, and they interact identically with achiral media. To differentiate between (S)- and (R)-1,2-epoxybutane, specialized chiroptical techniques or the use of chiral auxiliary agents in conventional spectroscopy is necessary.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] This differential absorption arises from the coupling of electric and magnetic dipole transition moments during a vibrational transition, a phenomenon unique to chiral molecules.[7] Enantiomers will produce VCD spectra that are mirror images of each other, providing an unambiguous determination of absolute configuration.

Theoretical Basis: The VCD signal is proportional to the rotational strength (R) of a vibrational mode, which is dependent on the three-dimensional arrangement of atoms. For a given vibrational mode, the (S) and (R) enantiomers will have rotational strengths of equal magnitude but opposite sign, resulting in mirror-image VCD spectra.

Experimental Data Summary:

Spectroscopic ParameterThis compound(R)-(+)-1,2-Epoxybutane
VCD Signal (ΔA) Negative Cotton effect in region XPositive Cotton effect in region X
Positive Cotton effect in region YNegative Cotton effect in region Y

Note: The specific regions (X and Y) correspond to characteristic vibrational modes of the epoxybutane molecule. The signs of the Cotton effects are hypothetical and serve to illustrate the mirror-image relationship.

Experimental Protocol: VCD Analysis of 1,2-Epoxybutane Enantiomers

  • Sample Preparation: Prepare solutions of (S)- and (R)-1,2-epoxybutane in a suitable achiral solvent (e.g., carbon tetrachloride or chloroform) at a concentration that provides an adequate IR absorbance (typically 0.1-1 M).

  • Instrumentation: Utilize a dedicated VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light and a synchronous demodulator to detect the small VCD signal.[8]

  • Data Acquisition: Record the VCD spectrum over the mid-IR range (e.g., 4000-800 cm⁻¹). A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise ratio, as VCD signals are typically orders of magnitude weaker than the corresponding IR absorption.[8]

  • Data Processing: The raw data is processed to yield the VCD spectrum, which is a plot of the differential absorbance (ΔA = A_L - A_R) versus wavenumber.

  • Analysis: Compare the VCD spectra of the two enantiomers. They should exhibit mirror-image symmetry. For absolute configuration assignment, the experimental spectrum is typically compared to a theoretically calculated spectrum for one of the enantiomers using quantum chemistry methods like Density Functional Theory (DFT).[7]

Logical Workflow for VCD Analysis:

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_S (S)-Epoxybutane Solution VCD_Spec VCD Spectrometer Prep_S->VCD_Spec Prep_R (R)-Epoxybutane Solution Prep_R->VCD_Spec Spectrum_S VCD Spectrum (S) VCD_Spec->Spectrum_S Spectrum_R VCD Spectrum (R) VCD_Spec->Spectrum_R Comparison Spectral Comparison Spectrum_S->Comparison Spectrum_R->Comparison Absolute_Config Absolute Configuration Determination Comparison->Absolute_Config

Caption: Workflow for VCD analysis of 1,2-epoxybutane enantiomers.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

While VCD operates in the infrared region, ORD and CD spectroscopy probe the differential interaction of chiral molecules with circularly polarized light in the ultraviolet-visible (UV-Vis) range. ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light.

Theoretical Basis: Both phenomena are manifestations of the same underlying principle of chiroptical activity. Enantiomers will exhibit equal and opposite optical rotation at a given wavelength and will have mirror-image CD spectra. For simple molecules like 1,2-epoxybutane, which lack strong chromophores in the accessible UV-Vis region, these techniques may be less informative than VCD. However, polarimetry, which measures optical rotation at a single wavelength (typically the sodium D-line at 589 nm), is a classical and widely used method for characterizing enantiomers.

Experimental Data Summary:

Spectroscopic ParameterThis compound(R)-(+)-1,2-Epoxybutane
Specific Rotation [α]²⁰/D -10° (neat)+10° (neat)

Experimental Protocol: Polarimetry of 1,2-Epoxybutane Enantiomers

  • Sample Preparation: The sample can be analyzed neat (undiluted) or as a solution of known concentration in an achiral solvent.

  • Instrumentation: Use a polarimeter equipped with a sodium lamp.

  • Measurement: Fill a polarimeter cell of a known path length with the sample. Measure the observed rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL (or density if neat).

  • Analysis: The sign of the specific rotation directly distinguishes between the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Standard ¹H and ¹³C NMR spectroscopy cannot differentiate between enantiomers because the magnetic environments of corresponding nuclei are identical. However, by introducing a chiral auxiliary, such as a chiral solvating agent or a chiral lanthanide shift reagent, it is possible to induce diastereomeric interactions that lead to distinguishable NMR spectra for the enantiomers.[9]

Theoretical Basis: The chiral auxiliary forms transient diastereomeric complexes with the (S) and (R) enantiomers. These diastereomeric complexes have different geometries and, consequently, the corresponding nuclei in the two enantiomers experience different magnetic environments, resulting in separate signals in the NMR spectrum.

Experimental Data Summary (Hypothetical):

Nucleus(S)-Epoxybutane + Chiral Auxiliary(R)-Epoxybutane + Chiral Auxiliary
¹H NMR (ppm)
H at C23.15 (doublet of doublets)3.18 (doublet of doublets)
¹³C NMR (ppm)
C147.247.5
C252.552.9

Note: The chemical shift differences are exaggerated for illustrative purposes. The actual separation will depend on the specific chiral auxiliary and experimental conditions.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Prepare an NMR sample of the 1,2-epoxybutane enantiomer (or a mixture) in a suitable deuterated solvent. Add a stoichiometric amount (or an excess) of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra.

  • Analysis: Examine the spectra for the splitting of signals corresponding to the enantiomers. The integration of the separated signals can be used to determine the enantiomeric excess (ee) of a mixture.

Workflow for Chiral NMR Analysis:

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Epoxide 1,2-Epoxybutane (Enantiomer or Mixture) NMR_Sample NMR Sample Epoxide->NMR_Sample CSA Chiral Solvating Agent CSA->NMR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec Diastereomeric_Spectra Diastereomerically Resolved Spectra NMR_Spec->Diastereomeric_Spectra Integration Signal Integration Diastereomeric_Spectra->Integration EE_Determination Enantiomeric Excess Determination Integration->EE_Determination

Caption: Workflow for NMR analysis of 1,2-epoxybutane enantiomers using a chiral solvating agent.

Concluding Remarks

The spectroscopic differentiation of (S)- and (R)-1,2-epoxybutane is a critical analytical challenge with significant implications for research and industry. While conventional spectroscopic methods are blind to chirality, techniques such as Vibrational Circular Dichroism provide an unambiguous determination of absolute configuration through the direct measurement of chiroptical properties. Polarimetry offers a simpler, albeit less structurally informative, method for distinguishing between enantiomers based on their optical rotation. Furthermore, the use of chiral auxiliaries in NMR spectroscopy allows for the resolution of enantiomeric signals, enabling both qualitative identification and quantitative determination of enantiomeric excess. The choice of technique will depend on the specific analytical needs, available instrumentation, and the desired level of structural detail. By understanding the principles and practical considerations of these methods, researchers can confidently characterize the stereochemistry of 1,2-epoxybutane and other chiral molecules, ensuring the integrity and efficacy of their work.

References

Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Stereochemical Assignment of (S)-(-)-1,2-Epoxybutane Derivatives

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides a comprehensive comparison of modern analytical techniques for the stereochemical assignment of this compound and its derivatives. It offers field-proven insights, detailed experimental protocols, and supporting data to aid in method selection and implementation for chiral analysis in research and development settings.

This compound is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a versatile electrophile, its epoxide ring can be opened by a wide range of nucleophiles, establishing a defined stereocenter that is often crucial for the final compound's biological activity and safety profile. The incorrect enantiomer can lead to reduced efficacy, altered pharmacology, or even significant toxicity. Consequently, the ability to accurately determine and control the enantiomeric purity of 1,2-epoxybutane derivatives is not merely an analytical task but a cornerstone of safe and effective drug development.

This guide delves into the primary analytical methodologies employed for the stereochemical assignment of these derivatives, offering a comparative analysis to inform your selection of the most appropriate technique. We will explore the causality behind experimental choices and provide self-validating protocols to ensure trustworthy and reproducible results.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess (e.e.) and the absolute configuration of 1,2-epoxybutane derivatives relies on exploiting the subtle physical and chemical differences between enantiomers. This is typically achieved through interaction with a chiral environment, such as a chiral stationary phase in chromatography or a chiral auxiliary in spectroscopy. The most prevalent and powerful techniques are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for the analysis of volatile, thermally stable compounds like 1,2-epoxybutane and its less polar derivatives. Separation is achieved by differential partitioning of the enantiomers between the mobile gas phase and a chiral stationary phase (CSP) coated on the inside of the capillary column.

  • Principle of Operation: The most common CSPs for this purpose are based on cyclodextrin derivatives. These cone-shaped molecules have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition occurs through a combination of inclusion complexation, where one enantiomer fits better into the chiral cavity, and surface interactions (e.g., hydrogen bonding, dipole-dipole) with the functional groups on the cyclodextrin rim. This results in different retention times for the two enantiomers, allowing for their separation and quantification.

  • Experimental Choices & Causality:

    • Column Selection: The choice of the cyclodextrin derivative is critical. For instance, heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin is a common choice for separating small epoxides due to its specific cavity size and interaction potential. The polarity of the stationary phase must be optimized for the specific analyte.

    • Temperature Programming: A precise temperature gradient is essential. A lower initial temperature enhances the differential interaction with the CSP, improving resolution, while a gradual ramp ensures that the analytes elute in a reasonable time with good peak shape.

  • Advantages: High resolution, excellent sensitivity (especially with flame ionization detection - FID), and relatively fast analysis times.

  • Limitations: The analyte must be volatile and thermally stable. Derivatization may be required for less volatile compounds, adding a step to the workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a more versatile technique, suitable for a broader range of 1,2-epoxybutane derivatives, including those that are non-volatile or thermally labile. It operates on a similar principle to chiral GC but uses a liquid mobile phase.

  • Principle of Operation: Separation is most often achieved using CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. Chiral recognition is governed by a combination of attractive interactions, such as hydrogen bonds, π-π interactions, and dipole-dipole interactions, as well as steric repulsion between the analyte and the chiral selectors of the stationary phase. The enantiomer that interacts more strongly with the CSP is retained longer.

  • Experimental Choices & Causality:

    • Mobile Phase Selection: The choice of mobile phase (typically a mixture of a non-polar solvent like hexane or heptane and a polar alcohol like isopropanol or ethanol) is crucial. The alcohol acts as a polar modifier that competes with the analyte for interaction sites on the CSP. Adjusting the alcohol percentage directly modulates the retention and selectivity of the separation.

    • Column Chemistry: Polysaccharide-based columns like Chiralcel® OD or Chiralpak® AD are widely used due to their broad applicability. The choice between different polysaccharide derivatives depends on the specific functional groups present on the analyte.

  • Advantages: Wide applicability to a large range of compounds, non-destructive (allowing for sample recovery), and highly reproducible.

  • Limitations: Can consume larger volumes of expensive solvents compared to GC, and analysis times can be longer.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy becomes a powerful tool for stereochemical assignment when used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

  • Principle of Operation:

    • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte in solution. Because diastereomers have different physical properties, the corresponding nuclei in the two complexes experience slightly different chemical environments, leading to separate signals in the NMR spectrum (e.g., a split peak for a specific proton). The integration of these signals allows for the determination of enantiomeric ratio.

    • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral, enantiomerically pure reagent to form a pair of diastereomers. These diastereomers can then be readily distinguished by standard NMR, as they have distinct chemical shifts and coupling constants. This method is highly reliable but requires the reaction to go to completion without any kinetic resolution.

  • Experimental Choices & Causality:

    • Choice of Auxiliary: For epoxides, chiral alcohols or acids are often used as derivatizing agents. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA. The choice of a CSA depends on the functionality of the analyte and its ability to form non-covalent complexes.

  • Advantages: Provides detailed structural information and can be used to determine the absolute configuration (especially with CDAs like Mosher's acid). Does not require separation.

  • Limitations: Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, and the potential for systematic errors if derivatization is incomplete or introduces bias.

Performance Metrics: A Head-to-Head Comparison

The choice of technique often depends on a trade-off between sensitivity, speed, and the specific properties of the analyte. The following table summarizes the key performance characteristics of each method for the analysis of a typical 1,2-epoxybutane derivative.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR with Chiral Auxiliaries
Typical Sensitivity High (ng to pg range with FID/MS)Moderate (µg to ng range with UV/MS)Low (mg range)
Resolution Excellent (baseline separation is common)Very GoodVariable (depends on auxiliary and field strength)
Analysis Time Fast (5-20 minutes)Moderate (10-40 minutes)Slow (requires sample prep and acquisition time)
Analyte Volatility RequiredNot requiredNot required
Sample Preparation Simple (dilution in solvent)Simple (dissolution in mobile phase)Can be complex (requires derivatization)
Solvent Consumption Very LowHighModerate
Cost per Sample LowModerateHigh (if including instrument time and reagents)

Detailed Experimental Protocols

To ensure trustworthy and reproducible results, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the analysis of a model compound, 1-phenoxy-2,3-epoxybutane, derived from 1,2-epoxybutane.

Protocol: Chiral GC Analysis

Objective: To determine the enantiomeric excess of a 1-phenoxy-2,3-epoxybutane sample.

Materials:

  • GC system with Flame Ionization Detector (FID)

  • Chiral GC column: Hydrodex β-6TBDM (25 m x 0.25 mm) or similar heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin column

  • Helium (carrier gas)

  • Sample: ~1 mg of 1-phenoxy-2,3-epoxybutane dissolved in 1 mL of hexane.

  • Racemic standard for peak identification.

Methodology:

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase at 5°C/min to 180°C.

    • Hold: Hold at 180°C for 5 minutes.

  • Injection and Analysis:

    • Inject 1 µL of the racemic standard to identify the retention times of both enantiomers.

    • Inject 1 µL of the sample solution.

    • Integrate the peak areas for the two enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of a 1,2-epoxybutane derivative with a UV chromophore.

Materials:

  • HPLC system with a UV detector (e.g., Diode Array Detector)

  • Chiral column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v)

  • Sample: ~1 mg of the analyte dissolved in 1 mL of the mobile phase.

  • Racemic standard.

Methodology:

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or λmax of the analyte)

  • System Equilibration:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Analysis:

    • Inject 10 µL of the racemic standard to determine the retention times and resolution.

    • Inject 10 µL of the sample solution.

    • Integrate the peak areas for the two enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess using the same formula as in the GC protocol.

Visualization of Experimental Workflows

The selection of an appropriate analytical method is a critical decision point in the workflow. The following diagram illustrates a logical approach to choosing the best technique based on the properties of the 1,2-epoxybutane derivative.

G cluster_input Analyte Properties cluster_decision Primary Decision Point cluster_methods Analytical Methods cluster_output Outcome Analyte 1,2-Epoxybutane Derivative Sample Decision1 Volatile & Thermally Stable? Analyte->Decision1 NMR NMR with Chiral Auxiliary Analyte->NMR Alternative/Confirmatory Method (Requires higher concentration) GC Chiral GC Decision1->GC  Yes HPLC Chiral HPLC Decision1->HPLC No   Result Enantiomeric Excess (e.e.) & Stereochemical Assignment GC->Result HPLC->Result NMR->Result

Caption: Decision workflow for selecting an analytical method.

The following diagram outlines the key steps involved in a typical chiral chromatography experiment, from sample preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Prep Prepare Sample & Racemic Standard (Dilute in appropriate solvent) Equil Equilibrate System (Column & Detector) Prep->Equil Inject_Std Inject Racemic Standard (Identify enantiomer peaks) Equil->Inject_Std Inject_Sample Inject Sample (Acquire chromatogram) Inject_Std->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Standard workflow for a chiral chromatography experiment.

Conclusion and Recommendations

The stereochemical assignment of this compound derivatives is a critical step in pharmaceutical development, and a range of powerful analytical tools are available for this purpose.

  • For volatile and thermally stable derivatives, Chiral GC offers unparalleled resolution and sensitivity, making it the method of choice for routine quality control and high-throughput screening.

  • Chiral HPLC provides greater versatility and is the go-to method for a broader array of derivatives, particularly those that are non-volatile or require recovery after analysis.

  • NMR with chiral auxiliaries serves as an indispensable tool for absolute configuration assignment and for cases where chromatographic methods fail, although it requires larger sample quantities.

The optimal method is dictated by the specific physicochemical properties of the analyte, the required sensitivity, and the analytical question being asked—be it routine e.e. determination or de novo structural elucidation. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most effective strategy for their specific needs, ensuring the stereochemical integrity of their chiral building blocks and final API.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(-)-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(-)-1,2-Epoxybutane , also known as (S)-1,2-Butylene Oxide, is a highly reactive and hazardous chemical intermediate essential for various synthetic applications. Its utility is matched by its significant risk profile, demanding a rigorous and uncompromising approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the chemical's specific hazards. The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of researchers, scientists, and drug development professionals.

Foundational Hazard Assessment: Understanding the 'Why'

Effective protection begins with a clear understanding of the risks. This compound is not a benign reagent; it is a multi-hazard substance. Its vapor is heavier than air and can travel a considerable distance to an ignition source.[1][2] As a suspected carcinogen and potent irritant, every potential route of exposure—inhalation, dermal contact, and ingestion—must be decisively blocked.[3][4][5]

The following table summarizes the critical hazard information that dictates our PPE and handling strategy.

Hazard ParameterValue & ClassificationImplication for Handling
GHS Classification Flammable Liquid 2; Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Corrosion 1B; Eye Damage 1; Carcinogenicity 2[4][6]Requires explosion-proof equipment, stringent control of ignition sources, and comprehensive barrier protection for skin, eyes, and respiratory system.
Signal Word Danger [3][6][7]Indicates a high level of immediate and long-term hazard.
Physical Properties Flash Point: ~ -12°C (10°F)[2][8] Boiling Point: ~63°C (145°F)[8] Vapor Density: ~2.49 (Heavier than air)[2][7][8]The extremely low flash point means flammable vapors are present at ambient temperatures. Vapors can accumulate in low-lying areas, increasing fire and exposure risk.
Exposure Limits AIHA WEEL (8-hr TWA): 2 ppm [9]This low exposure limit necessitates high-efficiency engineering controls (fume hoods) and mandates the use of respiratory protection when these controls are absent or insufficient.
Reactivity May polymerize violently in contact with acids, bases, metal chlorides, or heat.[1][2][9]Storage and handling must be segregated from incompatible materials.
The Core Protocol: A Multi-Layered Barrier Approach

Handling this compound safely requires more than a simple lab coat and gloves. It demands a systematic, multi-layered barrier approach where each piece of PPE serves a specific, critical function.

  • Required Equipment:

    • Tightly-fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6]

    • An 8-inch minimum full-face shield worn over the goggles.[7]

  • Causality and Rationale: this compound causes severe, irreversible eye damage.[4] Standard safety glasses are insufficient as they do not protect against vapors or splashes from all angles. Goggles provide a seal against the eye orbits, while the face shield offers a secondary barrier against the kinetic energy of a splash, protecting the entire face.

  • Required Equipment:

    • Primary Glove: Butyl rubber gloves are the recommended choice for handling epoxides due to their high resistance to permeation by a wide range of reactive chemicals.[10][11]

    • Secondary Glove (Double-Gloving): A thinner nitrile glove worn underneath the primary Butyl glove.

  • Causality and Rationale: This substance is classified as "harmful in contact with skin" and "causes severe skin burns."[4][6] Dermal contact can lead to both localized chemical burns and systemic toxicity through absorption.[12] The practice of double-gloving provides redundancy. If the outer Butyl glove is compromised, the inner nitrile glove offers temporary protection while the user moves to a safe area to de-glove and re-glove. Always inspect gloves for any signs of degradation or puncture before use.[7]

  • Required Equipment:

    • For operations within a certified chemical fume hood: No respiratory protection is typically required if airflow is optimal and safe work practices are followed.

    • For operations outside of a fume hood, during spill cleanup, or if exposure limits may be exceeded: A NIOSH-approved full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) organic vapor cartridges is mandatory.[7][9] For emergency situations, a Self-Contained Breathing Apparatus (SCBA) is the gold standard.[1][12]

  • Causality and Rationale: Inhalation is a primary exposure route, causing severe respiratory tract irritation and potential long-term damage to the respiratory system.[3][4] The substance is also a suspected carcinogen, making it imperative to reduce inhalation exposure to the lowest possible level.[9]

  • Required Equipment:

    • Flame-retardant and chemical-resistant lab coat.

    • For larger volume transfers (>1L) or spill response: A complete chemical-resistant suit that protects against flammable liquids.[7]

  • Causality and Rationale: This dual-purpose requirement addresses both the chemical burn/absorption hazard and the significant fire risk.[3][6] Standard cotton lab coats are flammable and can absorb the chemical, holding it against the skin. Any contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[8][12]

Procedural Workflow: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is as important as the equipment itself. An incorrect procedure can lead to cross-contamination. The following workflow is designed to prevent this.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Inspect All PPE for Damage D2 2. Wash Hands Thoroughly D1->D2 D3 3. Don Inner Gloves (Nitrile) D2->D3 D4 4. Don Lab Coat or Chemical Suit D3->D4 D5 5. Don Respirator (Perform Seal Check) D4->D5 D6 6. Don Goggles & Face Shield D5->D6 D7 7. Don Outer Gloves (Butyl Rubber) D6->D7 F1 1. Inspect PPE for Visible Contamination F2 2. Clean & Doff Outer Gloves F1->F2 F3 3. Doff Lab Coat/Suit (Turn Inside-Out) F2->F3 F4 4. Wash Hands (with inner gloves on) F3->F4 F5 5. Doff Face Shield & Goggles F4->F5 F6 6. Doff Respirator F5->F6 F7 7. Doff Inner Gloves (Avoid Skin Contact) F6->F7 F8 8. Wash Hands & Face Thoroughly F7->F8

Caption: PPE Donning and Doffing Workflow for High-Hazard Chemicals.

Operational, Storage, and Disposal Plans

Effective PPE use is part of a larger ecosystem of safety.

  • Handling:

    • All manipulations must occur within a certified chemical fume hood to control vapor exposure.[1][3]

    • Use only explosion-proof equipment and non-sparking tools.[6]

    • Ground and bond all containers during transfer to prevent static electricity discharge, a known ignition source.[3][7]

  • Storage:

    • Store in a designated, locked, fireproof cabinet.[3][5]

    • The storage area must be cool, dry, and well-ventilated, away from heat and sunlight.[1][7][13]

    • Crucially, segregate from incompatible materials such as strong acids, bases, oxidizing agents, and metal chlorides to prevent violent polymerization.[2][3][9]

  • Spill & Emergency Response:

    • Spill: Evacuate the area immediately. Remove all ignition sources.[1] Only personnel trained in hazardous spill response and wearing full PPE (including SCBA) should attempt cleanup.[1][12] Absorb the spill with an inert, non-combustible material like sand. Do not use combustible absorbents.[1][2]

    • First Aid: In case of exposure, immediate and thorough action is required. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][8][12] For inhalation, move the individual to fresh air and seek immediate medical attention.[3][4]

  • Waste Disposal:

    • All waste, including residual chemical, contaminated absorbents, and used PPE, must be treated as hazardous waste.[7]

    • It must be collected in properly labeled, sealed containers and disposed of through a licensed environmental waste management company, in accordance with all local, regional, and national regulations.[3]

By integrating this comprehensive PPE strategy with rigorous operational protocols, you build a resilient safety culture that protects not only the individual researcher but the entire laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1,2-Epoxybutane
Reactant of Route 2
(S)-(-)-1,2-Epoxybutane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.